Product packaging for (R)-Monlunabant(Cat. No.:)

(R)-Monlunabant

Cat. No.: B12371717
M. Wt: 591.0 g/mol
InChI Key: GYJPQNPVIJXXTA-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Monlunabant, also known as (R)-MRI-1891 or (R)-INV-202, is a second-generation, peripherally selective cannabinoid receptor 1 (CB1) inverse agonist investigated for its potential in treating obesity and related metabolic diseases . Its development represents a strategic advancement over first-generation CB1 antagonists, as it was specifically designed with polar chemical groups to limit penetration of the blood-brain barrier, thereby aiming to retain metabolic benefits while minimizing the risk of neuropsychiatric side effects associated with central CB1 blockade . The compound acts as a potent and biased antagonist of the CB1 receptor, which plays a crucial role in regulating appetite, energy balance, and lipid and carbohydrate metabolism in peripheral tissues such as adipose tissue, the liver, skeletal muscle, and the gastrointestinal tract . By selectively targeting these peripheral CB1 receptors, this compound modulates key cardiometabolic pathways, promoting weight loss and improving metabolic parameters. This mechanism of action has been validated in clinical trials, where the related compound monlunabant demonstrated a significant, dose-dependent reduction in body weight in individuals with obesity over a 16-week period . This compound is exclusively for research purposes and is not intended for diagnostic or therapeutic use. It is a critical tool for scientists exploring the pathophysiology of metabolic syndrome, the endocannabinoid system's role in peripheral metabolism, and the development of safer therapeutic interventions for chronic diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22ClF3N6O3S B12371717 (R)-Monlunabant

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22ClF3N6O3S

Molecular Weight

591.0 g/mol

IUPAC Name

N-[(E)-N'-[(E)-C-[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide

InChI

InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m0/s1

InChI Key

GYJPQNPVIJXXTA-QFIPXVFZSA-N

Isomeric SMILES

CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N

Canonical SMILES

CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N

Origin of Product

United States

Foundational & Exploratory

(R)-Monlunabant: A Technical Guide to its Peripheral Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Monlunabant (also known as INV-202 or MRI-1891) is a peripherally selective, small molecule inverse agonist of the cannabinoid receptor 1 (CB1R). Developed to mitigate the metabolic consequences of an overactive endocannabinoid system, its mechanism of action is distinguished by a pronounced bias towards the β-arrestin-2 signaling pathway over classical G-protein-mediated signaling. This technical guide provides an in-depth analysis of the preclinical data supporting its mechanism of action in peripheral tissues, detailed experimental methodologies for its characterization, and visualizations of the key signaling pathways involved. While designed for peripheral restriction to avoid the neuropsychiatric side effects of earlier CB1R antagonists, clinical findings have indicated some central nervous system effects, prompting further investigation into its brain penetrance and central receptor engagement.

Introduction

The endocannabinoid system, particularly the CB1 receptor, is a critical regulator of energy homeostasis. Its overactivation is implicated in obesity and associated metabolic disorders. First-generation CB1R antagonists, such as rimonabant, demonstrated significant therapeutic efficacy but were withdrawn from the market due to severe psychiatric side effects, a consequence of their action on central CB1 receptors.[1] this compound was engineered as a second-generation CB1R inverse agonist with physicochemical properties intended to limit its access to the central nervous system (CNS), thereby selectively targeting peripheral CB1 receptors in tissues like the liver, adipose tissue, muscle, and pancreas.[2][3]

A key feature of this compound's pharmacological profile is its functional selectivity, or biased agonism. It preferentially inhibits CB1R-agonist-induced β-arrestin-2 recruitment over G-protein activation.[2][4][5] This biased signaling is hypothesized to contribute to its metabolic benefits, such as improved insulin sensitivity, while potentially circumventing the adverse effects associated with unbiased CB1R blockade.[4][5]

Quantitative Pharmacological Profile

The following tables summarize the key in vitro and in vivo quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound
ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
Human CB1R0.3 nMRecombinant human CB1R[2]
Selectivity
CB1R vs. CB2R>2000-fold[2]
Functional Activity (IC50)
Inhibition of β-arrestin-2 Recruitment21 pMhCB1R-CHO-K1 cells[5]
Inhibition of G-protein Activation (GTPγS binding)6 nMhCB1R-CHO-K1 cell membrane[5]
Bias Calculation
Potency Ratio (G-protein IC50 / β-arrestin-2 IC50)286[5]
Table 2: In Vivo Pharmacokinetics and Brain Penetrance of this compound in Mice
ParameterValueDoseSpeciesReference
Brain/Plasma Ratio 7%3 mg/kg (acute, oral)Wild-type mice[4]
Unbound Drug in Brain 0.3% of total brain levelsNot specifiedCB1R-knockout mice[4]
Table 3: Clinical Efficacy of Monlunabant in a Phase 2a Trial (Obesity and Metabolic Syndrome)
Parameter10 mg/day MonlunabantPlaceboDurationPatient PopulationReference
Mean Weight Loss 7.1 kg0.7 kg16 weeks243 individuals[3][6][7][8]

Mechanism of Action: Biased Signaling at the CB1 Receptor

This compound functions as an inverse agonist at the CB1 receptor, meaning it not only blocks the receptor from being activated by endogenous cannabinoids but also reduces its basal level of activity. Its most defining characteristic is its profound bias towards the β-arrestin-2 signaling pathway.

Upon agonist binding, a typical G-protein coupled receptor (GPCR) like the CB1R activates heterotrimeric G-proteins (primarily Gαi/o for CB1R), leading to downstream effects such as the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Concurrently, the activated receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestins were initially known for their role in receptor desensitization and internalization, effectively "arresting" G-protein signaling. However, it is now understood that β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades, for instance, through the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.

This compound preferentially stabilizes a conformation of the CB1R that is favored by β-arrestin-2, while having a much lower potency for inhibiting G-protein activation. This results in a strong inhibition of β-arrestin-2 recruitment with a potency approximately 286-fold greater than its effect on G-protein signaling.[5] This biased antagonism is thought to be the molecular basis for its distinct therapeutic profile, where it may selectively modulate pathways involved in metabolic regulation without fully blocking the G-protein-mediated signaling that could be associated with some of the centrally-mediated side effects. For instance, in muscle cells, CB1R-mediated insulin resistance has been shown to be dependent on β-arrestin-2 signaling, and this is selectively mitigated by this compound.[4]

CB1R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Activates GRK GRK P P CB1R->P Phosphorylation by GRK Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Activates Monlunabant This compound (Inverse Agonist) Monlunabant->CB1R Inhibits (Biased) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to beta_arrestin β-Arrestin-2 P->beta_arrestin Recruits beta_arrestin->G_protein Blocks G-protein coupling ERK ERK1/2 beta_arrestin->ERK Metabolic_Effects Metabolic Effects (e.g., Improved Insulin Sensitivity) ERK->Metabolic_Effects

Figure 1: this compound's biased signaling at the CB1 receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for the key experiments.

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]CP-55,940 or [³H]SR141716A.

  • Non-specific binding control: A high concentration of a non-labeled CB1R ligand (e.g., 10 µM WIN 55,212-2).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • This compound at various concentrations.

  • GF/C glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding wells, only membrane and radioligand are added.

  • For non-specific binding wells, membrane, radioligand, and the non-specific binding control are added.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_wells 96-Well Plate start Prepare Assay Plate well1 Membranes + Radioligand + this compound (Varying Conc.) well2 Total Binding: Membranes + Radioligand well3 Non-specific Binding: Membranes + Radioligand + Cold Ligand incubate Incubate at 30°C (60-90 min) filtrate Rapid Filtration (GF/C filters) incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end Determine Binding Affinity analyze->end well1->incubate well2->incubate well3->incubate

Figure 2: Workflow for a CB1 receptor radioligand binding assay.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)

Objective: To measure the effect of this compound on agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • CB1R-expressing cell membranes.

  • CB1R agonist (e.g., CP-55,940).

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • This compound at various concentrations.

Procedure:

  • Pre-incubate cell membranes with this compound at various concentrations.

  • Add a fixed concentration of the CB1R agonist (typically at its EC80 for G-protein activation).

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine the IC50 of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

β-Arrestin-2 Recruitment Assay

Objective: To quantify the effect of this compound on agonist-induced recruitment of β-arrestin-2 to the CB1 receptor.

Methodology: A common method is a cell-based assay using enzyme fragment complementation (EFC), such as the PathHunter assay.

Principle: The CB1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin-2 is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). When an agonist induces the interaction of β-arrestin-2 with the CB1R, the two enzyme fragments are brought into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal.

Procedure:

  • Plate PathHunter CHO-K1 cells stably expressing the tagged human CB1R and β-arrestin-2 constructs in a 384-well plate.

  • Add this compound at various concentrations.

  • Add a fixed concentration of a CB1R agonist (e.g., CP-55,940 at its EC80 for β-arrestin-2 recruitment).

  • Incubate at 37°C for 90 minutes.

  • Add the detection reagents containing the enzyme substrate.

  • Incubate at room temperature for 60 minutes.

  • Measure the chemiluminescent signal using a plate reader.

  • Determine the IC50 of this compound for the inhibition of agonist-induced β-arrestin-2 recruitment.

In Vivo Biodistribution Study

Objective: To determine the concentration of this compound in peripheral tissues and the brain to assess its peripheral restriction.

Materials:

  • This compound.

  • Experimental animals (e.g., mice).

  • Vehicle for drug administration.

  • LC-MS/MS system for drug quantification.

Procedure:

  • Administer a single oral dose of this compound to a cohort of mice.

  • At various time points post-administration, collect blood samples.

  • At the same time points, euthanize subsets of animals and harvest tissues of interest (e.g., brain, liver, adipose tissue, muscle).

  • Process the blood to obtain plasma.

  • Homogenize the tissue samples.

  • Extract this compound from the plasma and tissue homogenates.

  • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate the tissue-to-plasma concentration ratios at each time point. The brain-to-plasma ratio is a key indicator of CNS penetrance.

Discussion and Future Directions

The preclinical data for this compound strongly support a mechanism of action centered on peripherally-selective, β-arrestin-2 biased inverse agonism at the CB1 receptor. The high potency for inhibiting β-arrestin-2 recruitment compared to G-protein activation provides a molecular rationale for its observed metabolic benefits, particularly the improvement in insulin sensitivity, which appears to be mediated through this G-protein-independent pathway.

However, the emergence of mild to moderate neuropsychiatric side effects in Phase 2a clinical trials, despite its design for peripheral restriction, highlights the complexity of translating preclinical biodistribution data to human outcomes.[6][8][9] The reported 7% brain-to-plasma ratio in mice, while low, may still result in sufficient CNS receptor occupancy to elicit central effects, especially at higher doses. Furthermore, one study has suggested that the appetite-suppressing effects of this compound may be centrally mediated. This warrants further investigation into the precise levels of unbound drug in the brain and the degree of CB1R occupancy required to trigger neuropsychiatric adverse events.

Future research should focus on:

  • Refining the therapeutic window: Further dose-ranging studies are needed to optimize the balance between efficacy and safety.

  • Human biodistribution studies: Positron Emission Tomography (PET) imaging studies in humans could provide a definitive measure of brain receptor occupancy at clinical doses.

  • Elucidating downstream β-arrestin-2 signaling: A deeper understanding of the specific downstream effectors of the CB1R/β-arrestin-2 complex in various peripheral tissues will be crucial for fully understanding its therapeutic effects and identifying potential biomarkers.

References

(R)-Monlunabant: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Monlunabant (INV-202) is a peripherally selective, small molecule inverse agonist of the cannabinoid receptor 1 (CB1). Developed to mitigate the neuropsychiatric side effects associated with first-generation CB1 antagonists, it has been investigated for the treatment of metabolic disorders, including obesity and diabetic kidney disease. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound.

Discovery and Lead Optimization

This compound was discovered through a ligand-based virtual screening approach, building upon the well-established pharmacophore of 1,5-diarylpyrazole CB1 receptor antagonists, such as Rimonabant. The research aimed to develop a peripherally restricted agent to avoid the central nervous system (CNS) effects that led to the withdrawal of earlier CB1 blockers.

The core structure of this compound features a 1,5-diaryl-4-phenyl-3,4-dihydropyrazole scaffold. Structure-activity relationship (SAR) studies emphasized the critical role of the stereochemistry at the C4 position of the dihydropyrazole ring. The (R)-enantiomer of Monlunabant demonstrates significantly higher binding affinity for the CB1 receptor compared to its (S)-enantiomer, highlighting the stereospecificity of the receptor's binding pocket.

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the formation of the chiral dihydropyrazole core and subsequent elaboration to the final compound. While the precise, proprietary details of the manufacturing process are not fully disclosed, the general synthetic strategy can be inferred from patent literature and the synthesis of analogous compounds.

A plausible synthetic route is outlined below:

Synthesis_Pathway cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazoline Formation cluster_2 Step 3: Chiral Resolution cluster_3 Step 4 & 5: Functionalization A 4-Chlorobenzaldehyde C Chalcone Intermediate A->C Base (e.g., NaOH) B Acetophenone B->C E Racemic Pyrazoline C->E Acid catalyst (e.g., Acetic Acid) D Phenylhydrazine D->E F (R)-Pyrazoline E->F Chiral chromatography or Diastereomeric salt formation G (S)-Pyrazoline E->G H Intermediate for Side Chain Attachment F->H Series of reactions I This compound H->I Coupling with side chain precursor

Figure 1: Plausible synthetic pathway for this compound.

Step 1: Chalcone Formation: The synthesis likely begins with a Claisen-Schmidt condensation between a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and a substituted acetophenone in the presence of a base to form a chalcone intermediate.

Step 2: Pyrazoline Formation: The chalcone is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in the presence of an acid catalyst to yield the racemic 1,3,5-trisubstituted pyrazoline ring system.

Step 3: Chiral Resolution: The crucial step of separating the enantiomers is achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, allowing for the isolation of the desired (R)-enantiomer.

Step 4 & 5: Functionalization and Final Coupling: The isolated (R)-pyrazoline intermediate undergoes further functionalization, followed by coupling with the appropriate side chain to yield this compound.

Preclinical and Clinical Data

This compound has undergone extensive preclinical and clinical evaluation to characterize its efficacy and safety profile.

In Vitro Data
ParameterValueReceptorAssay Type
Binding Affinity (IC50) 12 nMHuman CB1Radioligand Binding Assay
Binding Affinity (IC50) 85 nMHuman CB1Radioligand Binding Assay ((S)-enantiomer)
In Vivo Data (Animal Models)

Preclinical studies in animal models of obesity demonstrated that this compound reduces food intake and body weight. These studies were crucial in establishing the proof-of-concept for its therapeutic potential in metabolic disorders.

Clinical Data (Phase 2a in Obesity)

A Phase 2a clinical trial investigated the efficacy and safety of once-daily oral doses of this compound (10 mg, 20 mg, and 50 mg) compared to placebo in individuals with obesity.

Endpoint10 mg DosePlacebo
Mean Weight Loss (16 weeks) 7.1 kg0.7 kg

The trial met its primary endpoint, demonstrating statistically significant weight loss. However, the study also reported dose-dependent, mild-to-moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances, suggesting some level of brain penetration.

Experimental Protocols

CB1 Receptor Binding Assay

This protocol outlines a representative radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing human CB1 receptor B Incubate membranes with [3H]-CP55,940 (radioligand) and varying concentrations of this compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Figure 2: Workflow for a CB1 receptor binding assay.

Materials:

  • Cell membranes expressing human CB1 receptors

  • [3H]-CP55,940 (radioligand)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • In a 96-well plate, add cell membranes, [3H]-CP55,940, and varying concentrations of this compound to the assay buffer.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a representative functional assay to measure the effect of this compound on cAMP levels, determining its inverse agonist activity.

cAMP_Assay_Workflow A Culture cells expressing human CB1 receptor B Incubate cells with varying concentrations of this compound A->B C Stimulate adenylyl cyclase with Forskolin B->C D Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) C->D E Determine IC50 for cAMP inhibition D->E

Figure 3: Workflow for a cAMP functional assay.

Materials:

  • Cells expressing human CB1 receptors (e.g., CHO or HEK293 cells)

  • This compound (test compound)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and reagents

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with serum-free medium containing varying concentrations of this compound.

  • Incubate for a predetermined time.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for an additional period.

  • Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.

  • Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathway

This compound acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). In its basal state, the CB1 receptor exhibits some level of constitutive activity. Agonists increase this activity, while inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling.

CB1_Signaling_Pathway cluster_0 CB1 Receptor Signaling cluster_1 Modulation by this compound CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Monlunabant This compound Monlunabant->CB1 Inverse Agonism (Inactivation)

Figure 4: CB1 receptor signaling and modulation by this compound.

The primary signaling pathway modulated by the CB1 receptor involves the inhibition of adenylyl cyclase through the Gi/o protein. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound enhances this inhibitory effect by reducing the basal activity of the CB1 receptor, further suppressing cAMP production.

Conclusion

This compound represents a significant effort in the development of peripherally restricted CB1 receptor inverse agonists for metabolic diseases. Its discovery was driven by a rational, structure-based approach, and its synthesis involves a stereospecific route to obtain the active (R)-enantiomer. While clinical data have shown promise in terms of efficacy for weight loss, the occurrence of neuropsychiatric side effects, albeit milder than first-generation compounds, underscores the challenge of achieving complete peripheral selectivity. Further research and development in this area will likely focus on refining the molecular properties of CB1 receptor modulators to maximize therapeutic benefits while minimizing CNS-related adverse events.

(R)-Monlunabant: A Comprehensive Technical Review of CB1 Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Monlunabant, the R-enantiomer of the peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist Monlunabant (also known as INV-202 or MRI-1891), has garnered significant interest within the scientific community for its potential therapeutic applications. A comprehensive understanding of its interaction with the CB1 receptor, particularly its binding affinity and selectivity, is paramount for advancing drug development efforts. This technical guide provides an in-depth analysis of the available data on this compound's CB1 receptor binding profile, details the experimental methodologies used for its characterization, and visualizes the associated biological pathways and experimental workflows.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological and cognitive processes. The CB1 receptor, a key component of the ECS, is primarily expressed in the central nervous system but is also found in various peripheral tissues. Dysregulation of the ECS has been implicated in numerous pathological conditions, making the CB1 receptor a prominent target for therapeutic intervention.

Monlunabant and its enantiomers are designed as peripherally restricted CB1 receptor inverse agonists, aiming to mitigate the psychoactive side effects associated with first-generation CB1 receptor antagonists that readily cross the blood-brain barrier. The stereochemistry of a molecule can significantly influence its pharmacological properties, including receptor binding affinity and selectivity. This guide focuses specifically on the (R)-enantiomer of Monlunabant.

Quantitative Binding Affinity and Selectivity Data

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. Selectivity refers to the preferential binding of a ligand to one receptor subtype over others.

The available data indicates a significant difference in the binding affinity of the (S) and (R) enantiomers of Monlunabant for the CB1 receptor.

CompoundReceptorSpeciesBinding Affinity (Ki)Selectivity (CB1 vs. CB2)Reference
(S)-Monlunabant Human CB1Human0.3 nM>2000-fold over CB2[1]
Mouse Brain CB1Mouse0.46 nMNot Reported[2]
This compound Mouse Brain CB1Mouse460 nMData Not Available[2]
Human CB2HumanData Not AvailableData Not Available

Note: The Ki value for (S)-Monlunabant at the human CB2 receptor is not explicitly stated but is inferred from the reported >2000-fold selectivity.

The data clearly demonstrates that the (S)-enantiomer possesses sub-nanomolar affinity for the CB1 receptor, whereas the (R)-enantiomer exhibits a significantly lower affinity, with a Ki value approximately three orders of magnitude higher.[2] Currently, the binding affinity of this compound for the CB2 receptor has not been reported in the reviewed literature, precluding the calculation of its selectivity profile.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of CB1 and CB2 receptor binding affinities for this compound is typically achieved through radioligand competition binding assays. The following is a generalized yet detailed protocol based on established methodologies.

Materials and Reagents
  • Membrane Preparations: Crude membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 cells) or from brain tissue (for mouse CB1).

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, most commonly [³H]CP-55,940.

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid receptor ligand (e.g., WIN 55,212-2 or unlabeled CP-55,940) to determine the amount of radioligand binding to non-receptor components.

  • Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl₂, CaCl₂) and a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding to surfaces.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Assay Procedure
  • Incubation Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound (this compound).

  • Total and Non-specific Binding:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled competitor.

  • Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30-37°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are collected, and the amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Cannabinoid Receptor Signaling Pathway

G_protein_signaling Simplified Cannabinoid Receptor 1 (CB1) Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand This compound (Inverse Agonist) Ligand->CB1R Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified CB1 receptor signaling pathway.

Experimental Workflow for Radioligand Competition Binding Assay

experimental_workflow Workflow of Radioligand Competition Binding Assay A Prepare Reagents: - Cell Membranes (CB1/CB2) - Radioligand ([³H]CP-55,940) - this compound dilutions - Assay Buffer B Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound wells A->B C Incubate at 30-37°C (60-90 minutes) B->C D Terminate reaction by rapid filtration C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity with scintillation counter E->F G Data Analysis: - Calculate specific binding - Generate competition curve - Determine IC50 F->G H Calculate Ki using Cheng-Prusoff equation G->H

Caption: Radioligand competition binding assay workflow.

Discussion and Future Directions

The significant difference in binding affinity between the (S) and (R) enantiomers of Monlunabant underscores the critical role of stereochemistry in ligand-receptor interactions. The high affinity of (S)-Monlunabant for the CB1 receptor, coupled with its peripheral restriction, makes it a promising candidate for therapeutic development. In contrast, the much lower affinity of this compound for the CB1 receptor suggests it is less likely to be the primary active enantiomer for CB1-mediated effects.

A crucial gap in the current knowledge is the binding affinity of this compound for the CB2 receptor. Determining this value is essential for a complete understanding of its pharmacological profile and to definitively assess its selectivity. Future research should prioritize conducting radioligand competition binding assays for this compound against the CB2 receptor.

Furthermore, functional assays are necessary to characterize the intrinsic activity of this compound at both CB1 and CB2 receptors. These assays, such as GTPγS binding or cAMP accumulation assays, will determine whether this compound acts as an inverse agonist, antagonist, or has any partial agonist activity at these receptors.

Conclusion

This technical guide has synthesized the available data on the CB1 receptor binding affinity and selectivity of this compound. The evidence strongly indicates that the (S)-enantiomer is significantly more potent at the CB1 receptor. While a detailed experimental protocol for determining binding affinities has been provided, a key data point – the CB2 receptor binding affinity of this compound – remains elusive. Future investigations focused on elucidating the complete pharmacological profile of this compound are warranted to fully understand its therapeutic potential and guide further drug development efforts in the field of peripherally restricted cannabinoid receptor modulators.

References

(R)-Monlunabant vs. Rimonabant: A Comparative Analysis of Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The therapeutic targeting of the cannabinoid type-1 (CB1) receptor has been a field of intense investigation, particularly for metabolic disorders. Rimonabant, the first-in-class CB1 receptor antagonist/inverse agonist, demonstrated significant efficacy in treating obesity but was withdrawn from the market due to severe psychiatric adverse effects stemming from its action on the central nervous system (CNS).[1][2][3] This has led to the development of second and third-generation CB1 receptor antagonists, such as (R)-Monlunabant (also known as INV-202 or MRI-1891), designed to be peripherally restricted to avoid these CNS-mediated side effects.[4][5][6] This technical guide provides a detailed comparison of the CNS effects of this compound and rimonabant, presenting quantitative data, experimental methodologies, and an examination of their underlying mechanisms of action.

Introduction to CB1 Receptor Antagonism

The endocannabinoid system, primarily through the CB1 receptor, is a critical regulator of energy balance, appetite, and metabolism. CB1 receptors are densely expressed in the CNS, particularly in brain regions associated with appetite, mood, and memory, but are also present in peripheral tissues like adipose tissue, the liver, and skeletal muscle.[7][8] Antagonism of the CB1 receptor has been a validated strategy for weight loss and improvement of metabolic parameters.[9][10]

Rimonabant was the first selective CB1 receptor antagonist approved for the treatment of obesity.[11] However, its unhindered access to the CNS led to significant psychiatric side effects, including depression, anxiety, and suicidal ideation, ultimately resulting in its market withdrawal.[1][3][12][13] This experience highlighted the critical need for peripherally selective CB1 receptor antagonists that could deliver the metabolic benefits without the detrimental CNS effects. This compound is a next-generation, peripherally acting CB1 receptor inverse agonist developed to meet this need.[4][5]

Mechanism of Action

Rimonabant

Rimonabant acts as a potent and selective antagonist or inverse agonist at the CB1 receptor.[7][14] As an inverse agonist, it not only blocks the receptor from being activated by endogenous cannabinoids but also reduces its basal level of signaling activity.[14][15] Rimonabant is a lipophilic molecule that readily crosses the blood-brain barrier, leading to high receptor occupancy in the brain.[16] This central action is responsible for both its appetite-suppressant effects and its adverse psychiatric profile.[2][16]

This compound (INV-202)

This compound is also a CB1 receptor inverse agonist but was specifically designed for peripheral selectivity to limit brain penetration.[4][5] A key distinguishing feature is its functional selectivity, or "biased agonism." this compound is highly biased toward inhibiting CB1 receptor-induced β-arrestin-2 (βArr2) recruitment over G-protein activation.[6][17] This unique signaling profile is hypothesized to contribute to its improved safety profile, potentially separating the metabolic benefits from the adverse CNS effects associated with unbiased G-protein inhibition.[6][17] However, studies indicate that at higher doses, this compound can achieve sufficient CNS penetration to exert central effects on appetite.[18][19]

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the pharmacological properties and clinical effects of rimonabant and this compound.

Table 1: Pharmacological Profile

ParameterRimonabantThis compound (INV-202)References
Mechanism CB1 Antagonist / Inverse AgonistPeripherally Restricted CB1 Inverse Agonist (β-arrestin-2 biased)[4][6][7][14][17]
CB1 Affinity (IC50 / Ki) IC50: 3.3 nM - 48 nMNot explicitly stated, but potent[20]
CNS Penetration HighLimited, but dose-dependent[16][18][19]

Table 2: Clinical and Preclinical CNS Effects

EffectRimonabantThis compound (INV-202)References
Appetite Suppression Yes, centrally mediatedYes, demonstrated at doses that achieve central receptor occupancy[18][19]
Anxiogenic Effects Significant anxiety reported in clinical trials and preclinical modelsAnxiogenic behavior not observed in preclinical models at doses up to 30 mg/kg. Dose-dependent anxiety reported in Phase 2a trial.[17][21][22]
Depressive Symptoms Increased risk of depressive mood disordersNot highlighted as a primary adverse event in recent trials.[3]
Suicidal Ideation Increased risk cited as reason for market withdrawalTwo cases of low-risk suicidal ideation reported in Phase 2a trial; no severe cases.[1][21][22]
Other Psychiatric AEs Insomnia, sleep disordersSleep disturbances, irritability reported.[21][22]
Dose for Effect (Preclinical) 3 mg/kg induces anxiety3 mg/kg did not induce anxiety[6][17]
Dose for Effect (Clinical) 20 mg/day for weight loss10-50 mg/day for weight loss[3][22]

Experimental Protocols

Cannabinoid Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound for the CB1 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the CB1 receptor.

  • Materials:

    • Membrane preparations from cells expressing CB1 receptors (e.g., rat cortex homogenates or CHO-CB1 cells).

    • Radioligand: [3H]CP-55,940 or [3H]SR141716A (rimonabant).

    • Test compounds: this compound, rimonabant.

    • Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EGTA, and 0.1% w/v fatty acid-free BSA.[23]

    • Non-specific binding control: High concentration of an unlabeled CB1 ligand (e.g., 5,000 nM CP-55,940).

    • Glass fiber filters (e.g., Unifilter GF/B).

    • Scintillation counter.

  • Procedure:

    • Dilute test compounds to a range of concentrations (e.g., 10⁻¹² to 10⁻⁴ M).

    • In a 96-well plate, combine the membrane preparation (e.g., 5 µg protein), a fixed concentration of the radioligand, and varying concentrations of the test compound in incubation buffer.

    • Incubate the plate at 30°C for 60-120 minutes with gentle shaking to reach equilibrium.[23]

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold washing buffer to remove any non-specifically bound ligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[23]

[³⁵S]GTPγS Functional Binding Assay

This assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist by quantifying its effect on G-protein activation.

  • Objective: To determine if this compound and rimonabant act as inverse agonists (decrease basal G-protein activation) or neutral antagonists.

  • Materials:

    • CB1 receptor-expressing membrane preparations.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and GDP (e.g., 30 µM).

    • Test compounds.

  • Procedure:

    • Pre-incubate membranes with test compounds at various concentrations.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration, similar to the binding assay.

    • Measure the amount of bound [³⁵S]GTPγS via scintillation counting.

    • Data Analysis: An inverse agonist will cause a concentration-dependent decrease in basal [³⁵S]GTPγS binding.[15] A neutral antagonist will not affect basal binding but will block the increase in binding caused by a CB1 agonist.

In Vivo Assessment of Anxiety (Elevated Plus Maze)

This is a standard behavioral test to assess anxiety-like behavior in rodents.

  • Objective: To compare the anxiogenic potential of rimonabant and this compound.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound (e.g., rimonabant 3 mg/kg, this compound 3-30 mg/kg) or vehicle to mice.

    • After a set pre-treatment time, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the time spent in the open arms versus the closed arms and the number of entries into each arm type using video tracking software.

    • Data Analysis: An anxiogenic compound will cause the animal to spend significantly less time in the open arms and make fewer entries into the open arms compared to the vehicle-treated group.[6][17]

Signaling Pathways and Experimental Workflows

Conclusion

The comparison between this compound and rimonabant provides a clear illustration of the evolution of CB1 receptor antagonist development. Rimonabant established the therapeutic potential of central CB1 blockade for obesity but failed due to an unacceptable psychiatric safety profile directly linked to this central mechanism.[3]

This compound represents a rational drug design approach to mitigate these risks by restricting action to the periphery.[4][5] Preclinical data strongly support its reduced potential for CNS side effects like anxiety compared to rimonabant.[6][17] However, clinical findings suggest a more complex picture. While this compound achieves significant weight loss, this is accompanied by dose-dependent psychiatric and gastrointestinal adverse events, indicating that the separation between peripheral efficacy and central side effects is not absolute.[21][22] Studies suggest that the appetite-suppressant effects of this compound are, like rimonabant's, mediated by central CB1 receptors, which requires sufficient brain penetration.[18][19]

For researchers and drug developers, the key takeaway is that achieving purely peripheral CB1 antagonism while retaining robust anti-obesity effects remains a significant challenge. The experience with this compound suggests that even with peripherally-designed antagonists, a therapeutic window must be carefully established where metabolic benefits can be achieved at exposures that do not lead to intolerable CNS effects. The unique biased signaling profile of this compound may yet offer a safer alternative to rimonabant, but careful dose optimization and patient monitoring are critical. Future development in this area will continue to focus on refining peripheral selectivity and exploring novel signaling pathways to finally unlock the full, safe therapeutic potential of the endocannabinoid system.

References

Preclinical In Vivo Profile of (R)-Monlunabant: A Dual-Mechanism Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Monlunabant, a compound with a notable dual-investigational history, has been the subject of preclinical in vivo studies under two distinct identities, targeting different therapeutic areas. As AMG 073 (Cinacalcet) , it is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) and is approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. In a separate line of investigation, as Monlunabant (INV-202) , it has been developed as a peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist for the potential treatment of obesity and metabolic disorders.[1] This guide provides a comprehensive overview of the key preclinical in vivo findings, methodologies, and associated signaling pathways for both applications of this compound.

Part 1: this compound as a Calcimimetic (AMG 073/Cinacalcet)

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

AMG 073 acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor predominantly expressed in the parathyroid glands. By increasing the sensitivity of the CaSR to extracellular calcium, AMG 073 mimics the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH). This reduction in PTH leads to a decrease in serum calcium and phosphorus levels, addressing the hallmark biochemical abnormalities of secondary hyperparathyroidism.

cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq_G11 Gq/11 CaSR->Gq_G11 Activates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds AMG073 This compound (AMG 073) AMG073->CaSR Allosterically Modulates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Intracellular_Ca ↑ Intracellular Ca²⁺ IP3->Intracellular_Ca Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates PTH_Secretion ↓ PTH Secretion Intracellular_Ca->PTH_Secretion Inhibits PKC->PTH_Secretion Inhibits

Figure 1: Signaling pathway of this compound (AMG 073) as a calcimimetic.
Preclinical In Vivo Studies: Summary of Findings

Preclinical development of AMG 073 involved a range of in vivo studies in various animal models to establish its pharmacodynamic effects, pharmacokinetics, and safety profile.

In normal and hyperparathyroid rats, single oral doses of AMG 073 demonstrated a dose-dependent decrease in serum PTH and calcium levels, accompanied by an increase in calcitonin. In a rat model of secondary hyperparathyroidism (5/6 nephrectomy), repeated dosing of cinacalcet was shown to prevent or reduce parathyroid gland hyperplasia. Furthermore, in one study with this model, a 15 mg/kg dose suppressed bone turnover, decreased bone fibrosis and cortical porosity, and enhanced cortical bone mineral density and toughness.

Extensive toxicology and safety pharmacology studies were conducted in mice, rats, dogs, and monkeys. The dose-limiting toxicities observed were related to the drug's primary pharmacological effect, namely hypocalcemia, and gastrointestinal effects.

Table 1: Summary of Selected Preclinical Toxicology Studies of AMG 073 (Cinacalcet)

SpeciesStudy DurationDosing RegimenKey Findings
Rat 6 monthsOral, dailyMyocardial damage observed, potentially related to KATP channel blockage or hypocalcemia. Kidney pelvis mineralization at 1.5x human AUC.
Mouse 2 yearsDietaryDecreased body weight and effects related to hypocalcemia and hyperphosphatemia. No significant tumor findings.
Dog 1 monthOral, dailyDose-limited by GI toxicity and hypocalcemia.
Monkey 1 yearOral, dailyIncreased QT(c) interval, likely mediated by reduced serum calcium. Decreased serum testosterone levels. Kidney weight increase and slight tubular changes at 2x human AUC.

Data sourced from FDA review documents.

Experimental Protocols

This surgical model is a standard method for inducing chronic kidney disease and subsequent secondary hyperparathyroidism in rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: The procedure is typically performed in two stages. In the first surgery, two of the three branches of the left renal artery are ligated, or the upper and lower poles of the left kidney are removed, resulting in a 2/3 reduction in the mass of the left kidney. One week later, a second surgery is performed to remove the entire right kidney (contralateral nephrectomy).

  • Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia. They are often fed a special diet, such as a high-phosphate diet, to accelerate the development of hyperparathyroidism.

  • Confirmation of Disease Model: The development of secondary hyperparathyroidism is confirmed by measuring serum levels of creatinine, blood urea nitrogen (BUN), PTH, calcium, and phosphorus.

  • Drug Administration: AMG 073 is typically administered orally via gavage.

Start Acclimatization of Rats Surgery1 Stage 1 Surgery: 2/3 Nephrectomy of Left Kidney Start->Surgery1 Recovery1 1-Week Recovery Surgery1->Recovery1 Surgery2 Stage 2 Surgery: Right Total Nephrectomy Recovery1->Surgery2 Recovery2 Post-operative Recovery & Disease Development Surgery2->Recovery2 Treatment Treatment with this compound or Vehicle Recovery2->Treatment Endpoint Endpoint Analysis: Blood Chemistry, Histology Treatment->Endpoint

Figure 2: Experimental workflow for the 5/6 nephrectomy rat model.
  • Sample Collection: Following the treatment period, animals are euthanized, and long bones (e.g., tibia or femur) are collected.

  • Sample Processing: The bones are fixed, dehydrated, and embedded in a resin such as methyl methacrylate. Undecalcified bone sections are then cut using a microtome.

  • Staining: Sections are stained with specific histological stains, such as Von Kossa to identify mineralized bone and toluidine blue to visualize osteoid.

  • Analysis: A specialized image analysis system is used to quantify various static and dynamic parameters of bone remodeling, including bone volume, osteoid volume, osteoblast and osteoclast surface, and mineral apposition rate (requires prior in vivo labeling with fluorochromes like calcein and tetracycline).

Part 2: this compound as a CB1 Inverse Agonist (Monlunabant/INV-202)

Mechanism of Action: Inverse Agonism at the Cannabinoid Receptor 1

As Monlunabant (INV-202), the compound acts as an inverse agonist at the cannabinoid receptor 1 (CB1). The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating appetite, energy metabolism, and other physiological processes. By binding to the CB1 receptor, Monlunabant is designed to preferentially block these receptors in peripheral tissues, such as the gastrointestinal tract, liver, and adipose tissue, with the aim of reducing the neuropsychiatric side effects associated with first-generation, centrally-acting CB1 antagonists.[1] This peripheral blockade is intended to reduce appetite and improve metabolic parameters.

cluster_membrane Cell Membrane CB1R Cannabinoid Receptor 1 (CB1R) Gi_o Gi/o CB1R->Gi_o Inhibits Basal Activity Appetite_Regulation ↓ Appetite CB1R->Appetite_Regulation Inhibition in Peripheral Tissues Monlunabant This compound (INV-202) Monlunabant->CB1R Inverse Agonist Binding AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Production Metabolic_Effects Modulation of Metabolic Pathways cAMP->Metabolic_Effects

Figure 3: Signaling pathway of this compound (INV-202) as a CB1 inverse agonist.
Preclinical In Vivo Studies: Summary of Findings

Preclinical studies with INV-202 have focused on its potential in metabolic and inflammatory diseases.

Table 2: Summary of Selected Preclinical In Vivo Studies of Monlunabant (INV-202)

Animal ModelDisease ModelDosing RegimenKey Findings
Mouse House dust mite-induced asthma3 mg/kg, oral, dailyImproved airway compliance and reduced airway reactivity.[2]
Mouse Streptozotocin-induced diabetic nephropathy0.3 and 3 mg/kg, oral, dailyReduced albuminuria, renal fibrosis, and glomerular injury.[3]
Experimental Protocols

This model is used to study allergic airway inflammation and hyperresponsiveness, which are characteristic features of asthma.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Induction Protocol:

    • Sensitization: Mice are sensitized by intraperitoneal injection of HDM extract, often with an adjuvant like aluminum hydroxide, on specific days (e.g., day 0 and day 10).

    • Challenge: Following sensitization, mice are challenged intranasally with HDM extract for several consecutive days (e.g., daily from day 17 for a week).[4]

  • Drug Administration: INV-202 is administered, for example, by oral gavage daily during the challenge phase.[2]

  • Endpoint Analysis:

    • Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography or the FlexiVent system to assess the response to bronchoconstrictors like methacholine.

    • Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltrates (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).

    • Lung Histology: Lungs are collected, fixed, and sectioned for histological staining (e.g., H&E for inflammation, PAS for mucus production).

STZ is a chemical that is toxic to pancreatic beta cells, leading to insulin deficiency and hyperglycemia, which in turn causes kidney damage resembling human diabetic nephropathy.

  • Animal Model: C57BL/6J mice are a commonly used strain.

  • Induction Protocol: Diabetes is induced by intraperitoneal injections of STZ. A multiple low-dose protocol (e.g., 50-55 mg/kg daily for 5 consecutive days) is often preferred to a single high dose to reduce mortality. Blood glucose levels are monitored to confirm the onset of diabetes.

  • Disease Progression: Mice are typically aged for several weeks (e.g., 12 weeks) after STZ injection to allow for the development of diabetic nephropathy.[5]

  • Drug Administration: INV-202 is administered by daily oral gavage.

  • Endpoint Analysis:

    • Renal Function: 24-hour urine collection using metabolic cages to measure urinary albumin excretion and the albumin-to-creatinine ratio (ACR).

    • Blood Chemistry: Measurement of blood glucose, HbA1c, and markers of renal function.

    • Kidney Histology: Kidneys are harvested for histological analysis to assess glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis using stains such as PAS and Masson's trichrome.

Start Acclimatization of Mice Induction Induction of Diabetes (Streptozotocin Injections) Start->Induction Confirmation Confirmation of Hyperglycemia Induction->Confirmation Development Disease Development Period (e.g., 12 weeks) Confirmation->Development Treatment Treatment with this compound or Vehicle Development->Treatment Endpoint Endpoint Analysis: Urine Albumin, Kidney Histology Treatment->Endpoint

References

(R)-Monlunabant: A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Monlunabant , also known as INV-202 and MRI-1891, is a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist that has been under investigation for the treatment of metabolic disorders, including obesity and diabetic nephropathy.[1][2][3] Its design aims to mitigate the central nervous system (CNS) side effects that plagued first-generation CB1 receptor antagonists by limiting its penetration into the brain.[4][5][6] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound in various animal models, detailing experimental methodologies and key findings.

Pharmacokinetics

Preclinical studies have established that this compound possesses a favorable pharmacokinetic profile, characterized by good oral bioavailability and limited brain penetration.[3][6]

Bioavailability and Brain Penetration

In mice, this compound has demonstrated a brain/plasma ratio of 7% following a 3 mg/kg oral dose, indicating restricted access to the central nervous system.[6][7] Further preclinical research in mice has shown that brain levels of this compound were significantly lower compared to other compounds administered at the same dose.[3] This limited brain penetration is a key feature designed to avoid the neuropsychiatric side effects associated with earlier, non-selective CB1 receptor blockers.[4][6]

While comprehensive tabular data on pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life across multiple species remains limited in publicly available literature, preclinical data has been sufficient to inform models predicting peripheral and central exposure.[8]

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in several animal models of metabolic disease, primarily focusing on its impact on obesity and diabetic kidney disease.

Effects on Metabolic Parameters in Diet-Induced Obesity Models

In mouse models of diet-induced obesity (DIO), this compound has shown efficacy in reducing body weight and improving metabolic parameters.[6][9]

Table 1: Summary of Key Pharmacodynamic Findings in Diet-Induced Obesity Mouse Models

ParameterAnimal ModelDose(s)Key FindingsReference(s)
Body WeightC57BL/6J mice on a high-fat dietNot specifiedReduction in body weight[6]
Food IntakeC57BL/6J mice on a high-fat dietNot specifiedReduction in food intake[6]
Insulin ResistanceC57BL/6J mice on a high-fat dietNot specifiedImprovement in insulin sensitivity[9]
Reno-protective Effects in Diabetic Nephropathy Models

Studies in a streptozotocin (STZ)-induced diabetic nephropathy mouse model have demonstrated the reno-protective effects of this compound.[10][11]

Table 2: Summary of Key Pharmacodynamic Findings in a Diabetic Nephropathy Mouse Model

ParameterAnimal ModelDose(s)Key FindingsReference(s)
AlbuminuriaSTZ-induced diabetic C57BL/6J mice0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks)Marked, dose-dependent reduction[10][11]
Albumin-to-Creatinine RatioSTZ-induced diabetic C57BL/6J mice0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks)Significant reduction[10]
Urinary UreaSTZ-induced diabetic C57BL/6J mice0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks)Reduction[10]
Glomerular Filtration RateSTZ-induced diabetic C57BL/6J mice0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks)Improvement[10]
Renal HypertrophySTZ-induced diabetic C57BL/6J mice0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks)Reduction[10]
Renal FibrosisSTZ-induced diabetic C57BL/6J mice0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks)Marked anti-fibrotic effect[10]
CB1 Receptor Occupancy

Positron Emission Tomography (PET) imaging studies in mice have confirmed the peripheral selectivity of this compound. Acute oral doses of 1 mg/kg and 10 mg/kg did not lead to significant occupancy of CB1 receptors in the brain.[6][7] Even at a high dose of 30 mg/kg, the compound did not elicit anxiogenic behavior, further supporting its reduced CNS activity.[6][7]

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model

This model is used to investigate the therapeutic potential of compounds for diabetic kidney disease.[10][11]

STZ_Diabetic_Nephropathy_Model cluster_induction Diabetes Induction cluster_development Disease Development cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis animal C57BL/6J Mice stz Streptozotocin (STZ) Injection animal->stz Induction develop 12 Weeks Post-STZ stz->develop treatment This compound (0.3 or 3 mg/kg/day, oral) or Vehicle develop->treatment duration 4 Weeks treatment->duration endpoints Measurement of: - Albuminuria - Albumin-to-Creatinine Ratio - Urinary Urea - Glomerular Filtration Rate - Renal Hypertrophy - Histology (Fibrosis, Cell Morphology) duration->endpoints

STZ-Induced Diabetic Nephropathy Experimental Workflow.

Protocol Details:

  • Animal Model: Male C57BL/6J mice are typically used.[10][12]

  • Induction of Diabetes: Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) dissolved in a citrate buffer.[10][12] A multiple low-dose regimen is often employed to reduce mortality.

  • Disease Progression: Following STZ administration, mice are monitored for the development of hyperglycemia. The progression to diabetic nephropathy is allowed to occur over a period of approximately 12 weeks.[10][11]

  • Treatment: Animals are then randomized to receive daily oral doses of this compound (e.g., 0.3 mg/kg and 3 mg/kg) or vehicle for a specified duration, such as 4 weeks.[10]

  • Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including urinary albumin and creatinine levels, blood urea nitrogen, and glomerular filtration rate. Kidneys are collected for histological analysis to evaluate glomerular and tubular morphology and the extent of fibrosis.[10]

Diet-Induced Obesity (DIO) Mouse Model

This model is a common preclinical tool to evaluate the efficacy of anti-obesity compounds.[13][14][15][16][17]

DIO_Model_Workflow cluster_diet Dietary Intervention cluster_treatment Treatment Period cluster_monitoring Monitoring and Endpoints mice C57BL/6J Mice hfd High-Fat Diet (e.g., 45-60% kcal from fat) mice->hfd chow Control Diet (e.g., 10% kcal from fat) mice->chow treatment_hfd This compound or Vehicle hfd->treatment_hfd After onset of obesity treatment_chow Vehicle chow->treatment_chow monitoring Regular monitoring of: - Body Weight - Food Intake - Glucose Tolerance - Insulin Sensitivity - Plasma Lipids treatment_hfd->monitoring treatment_chow->monitoring

Diet-Induced Obesity Experimental Workflow.

Protocol Details:

  • Animal Model: Male C57BL/6J mice are frequently used as they are susceptible to developing obesity and metabolic syndrome on a high-fat diet.[15][17]

  • Diet: Mice are fed a high-fat diet, typically containing 45% to 60% of calories from fat, for a period of several weeks to induce obesity, insulin resistance, and other metabolic abnormalities.[15][16] A control group is fed a standard chow diet.

  • Treatment: Once the obese phenotype is established, mice are treated with this compound or vehicle, usually via oral gavage, for a defined period.

  • Endpoint Analysis: Throughout the study, key parameters such as body weight, food and water intake, and body composition are monitored. At the end of the treatment period, metabolic assessments like glucose tolerance tests and insulin tolerance tests are performed. Blood samples are collected to measure plasma levels of glucose, insulin, lipids, and other relevant biomarkers.

CB1 Receptor Occupancy via PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the brain and peripheral tissues.[4][18][19]

PET_Occupancy_Workflow cluster_baseline Baseline Scan cluster_treatment Treatment cluster_occupancy Occupancy Scan cluster_analysis Data Analysis animal Animal Model (e.g., Mouse, Non-human Primate) radioligand Inject CB1 Radioligand (e.g., [11C]MePPEP) animal->radioligand pet_scan1 PET Scan radioligand->pet_scan1 drug_admin Administer this compound pet_scan1->drug_admin radioligand2 Inject CB1 Radioligand drug_admin->radioligand2 pet_scan2 PET Scan radioligand2->pet_scan2 analysis Compare baseline and post-drug scans to calculate receptor occupancy pet_scan2->analysis

CB1 Receptor Occupancy PET Imaging Workflow.

Protocol Details:

  • Radioligand: A specific radiolabeled ligand for the CB1 receptor, such as [11C]MePPEP, is used.[4][20]

  • Baseline Scan: A baseline PET scan is performed on the animal to measure the initial binding of the radioligand to CB1 receptors in the brain and/or peripheral tissues.

  • Drug Administration: The animal is then treated with this compound at a specific dose and route of administration.

  • Post-treatment Scan: After a predetermined time to allow for drug distribution, a second PET scan is conducted with the same radioligand.

  • Data Analysis: The reduction in radioligand binding in the post-treatment scan compared to the baseline scan is used to calculate the percentage of CB1 receptor occupancy by this compound.

Signaling Pathway

This compound acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (like an antagonist) but also reduces the receptor's basal level of activity.

CB1R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor Gi Gαi/o Protein CB1R->Gi Coupling Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activation Monlunabant This compound Monlunabant->CB1R Inverse Agonism (Blocks & Reduces Basal Activity) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Cellular Effects (e.g., reduced neurotransmitter release, altered metabolism) cAMP->Downstream

Simplified Signaling Pathway of CB1 Receptor Inverse Agonism.

Activation of the CB1 receptor by endogenous cannabinoids typically leads to the inhibition of adenylyl cyclase via the Gαi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by binding to the CB1 receptor, prevents this signaling cascade and reduces the receptor's intrinsic activity, thereby modulating various physiological processes, including appetite, metabolism, and pain perception.

References

The Effects of (R)-Monlunabant on Lipid Metabolism and Glucose Homeostasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Monlunabant (also known as INV-202) is an investigational, peripherally acting, small molecule inverse agonist of the cannabinoid type-1 receptor (CB1R). Developed to mitigate the neuropsychiatric side effects associated with earlier centrally-acting CB1R antagonists, this compound is being evaluated for its therapeutic potential in metabolic disorders. This technical guide provides a comprehensive analysis of the current preclinical and clinical data on the effects of this compound on lipid metabolism and glucose homeostasis.

Mechanism of Action: Peripheral CB1 Receptor Blockade

The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy balance. Overactivation of CB1 receptors in peripheral tissues—including the liver, adipose tissue, pancreas, and skeletal muscle—is associated with the pathogenesis of obesity, dyslipidemia, and insulin resistance. This compound is designed to selectively block these peripheral CB1 receptors, thereby aiming to improve metabolic parameters without adversely affecting the central nervous system.[1]

Blockade of peripheral CB1 receptors is understood to influence several key metabolic pathways:

  • In the liver: CB1R activation promotes de novo lipogenesis through the upregulation of sterol regulatory element-binding protein-1c (SREBP-1c). By inhibiting this pathway, this compound is expected to reduce hepatic fat accumulation.

  • In adipose tissue: CB1R activation can increase fat storage. Inverse agonism at this receptor may promote lipid mobilization.

  • In the pancreas: CB1R is expressed in pancreatic β-cells, and its overactivation may impair insulin secretion. Blockade of this receptor could potentially enhance β-cell function.[1]

  • Insulin Signaling: Preclinical evidence suggests that hepatic CB1R blockade can enhance insulin signaling through the PI3K/AKT/mTORC1 pathway.

Preclinical Data

Streptozotocin-Induced Diabetic Nephropathy Mouse Model

A key preclinical study evaluated the efficacy of this compound in a mouse model of diabetic nephropathy induced by streptozotocin (STZ). This model is characterized by hyperglycemia and progressive kidney damage.

Experimental Protocol:

  • Animal Model: 8-week-old C57BL6/J male mice.

  • Induction of Diabetes: Intraperitoneal injection of STZ (45 mg/kg/day for 5 days).

  • Treatment Groups:

    • Non-diabetic control

    • Diabetic + Vehicle

    • Diabetic + this compound (0.3 mg/kg/day, oral gavage)

    • Diabetic + this compound (3 mg/kg/day, oral gavage)

  • Treatment Duration: 28 days, initiated 12 weeks after STZ injection to allow for the development of nephropathy.

  • Key Assessments: 24-hour urine collection for albumin and urea analysis, blood glucose measurements, and kidney weight.

Quantitative Preclinical Data on Renal Function and Glycemia

ParameterNon-Diabetic ControlDiabetic + VehicleDiabetic + this compound (0.3 mg/kg)Diabetic + this compound (3 mg/kg)
Urinary Albumin Excretion (µ g/24h ) 3.06 ± 0.38850.08 ± 170.50290.65 ± 88.70111.29 ± 33.47
Urinary Urea Excretion (mg/24h) 30.77 ± 14.93189.81 ± 31.49127.76 ± 2093.70 ± 24.97
Kidney Weight (relative to body weight) LowerIncreasedDecreased vs. VehicleDecreased vs. Vehicle
Body Weight No significant changeNo significant changeNo significant changeNo significant change

Data presented as mean ± SEM.

In this model, this compound demonstrated a dose-dependent reduction in urinary albumin and urea excretion, indicating a protective effect on kidney function. Notably, these effects were observed without significant changes in body weight, suggesting a direct renal mechanism of action.

Obese Asthma Mouse Model

While the primary focus of this study was on airway hyperresponsiveness, it also provided data on weight loss in a diet-induced obesity model.

Experimental Protocol:

  • Animal Model: Mice fed either a low-fat diet (LFD) or a high-fat diet (HFD).

  • Induction of Asthma: Intranasal delivery of house dust mite extract.

  • Treatment: this compound administered by oral gavage.

  • Key Assessments: Body weight.

Quantitative Preclinical Data on Body Weight

Animal GroupTreatmentAverage Body Weight Loss
Low-Fat Diet (LFD)This compound11%
High-Fat Diet (HFD)This compound27%

This study demonstrated that this compound induces significant weight loss in both lean and obese mice.

Clinical Data

This compound has been evaluated in several clinical trials, primarily in populations with obesity and metabolic syndrome.

Phase 2a Study in Obesity and Metabolic Syndrome

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Participants: 243 individuals with obesity and metabolic syndrome.

  • Treatment Arms:

    • Placebo

    • This compound 10 mg/day

    • This compound 20 mg/day

    • This compound 50 mg/day

  • Treatment Duration: 16 weeks.

  • Primary Endpoint: Change in body weight.

Quantitative Clinical Data from Phase 2a Study

ParameterPlaceboThis compound (10 mg/day)This compound (20 mg/day)This compound (50 mg/day)
Mean Weight Loss (kg) 0.77.17.78.0
Baseline Body Weight (kg) ~110.1~110.1~110.1~110.1
Waist Circumference Reduction (ETD vs. Placebo, cm) -3.8-5.4
HbA1c Reduction (ETD vs. Placebo, % points) -0.16-0.17

ETD: Estimated Treatment Difference

The study demonstrated a statistically significant and dose-dependent weight loss with this compound compared to placebo.[2] A modest but significant reduction in HbA1c was also observed. However, there were no significant improvements in most lipid measurements, insulin, or C-peptide levels.[2]

Phase 1b Study in Metabolic Syndrome

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Participants: 37 individuals with features of metabolic syndrome.

  • Treatment Arms:

    • Placebo

    • This compound 25 mg/day

  • Treatment Duration: 28 days.

  • Key Assessments: Body weight, waist circumference, lipid profile.

Quantitative Clinical Data from Phase 1b Study

ParameterPlaceboThis compound (25 mg/day)
Mean Weight Change (kg) +0.6-3.5
Mean Weight Change (%) +0.5%-3.3%
Triglycerides Change (mmol/L) +0.095-0.179
LDL-C Change (mmol/L) +0.02-0.50

This earlier phase study showed rapid and significant weight loss, along with positive trends in lipid profiles, including reductions in triglycerides and LDL cholesterol.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and experimental designs, the following diagrams are provided in DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R CB1 Receptor GPCR G-protein CB1R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits Monlunabant This compound Monlunabant->CB1R Inverse Agonist (Blocks) Endocannabinoids Endocannabinoids Endocannabinoids->CB1R Agonist (Activates) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates SREBP1c SREBP-1c PKA->SREBP1c Inhibits Lipogenesis De Novo Lipogenesis (Increased Lipid Synthesis) SREBP1c->Lipogenesis Promotes

Caption: Signaling pathway of this compound in hepatic lipid metabolism.

cluster_setup Model & Induction cluster_treatment Treatment Phase cluster_analysis Analysis Mice C57BL6/J Mice STZ Streptozotocin (STZ) Injection Mice->STZ Development 12 Weeks Nephropathy Development STZ->Development Randomization Randomization Development->Randomization Vehicle Vehicle (Control) Randomization->Vehicle INV202_low This compound 0.3 mg/kg/day Randomization->INV202_low INV202_high This compound 3 mg/kg/day Randomization->INV202_high Duration 28 Days Oral Gavage Vehicle->Duration INV202_low->Duration INV202_high->Duration Urine 24h Urine Collection (Albumin, Urea) Duration->Urine Blood Blood Glucose Duration->Blood Tissue Kidney Histology & Weight Duration->Tissue

Caption: Workflow for the preclinical diabetic nephropathy mouse model study.

Summary and Future Directions

This compound, a peripherally restricted CB1R inverse agonist, has demonstrated significant weight loss in both preclinical and clinical settings. The effects on glucose homeostasis appear modest, with a small reduction in HbA1c observed in a Phase 2a trial. The impact on lipid metabolism is less clear, with some positive trends in triglycerides and LDL-C in a Phase 1b study, but no significant improvements in a larger Phase 2a trial.

The preclinical data in a diabetic nephropathy model are promising, suggesting a direct protective effect on the kidneys independent of significant changes in body weight. This highlights a potential therapeutic avenue beyond weight management.

Further research is needed to fully elucidate the effects of this compound on lipid and glucose metabolism, particularly at the tissue and molecular level in preclinical models of metabolic disease. The ongoing and planned larger Phase 2b trials will be crucial in determining the optimal therapeutic window that balances efficacy with the observed dose-dependent gastrointestinal and neuropsychiatric side effects. These studies will provide a more definitive picture of the potential of this compound as a novel treatment for obesity and related metabolic complications.

References

(R)-Monlunabant: A Technical Whitepaper on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Monlunabant, also known as INV-202 and MRI-1891, is a peripherally restricted, second-generation cannabinoid receptor 1 (CB1) inverse agonist.[1] Developed to mitigate the neuropsychiatric side effects observed with first-generation, brain-penetrant CB1 antagonists, this compound is under investigation for the treatment of obesity and metabolic diseases.[2][3] Its design incorporates polar chemical groups to limit its passage across the blood-brain barrier. This document provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental methodologies associated with this compound.

Molecular Structure and Chemical Properties

This compound is a complex small molecule with a 1,5-diaryl-4,5-dihydro-1H-pyrazole core structure. Its chemical and physical properties are summarized in the tables below.

Chemical Identity
PropertyValueReference
IUPAC Name N-[(E)-N'-[(E)-C-[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide[1]
Synonyms INV-202, (R)-MRI-1891[1][4]
CAS Number 2765579-76-6[5]
Molecular Formula C26H22ClF3N6O3S[1][5]
Canonical SMILES CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N[1]
Isomeric SMILES CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C--INVALID-LINK--C4=CC=CC=C4)/N[1]
Physicochemical Properties
PropertyValueReference
Molecular Weight 591.0 g/mol [1][6]
XLogP3-AA 5.4[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 8[6]
Rotatable Bond Count 7[6]
Exact Mass 590.1114719 Da[6]
Solubility Soluble in DMSO[4]

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the cannabinoid receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the CB1 receptor.[1]

The overactivation of the endocannabinoid system, particularly through CB1 receptors, is implicated in promoting appetite and the development of metabolic disorders.[7][8] By inhibiting the CB1 receptor, this compound aims to counteract these effects. Its peripheral restriction is a key design feature to avoid the psychiatric side effects associated with first-generation CB1 antagonists that could cross the blood-brain barrier.[1][7]

Below is a diagram illustrating the signaling pathway of the CB1 receptor and the inhibitory effect of this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activates Monlunabant This compound Monlunabant->CB1R Inhibits (Inverse Agonist) cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased appetite) PKA->Cellular_Response Phosphorylates (leading to)

Caption: CB1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available in a step-by-step format. However, based on the literature for similar compounds and assays, the following sections outline the general methodologies.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that can be broadly divided into three key stages:

  • Formation of the Racemic Pyrazoline Core: This typically involves the condensation of a substituted chalcone (e.g., 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) with hydrazine to form the racemic 5-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole.

  • Chiral Separation of Enantiomers: The racemic pyrazoline intermediate is then resolved into its individual (R) and (S) enantiomers. This is commonly achieved using chiral high-performance liquid chromatography (HPLC).

  • Functionalization of the (R)-Enantiomer: The purified (R)-pyrazoline is then reacted with an appropriate reagent to introduce the N-acetyl-N'-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl carbamimidoyl moiety at the N1 position of the pyrazole ring to yield this compound.

A generalized workflow for the synthesis and purification is depicted below.

Synthesis_Workflow Start Starting Materials (Substituted Chalcone & Hydrazine) Reaction1 Condensation Reaction Start->Reaction1 Racemic_Pyrazoline Racemic Pyrazoline Intermediate Reaction1->Racemic_Pyrazoline Chiral_HPLC Chiral HPLC Separation Racemic_Pyrazoline->Chiral_HPLC R_Enantiomer (R)-Pyrazoline Enantiomer Chiral_HPLC->R_Enantiomer S_Enantiomer (S)-Pyrazoline Enantiomer Chiral_HPLC->S_Enantiomer Reaction2 Functionalization Reaction R_Enantiomer->Reaction2 Final_Product This compound Reaction2->Final_Product Purification Purification (e.g., Crystallization) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Generalized Synthesis and Purification Workflow for this compound.

CB1 Receptor Binding Assay ([³⁵S]GTPγS Binding Assay)

This assay is used to determine the ability of a compound to modulate G-protein activation by the CB1 receptor. As an inverse agonist, this compound is expected to decrease the basal level of [³⁵S]GTPγS binding and inhibit agonist-stimulated binding.

Materials:

  • Membranes from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)

  • [³⁵S]GTPγS (radioligand)

  • GDP (Guanosine diphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

  • This compound and a known CB1 agonist (e.g., CP-55,940)

  • Scintillation cocktail

  • Glass fiber filters

General Protocol:

  • Prepare dilutions of this compound and the CB1 agonist.

  • In a microplate, add the cell membranes, assay buffer, GDP, and the test compounds.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data is analyzed to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding. For this compound, an IC50 of 6 nM for the inhibition of agonist-induced G-protein activation has been reported.[1]

Functional Assay (cAMP Accumulation Assay)

This assay measures the functional consequence of CB1 receptor activation or inhibition on the downstream signaling molecule, cyclic AMP (cAMP). Since the CB1 receptor is coupled to Gi/o, its activation typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. As an inverse agonist, this compound would be expected to increase basal cAMP levels.

Materials:

  • Cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Forskolin (an activator of adenylyl cyclase)

  • This compound and a known CB1 agonist

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay)

General Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with this compound or the CB1 agonist for a defined period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • The effect of this compound on both basal and forskolin-stimulated cAMP levels is determined.

Conclusion

This compound is a promising peripherally restricted CB1 receptor inverse agonist with potential therapeutic applications in metabolic disorders. Its molecular design aims to provide the therapeutic benefits of CB1 receptor blockade while minimizing central nervous system side effects. The experimental methodologies outlined in this document provide a foundational understanding for researchers involved in the development and characterization of similar compounds. Further publication of detailed protocols specific to this compound will be beneficial for the scientific community.

References

(R)-Monlunabant for the Treatment of Non-Alcoholic Fatty Liver Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant unmet need for effective pharmacological therapies. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has emerged as a key player in the pathophysiology of liver diseases. Overactivation of peripheral CB1Rs is implicated in hepatic steatosis, inflammation, and fibrosis, the hallmarks of NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH). (R)-Monlunabant (also known as INV-202) is a peripherally restricted, orally available small molecule inverse agonist of the CB1R. By selectively blocking CB1R in peripheral tissues like the liver, this compound aims to provide therapeutic benefits for metabolic and fibrotic diseases without the neuropsychiatric side effects associated with first-generation, centrally acting CB1R antagonists. This document provides a comprehensive technical overview of the current state of knowledge regarding this compound for the potential treatment of NAFLD.

Introduction: The Rationale for Peripheral CB1R Blockade in NAFLD

The CB1R is a G-protein coupled receptor that is upregulated in the livers of patients with NAFLD and NASH. Its activation in hepatocytes promotes de novo lipogenesis and inhibits fatty acid oxidation, contributing to hepatic steatosis. In hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, CB1R activation promotes their transdifferentiation into myofibroblasts, leading to excessive extracellular matrix deposition and fibrosis.

This compound is designed to preferentially block these peripheral CB1Rs, thereby aiming to reverse or attenuate the pathological processes in the liver associated with NAFLD.[1][2] Its restricted access to the central nervous system is intended to avoid the adverse psychiatric effects that led to the withdrawal of earlier CB1R antagonists like rimonabant.[3] Inversago Pharma, the original developer of this compound, has indicated that the compound is being investigated for a range of metabolic and fibrotic conditions, including NASH, and has mentioned the existence of supportive preclinical findings.[2][4][5]

Mechanism of Action and Signaling Pathways

This compound acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) but also reduces its basal level of signaling activity. The downstream signaling effects of peripheral CB1R blockade in the liver are multifaceted and involve the modulation of key pathways in hepatocytes and hepatic stellate cells.

Signaling in Hepatocytes

In hepatocytes, the blockade of CB1R is expected to counteract the lipogenic effects of endocannabinoids. This is hypothesized to occur through the modulation of several signaling cascades that regulate lipid metabolism. One proposed pathway involves the p53/microRNA-22/SIRT1/PPARα axis.[6] CB1R activation can increase p53 expression and activity, leading to the upregulation of miR-22, which in turn suppresses Sirtuin 1 (SIRT1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), key regulators of fatty acid oxidation. By blocking this pathway, this compound may restore fatty acid oxidation and reduce hepatic fat accumulation.[6]

cluster_Hepatocyte Hepatocyte CB1R CB1R p53 p53 CB1R->p53 activation miR22 miR-22 p53->miR22 upregulates SIRT1 SIRT1 miR22->SIRT1 inhibits PPARa PPARα miR22->PPARa inhibits SIRT1->PPARa activates FAO Fatty Acid Oxidation PPARa->FAO promotes Steatosis Hepatic Steatosis FAO->Steatosis reduces Monlunabant This compound Monlunabant->CB1R

Figure 1: Proposed signaling pathway of this compound in hepatocytes.
Signaling in Hepatic Stellate Cells (HSCs)

In HSCs, CB1R activation is a pro-fibrotic signal. While the specific downstream signaling of this compound in HSCs has not been detailed, the general mechanism of CB1R antagonists involves the inhibition of HSC activation, proliferation, and collagen production. This is thought to occur through the modulation of pathways such as the TGF-β signaling cascade, a central driver of liver fibrosis.

cluster_HSC Hepatic Stellate Cell CB1R_HSC CB1R HSC_Activation HSC Activation (Myofibroblast) CB1R_HSC->HSC_Activation promotes TGFb TGF-β Signaling TGFb->HSC_Activation promotes Collagen Collagen Production HSC_Activation->Collagen increases Fibrosis Liver Fibrosis Collagen->Fibrosis leads to Monlunabant_HSC This compound Monlunabant_HSC->CB1R_HSC

Figure 2: Hypothesized effect of this compound on HSC activation.

Preclinical Data

While Inversago Pharma has stated that this compound demonstrated encouraging results in preclinical models, specific data from NAFLD/NASH animal studies have not been publicly released.[2][5] Research on other peripherally restricted CB1R antagonists in diet-induced animal models of NAFLD has shown reductions in hepatic steatosis, inflammation, and fibrosis. It is anticipated that this compound would exhibit similar efficacy.

Clinical Data

This compound has been evaluated in Phase 1 and Phase 2a clinical trials in subjects with metabolic syndrome and obesity. While these studies were not specifically in a NAFLD population, the metabolic improvements observed are highly relevant to the treatment of NAFLD.

Table 1: Summary of Phase 1b Clinical Trial Results in Subjects with Metabolic Syndrome[2][7]
ParameterThis compound (25 mg/day, 28 days)Placebo (28 days)p-value
Weight Change -3.50 kg+0.55 kg<0.01
Waist Circumference Change -1.91 cm+0.02 cm0.03
Triglycerides Change -0.179 mmol/L+0.095 mmol/L0.09
LDL-C Change -0.50 mmol/L+0.02 mmol/L0.004
HbA1c Change -0.005%+0.065%0.08
Table 2: Summary of Phase 2a Clinical Trial Results in Adults with Obesity and Metabolic Syndrome[1][8][9]
ParameterThis compound (10 mg/day, 16 weeks)Placebo (16 weeks)
Weight Loss 7.1 kg0.7 kg

Experimental Protocols

Detailed experimental protocols for preclinical studies of this compound in NAFLD models are not publicly available. However, a standard protocol for evaluating a peripherally restricted CB1R antagonist in a diet-induced mouse model of NAFLD would typically involve the following steps, based on published studies with similar compounds.[6]

Representative Experimental Workflow for Preclinical NAFLD Study

cluster_Workflow Preclinical NAFLD Study Workflow A Animal Model: C57BL/6J mice on High-Fat, High-Fructose Diet (12-16 weeks) B Treatment Groups: 1. Vehicle Control 2. This compound (dose range) (e.g., 4-8 weeks) A->B C In-life Measurements: - Body weight - Food intake - Glucose tolerance test B->C D Terminal Procedures: - Blood collection (liver enzymes, lipids) - Liver harvesting C->D E Liver Analysis: - Histology (H&E, Sirius Red) - Hepatic triglyceride content - Gene expression (RT-qPCR) - Protein analysis (Western Blot) D->E F Data Analysis and Interpretation E->F

Figure 3: A typical experimental workflow for evaluating a CB1R antagonist in a NAFLD mouse model.

Animal Model: Male C57BL/6J mice are commonly used and fed a high-fat, high-fructose diet for 12-16 weeks to induce a NASH phenotype with steatosis, inflammation, and fibrosis.[6]

Drug Administration: this compound would be administered orally, once daily, for a period of 4 to 8 weeks. A vehicle control group and multiple dose groups would be included to assess dose-response effects.

Endpoints:

  • Primary Endpoints:

    • Liver histology: NAFLD Activity Score (NAS) for steatosis, lobular inflammation, and ballooning, and fibrosis staging.

    • Hepatic triglyceride content.

  • Secondary Endpoints:

    • Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Body weight and food intake.

    • Oral glucose tolerance test (OGTT) to assess insulin sensitivity.

    • Gene and protein expression analysis of key targets in the liver (e.g., markers of lipogenesis, inflammation, and fibrosis).

Conclusion and Future Directions

This compound, a peripherally restricted CB1 receptor inverse agonist, holds significant promise as a therapeutic agent for NAFLD. Its mechanism of action directly targets key pathogenic pathways in the liver, and clinical data from related metabolic conditions are encouraging. However, the lack of publicly available preclinical data specifically in NAFLD models is a current limitation. Future publications and conference presentations from Novo Nordisk, who acquired Inversago Pharma, are anticipated to provide more detailed insights into the efficacy and mechanism of this compound in NAFLD. Further clinical development in a dedicated NAFLD/NASH population will be crucial to fully elucidate its therapeutic potential for this widespread and serious liver disease.

References

Methodological & Application

Application Notes and Protocols for (R)-Monlunabant in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Monlunabant, also known as INV-202, is an investigational small molecule that acts as a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist. It has been evaluated in clinical trials for its potential therapeutic effects in metabolic disorders, including obesity and diabetic kidney disease. As an inverse agonist, this compound binds to the CB1 receptor and promotes an inactive conformational state, thereby reducing the receptor's constitutive activity. This mechanism is being explored for its potential to modulate appetite, energy metabolism, and other physiological processes regulated by the endocannabinoid system.

These application notes provide a summary of the available data on the dosage and administration of this compound in recent clinical trials, along with detailed experimental protocols based on publicly available information.

Data Presentation: Summary of Clinical Trial Dosage and Efficacy

The following tables summarize the key quantitative data from Phase 2a clinical trials of this compound.

Table 1: this compound Phase 2a Clinical Trial in Obesity (NCT05891834)[1][2][3][4][5][6]
Parameter Placebo 10 mg this compound 20 mg this compound 50 mg this compound
Number of Participants 61616160
Dosage and Administration Once daily oral tabletOnce daily oral tabletOnce daily oral tabletOnce daily oral tablet
Treatment Duration 16 weeks16 weeks16 weeks16 weeks
Mean Baseline Body Weight ~110.1 kg~110.1 kg~110.1 kg~110.1 kg
Mean Weight Loss from Baseline 0.7 kg7.1 kgLimited additional weight loss compared to 10 mgLimited additional weight loss compared to 10 mg
Adverse Events -Mild to moderate gastrointestinal and neuropsychiatric (anxiety, irritability, sleep disturbances) events; dose-dependent increaseMore frequent mild to moderate gastrointestinal and neuropsychiatric events than 10 mgMost frequent mild to moderate gastrointestinal and neuropsychiatric events
Table 2: this compound Phase 2a Clinical Trial in Diabetic Kidney Disease (NCT05514548)[7][8][9][10][11]
Parameter Placebo 10 mg this compound 25 mg this compound
Number of Participants Approx. 85Approx. 85Approx. 84
Dosage and Administration Once daily oral tabletOnce daily oral tabletOnce daily oral tablet
Treatment Duration 16 weeks16 weeks16 weeks
Primary Endpoint Change in Urine Albumin-to-Creatinine Ratio (UACR)Did not meet primary endpointDid not meet primary endpoint
Adverse Events -More frequent mild to moderate neuropsychiatric side effects than placebo. Most common adverse events were gastrointestinal.More frequent mild to moderate neuropsychiatric side effects than placebo. Most common adverse events were gastrointestinal.

Experimental Protocols

The following are generalized experimental protocols for the Phase 2a clinical trials of this compound based on available information. These protocols are intended for informational purposes and are not a substitute for the official, detailed study protocols.

Protocol 1: Phase 2a Study in Obesity (NCT05891834)[1][2][3][4][5][6]

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.

2. Participant Population:

  • Adults with obesity and metabolic syndrome.

3. Intervention:

  • Participants were randomized in a 1:1:1:1 ratio to receive one of the following treatments for 16 weeks:

    • This compound 10 mg, oral, once daily.

    • This compound 20 mg, oral, once daily.

    • This compound 50 mg, oral, once daily.

    • Placebo, oral, once daily.

4. Primary Endpoint:

  • The primary outcome measure was the mean change in body weight from baseline at week 16.

5. Key Assessments:

  • Screening: Informed consent, medical history, physical examination, vital signs, ECG, and laboratory tests to determine eligibility.

  • Baseline: Randomization, dispensing of study medication, and baseline assessments of body weight, and other relevant metabolic parameters.

  • Follow-up Visits: Regular visits for safety and efficacy assessments, including monitoring of adverse events and changes in body weight.

  • End of Treatment: Final efficacy and safety assessments.

6. Statistical Analysis:

  • The primary efficacy analysis was a comparison of the mean change in body weight from baseline to week 16 between each this compound dose group and the placebo group.

Protocol 2: Phase 2a Study in Diabetic Kidney Disease (NCT05514548)[7][8][9][10][11]

1. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled study.

2. Participant Population:

  • 254 adults with diabetic kidney disease.

3. Intervention:

  • Participants were randomized to receive one of the following treatments for 16 weeks:

    • This compound 10 mg, oral, once daily.

    • This compound 25 mg, oral, once daily.

    • Placebo, oral, once daily.

4. Primary Endpoint:

  • The primary outcome measure was the change in the urine albumin-to-creatinine ratio (UACR) from baseline.

5. Key Assessments:

  • Screening: Informed consent, medical history, physical examination, and laboratory tests including UACR to confirm eligibility.

  • Baseline: Randomization, dispensing of study medication, and baseline measurement of UACR.

  • Follow-up Visits: Regular monitoring for safety, tolerability, and changes in kidney function parameters.

  • End of Treatment: Final assessment of UACR and other safety parameters.

6. Statistical Analysis:

  • The primary efficacy analysis compared the change in UACR from baseline between the this compound treatment groups and the placebo group. The trial did not meet its primary endpoint.

Mandatory Visualizations

Signaling Pathway of this compound

Signaling Pathway of this compound as a CB1 Receptor Inverse Agonist cluster_membrane Cell Membrane cluster_downstream Downstream Effects R_Monlunabant This compound CB1R CB1 Receptor (Inactive State) R_Monlunabant->CB1R binds & stabilizes G_Protein Gαi/o Protein CB1R->G_Protein maintains inactive state AC Adenylyl Cyclase G_Protein->AC does not inhibit cAMP cAMP AC->cAMP conversion ATP ATP Reduced_Appetite Reduced Appetite cAMP->Reduced_Appetite leads to Metabolic_Regulation Metabolic Regulation cAMP->Metabolic_Regulation influences Generalized Workflow of a Phase 2a Clinical Trial cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development & IRB/EC Approval Site Clinical Site Selection & Initiation Protocol->Site Screening Patient Screening & Informed Consent Site->Screening Randomization Randomization Screening->Randomization Dosing Drug Administration (R-Monlunabant or Placebo) Randomization->Dosing Monitoring Patient Monitoring (Safety & Efficacy) Dosing->Monitoring Monitoring->Dosing Repeated Cycles Collection Data Collection & Management Monitoring->Collection Analysis Statistical Analysis Collection->Analysis Reporting Clinical Study Report & Publication Analysis->Reporting

Application Notes and Protocols for the Quantification of (R)-Monlunabant in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (R)-Monlunabant, a selective cannabinoid CB1 receptor antagonist, in biological matrices. The protocols described herein are based on established methods for the structurally related compound rimonabant and are intended to serve as a comprehensive guide for bioanalytical method development and validation.

This compound is the R-enantiomer of rimonabant. While the analytical methods for rimonabant are well-documented, specific validation for this compound is crucial. If the scientific question requires distinguishing between the R and S enantiomers, an enantioselective chromatographic method would be necessary.

Overview of Analytical Techniques

The quantification of this compound in biological samples such as plasma, serum, and tissue homogenates can be achieved with high sensitivity and selectivity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) with UV detection is also a viable, though generally less sensitive, alternative.

LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities, allowing for the accurate measurement of low concentrations of the analyte in complex biological matrices.[1][2]

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol is adapted from validated methods for rimonabant and is recommended as a starting point for the quantification of this compound.[1][3]

2.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., AM251 or a stable isotope-labeled this compound[2][3]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Diethylether or other suitable extraction solvent[3]

2.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of diethylether.[3]

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

2.1.3. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[3]
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

2.1.4. Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 463.1 → 363.1[1]; IS (AM251): m/z 555.1 → 455.1[2] (To be optimized)
Ion Spray Voltage 5500 V
Temperature 500°C
Collision Gas Nitrogen

2.1.5. Method Validation

The method should be validated according to FDA or other relevant regulatory guidelines, assessing parameters such as:[4][5][6]

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

HPLC-UV Method for this compound in Human Plasma

This method is suitable for applications where high sensitivity is not a primary requirement.[7]

2.2.1. Sample Preparation: Protein Precipitation (PPT)

  • To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase for HPLC analysis.

2.2.2. Chromatographic Conditions

ParameterCondition
HPLC System Waters Alliance or equivalent
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase 10 mM Phosphate Buffer : Acetonitrile (30:70, v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection UV at 220 nm[7]
Injection Volume 20 µL

Quantitative Data Summary

The following tables summarize typical performance characteristics of bioanalytical methods for rimonabant, which can be expected to be similar for this compound upon validation.

Table 1: LC-MS/MS Method Performance

ParameterTypical ValueReference
Linearity Range 0.1 - 1000 ng/mL[1][3]
Lower Limit of Quant. 0.1 ng/mL[1]
Accuracy 85 - 115%[3]
Precision (CV%) < 15%[3]
Recovery > 80%

Table 2: HPLC-UV Method Performance

ParameterTypical ValueReference
Linearity Range 20 - 400 ng/mL[7]
Lower Limit of Quant. 20 ng/mL[7]
Accuracy 88.13 - 106.48%[7]
Precision (CV%) 0.13 - 3.61%[7]
Recovery 84.17 - 92.64%[7]

Visualizations

Signaling Pathway

This compound acts as an antagonist at the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). In its natural state, the CB1 receptor is activated by endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. As an antagonist, this compound binds to the CB1 receptor but does not activate it, thereby blocking the effects of agonists.

CB1_Antagonist_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Agonist Cannabinoid Agonist Agonist->CB1 Monlunabant This compound (Antagonist) Monlunabant->CB1 Blocks Binding ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: CB1 Receptor Antagonist Signaling Pathway.

Experimental Workflow

The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of this compound in plasma samples.

Bioanalytical_Workflow cluster_validation Method Validation start Start: Plasma Sample Collection sample_prep Sample Preparation (LLE or PPT) start->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis stability Stability sample_prep->stability selectivity Selectivity sample_prep->selectivity data_processing Data Processing and Quantification lc_ms_analysis->data_processing linearity Linearity & Range lc_ms_analysis->linearity accuracy_precision Accuracy & Precision lc_ms_analysis->accuracy_precision report Final Report data_processing->report

Caption: Bioanalytical Workflow for this compound.

References

Application Notes and Protocols for Cell-Based Assays to Screen (R)-Monlunabant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Monlunabant, also known as INV-202 or MRI-1891, is a potent and peripherally selective inverse agonist of the cannabinoid type-1 receptor (CB1R).[1][2][3] CB1R, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system but also in peripheral tissues, and it plays a crucial role in regulating energy metabolism.[3][4] As an inverse agonist, this compound not only blocks the receptor but also reduces its basal, constitutive activity.[1] Notably, this compound exhibits bias towards the β-arrestin-2 signaling pathway over G-protein activation.[5] This application note provides detailed protocols for three key cell-based assays to screen and characterize the activity of this compound: a cAMP accumulation assay, a β-arrestin recruitment assay, and a GTPγS binding assay.

Signaling Pathway of CB1R and the Effect of this compound

The CB1 receptor primarily couples to the Gi/o family of G proteins. In its constitutively active state, CB1R tonically inhibits adenylyl cyclase, leading to low basal levels of cyclic AMP (cAMP). An agonist would further decrease cAMP levels. Conversely, an inverse agonist like this compound will inhibit this basal activity, resulting in an increase in intracellular cAMP concentration. Additionally, GPCR activation can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G protein-independent signaling. The biased nature of this compound suggests it preferentially modulates the β-arrestin pathway.

cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1 Receptor Gi_protein Gi/o Protein CB1R->Gi_protein Constitutive Activation beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_protein->AC Inhibits Downstream_arrestin Downstream Signaling beta_arrestin->Downstream_arrestin Initiates Downstream_G Downstream Signaling cAMP->Downstream_G Activates ATP ATP ATP->AC Monlunabant This compound (Inverse Agonist) Monlunabant->CB1R Binds to and inactivates

Caption: CB1R Signaling and this compound Action

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the inverse agonist activity of this compound by measuring the increase in intracellular cAMP levels.

Materials:

  • HEK293 or CHO cells stably expressing human CB1R (e.g., from ATCC, MilliporeSigma)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • This compound

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF-based from Cisbio, or luminescence-based from Promega)

Protocol:

  • Cell Culture: Culture HEK293-hCB1R or CHO-hCB1R cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them in a 384-well white opaque plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • Remove culture medium from the wells.

    • Add 20 µL of assay buffer to each well.

    • Add 20 µL of the this compound serial dilutions to the respective wells.

    • For the positive control, add Forskolin (e.g., 10 µM final concentration).

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Follow the instructions of the chosen cAMP assay kit to measure cAMP levels. This typically involves adding lysis buffer and detection reagents.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cluster_workflow cAMP Assay Workflow start Seed CB1R-expressing cells in 384-well plate incubate1 Incubate overnight start->incubate1 add_compounds Add compounds and controls to cells incubate1->add_compounds prepare Prepare serial dilutions of This compound prepare->add_compounds incubate2 Incubate at 37°C add_compounds->incubate2 detect Lyse cells and detect cAMP levels incubate2->detect analyze Analyze data and determine EC50 detect->analyze

Caption: Workflow for the cAMP Accumulation Assay
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the CB1R upon ligand binding, which is particularly relevant for characterizing the biased agonism of this compound. The DiscoverX PathHunter® assay is a common platform for this.[6]

Materials:

  • CHO-K1 cells stably co-expressing human CB1R fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) (e.g., from DiscoverX)

  • Cell culture medium

  • Assay buffer

  • This compound

  • A known CB1R agonist (e.g., CP55,940) as a control

  • PathHunter® detection reagents

Protocol:

  • Cell Culture and Seeding: Follow the manufacturer's protocol for culturing and seeding the PathHunter® cells in a 384-well white opaque plate.

  • Compound Preparation: Prepare serial dilutions of this compound and the control agonist in assay buffer.

  • Assay Procedure:

    • Add the diluted compounds to the wells.

    • To measure inverse agonism, incubate the plate for 6 hours at 37°C.[2]

    • To measure antagonism, pre-incubate with this compound for 30 minutes, then add the control agonist and incubate for a further 90 minutes.

  • Signal Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: For inverse agonism, plot the signal against the log of the this compound concentration to determine the EC50. For antagonism, determine the IC50 by plotting the inhibition of the agonist response against the log of the this compound concentration.

cluster_pathway β-Arrestin Recruitment Assay Principle CB1R_PL CB1R ProLink™ (PK) Arrestin_EA β-Arrestin Enzyme Acceptor (EA) CB1R_PL->Arrestin_EA Recruits Complex Active β-Galactosidase CB1R_PL->Complex Complementation Arrestin_EA->Complex Complementation Light Light Signal Complex->Light Conversion Substrate Substrate Substrate->Complex Conversion Ligand Ligand Ligand->CB1R_PL Binds

Caption: Principle of the PathHunter β-Arrestin Assay
[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. For an inverse agonist, a decrease in basal [³⁵S]GTPγS binding is expected.

Materials:

  • Membranes from cells expressing high levels of human CB1R (e.g., HEK293 or CHO cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4)

  • GDP

  • [³⁵S]GTPγS

  • This compound

  • A known CB1R agonist (e.g., CP55,940) as a positive control

  • Scintillation cocktail and a scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from CB1R-expressing cells using standard homogenization and centrifugation techniques.

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), GDP (e.g., 10 µM final concentration), and serial dilutions of this compound in assay buffer.

  • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of basal [³⁵S]GTPγS binding against the log of the this compound concentration to determine the IC50 value for the inhibition of basal G protein activity.

Data Presentation

The following tables summarize representative quantitative data for CB1R inverse agonists in the described assays. While specific data for this compound in all these functional assays is not publicly available, data for the well-characterized CB1R inverse agonists Rimonabant and AM251 are provided as a reference. The high binding affinity of this compound (Ki = 0.3 nM) suggests it would be potent in these functional assays.[7]

Table 1: cAMP Accumulation Assay Data for CB1R Inverse Agonists

CompoundCell LineEC50 (nM)Reference
RimonabantHEK293-hCB1R17.3[8]
AM251CHO-hCB1R~70[9]
This compound HEK293/CHO-hCB1R Expected: < 50

Table 2: β-Arrestin Recruitment Assay Data for CB1R Inverse Agonists

CompoundAssay SystemIC50 (nM)Reference
RimonabantPathHunter®42[1]
AM251PathHunter®~50[1]
This compound PathHunter® Expected: < 50 (as an antagonist)

Table 3: [³⁵S]GTPγS Binding Assay Data for CB1R Inverse Agonists

CompoundMembrane SourceIC50 (nM)Reference
RimonabantHEK293-hCB1R13.6[8]
AM251Mouse brain~8[10]
This compound HEK293/CHO-hCB1R Expected: < 20

Conclusion

The described cell-based assays provide a robust framework for screening and characterizing the activity of this compound as a CB1R inverse agonist. The cAMP accumulation assay is ideal for primary screening of inverse agonist efficacy. The β-arrestin recruitment assay is crucial for confirming the biased nature of this compound's signaling. The GTPγS binding assay offers a direct measure of the compound's effect on G protein activation. Together, these assays will provide a comprehensive pharmacological profile of this compound, aiding in its development as a therapeutic agent.

References

Protocol for In Vivo Efficacy Testing of (R)-Monlunabant in Mouse Models of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

(R)-Monlunabant (also known as INV-202 or MRI-1891) is a potent and highly selective cannabinoid receptor 1 (CB1) inverse agonist, with a selectivity of over 2000-fold for the CB1 receptor compared to the CB2 receptor. [1][2] Its primary mechanism of action is through the blockade of CB1 receptors, which are predominantly located in the central and peripheral nervous systems and are involved in regulating appetite, metabolism, and pain.[3][4][5] Due to its high selectivity, this compound is not a suitable tool compound for investigating the in vivo effects of CB2 receptor inverse agonism.

This document provides a detailed protocol for evaluating the in vivo efficacy of this compound based on its established mechanism as a CB1 receptor inverse agonist. The protocol is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of CB1 receptor modulation in inflammatory pain. The chosen model, carrageenan-induced inflammatory pain in mice, is a well-established and reproducible assay for assessing the anti-inflammatory and analgesic properties of novel compounds.[6][7][8]

Introduction to this compound

This compound is a second-generation, peripherally restricted CB1 receptor inverse agonist.[1][2] By primarily acting on peripheral CB1 receptors, it is designed to minimize the neuropsychiatric side effects associated with first-generation CB1 antagonists that readily cross the blood-brain barrier.[3] The endocannabinoid system, including the CB1 receptor, is a key modulator of pain and inflammation. While CB2 receptors, primarily found on immune cells, are a classical target for anti-inflammatory therapies, the role of peripheral CB1 receptors in these processes is also an area of significant research interest. This protocol will assess the ability of this compound to modulate inflammatory pain responses in mice.

Signaling Pathway of CB1 Receptor Inverse Agonism

CB1_Inverse_Agonist_Pathway cluster_intervention cluster_postsynaptic Postsynaptic Neuron Monlunabant This compound CB1R_inactive CB1R_inactive Monlunabant->CB1R_inactive Binds & Stabilizes (Inverse Agonism) G_protein G_protein CB1R_inactive->G_protein Reduces Basal Signaling Pain_Signal Pain Signal Propagation NT_release NT_release NT_release->Pain_Signal Modulates

Experimental Protocol: Carrageenan-Induced Inflammatory Pain in Mice

This protocol details the induction of localized inflammation in the mouse hind paw using carrageenan and the subsequent assessment of thermal and mechanical hypersensitivity.

Materials and Reagents
Material/ReagentSupplierCatalog Number (Example)
This compoundInversago Pharma (Acquired by Novo Nordisk)N/A (Research Compound)
λ-CarrageenanSigma-AldrichC3889
Vehicle (e.g., 5% DMSO, 5% Cremophor EL, 90% Saline)VariousN/A
IsofluranePiramal Critical Care66794-017-25
Sterile Saline (0.9% NaCl)Baxter2F7124
C57BL/6 mice (male, 8-10 weeks old)The Jackson Laboratory000664
Von Frey FilamentsStoelting Co.58011
Plantar Test (Hargreaves) ApparatusUgo Basile37370
Plethysmometer / CalipersUgo Basile / Fisher Scientific7140 / 14-648-17
Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Preparation & Acclimation cluster_experiment Phase 2: Experimental Day (Day 0) cluster_assessment Phase 3: Post-Induction Assessment cluster_analysis Phase 4: Data Analysis A1 Animal Acclimation (1 week) A2 Habituation to Testing Apparatus (2-3 days) A1->A2 B1 Baseline Behavioral Testing (von Frey & Hargreaves) B2 This compound or Vehicle Administration (Oral Gavage) B1->B2 B3 Carrageenan Injection (Intraplantar, 30 min post-drug) B2->B3 C1 Measure Paw Edema (1, 2, 4, 6 hours post-carrageenan) B3->C1 C2 Behavioral Testing (von Frey & Hargreaves) (1, 2, 4, 6 hours post-carrageenan) B3->C2 D2 Calculate Paw Volume Change C1->D2 D1 Calculate Paw Withdrawal Thresholds & Latencies C2->D1 D3 Statistical Analysis (e.g., Two-way ANOVA) D1->D3 D2->D3

Detailed Methodologies

3.3.1. Animal Handling and Acclimation

  • House male C57BL/6 mice (n=8-10 per group) in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week of acclimation to the facility before any experimental procedures.

  • For 2-3 days prior to the experiment, habituate the mice to the testing chambers (e.g., Plexiglas enclosures on a wire mesh for von Frey testing) for 1-2 hours each day to minimize stress-induced variability.

3.3.2. Drug Preparation and Administration

  • Prepare a stock solution of this compound in 100% DMSO.

  • On the day of the experiment, prepare the final dosing solution by diluting the stock in a vehicle such as 5% DMSO, 5% Cremophor EL, and 90% sterile saline. The final DMSO concentration should be kept low (≤5%) to avoid toxicity.

  • Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg. A typical dose range to explore could be 1, 3, and 10 mg/kg.

3.3.3. Induction of Inflammation

  • Thirty minutes after drug or vehicle administration, briefly anesthetize the mice with isoflurane.

  • Inject 20 µL of 1% (w/v) λ-carrageenan in sterile saline into the plantar surface of the right hind paw using a 30-gauge needle. The left hind paw can serve as an uninjected control.

3.3.4. Assessment of Mechanical Allodynia (Von Frey Test)

  • Place mice in individual compartments on an elevated wire mesh platform and allow them to acclimate for at least 30 minutes.[9][10]

  • Apply calibrated von Frey filaments to the plantar surface of the carrageenan-injected paw with sufficient force to cause the filament to bend.[11]

  • Begin with the 0.4g or 0.6g filament and use the "up-down" method to determine the 50% paw withdrawal threshold.[9][12]

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Record the withdrawal threshold at baseline (before drug administration) and at 1, 2, 4, and 6 hours post-carrageenan injection.

3.3.5. Assessment of Thermal Hyperalgesia (Hargreaves Test)

  • Place mice in individual Plexiglas chambers on a glass floor and allow them to acclimate.

  • Position a radiant heat source underneath the paw and apply a thermal stimulus.[13][14][15]

  • The time taken for the mouse to withdraw its paw (paw withdrawal latency) is automatically recorded. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[13][14]

  • Perform measurements at baseline and at 1, 2, 4, and 6 hours post-carrageenan injection.

  • Average the latency of three measurements per time point for each animal.[13]

3.3.6. Measurement of Paw Edema

  • Paw volume can be measured using a plethysmometer or paw thickness can be measured with a digital caliper.[6]

  • Measure the volume/thickness of the carrageenan-injected paw at baseline and at 1, 2, 4, and 6 hours post-carrageenan injection.

  • The increase in paw volume or thickness is calculated as the difference between the measurement at each time point and the baseline measurement.[6]

Data Presentation and Analysis

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using a two-way analysis of variance (ANOVA) with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control group at each time point. A p-value of <0.05 is typically considered statistically significant.

Table 1: Effect of this compound on Mechanical Withdrawal Threshold (g)
Treatment GroupBaseline1 hr Post-Carrageenan2 hr Post-Carrageenan4 hr Post-Carrageenan6 hr Post-Carrageenan
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (3 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Indomethacin)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 2: Effect of this compound on Thermal Withdrawal Latency (s)
Treatment GroupBaseline1 hr Post-Carrageenan2 hr Post-Carrageenan4 hr Post-Carrageenan6 hr Post-Carrageenan
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (3 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Indomethacin)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Table 3: Effect of this compound on Paw Edema (Change in Volume, mL or Thickness, mm)
Treatment Group1 hr Post-Carrageenan2 hr Post-Carrageenan4 hr Post-Carrageenan6 hr Post-Carrageenan
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (1 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (3 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control (e.g., Indomethacin)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

This protocol provides a comprehensive framework for the in vivo evaluation of the CB1 receptor inverse agonist this compound in a mouse model of inflammatory pain. By measuring its effects on mechanical allodynia, thermal hyperalgesia, and paw edema, researchers can effectively assess its potential as an analgesic and anti-inflammatory agent acting through peripheral CB1 receptor modulation. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data suitable for preclinical drug development.

References

Application of (R)-Monlunabant in Metabolic Syndrome Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Monlunabant , also known as INV-202, is a peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist that has shown potential in the treatment of metabolic syndrome.[1][2] Its mechanism of action focuses on blocking CB1 receptors in peripheral tissues such as the liver, adipose tissue, and gastrointestinal tract, thereby mitigating the metabolic dysregulations associated with this condition, while aiming to reduce the neuropsychiatric side effects observed with first-generation CB1 antagonists.[3][4]

These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research models of metabolic syndrome, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

This compound is an inverse agonist of the CB1 receptor. In metabolic syndrome, the endocannabinoid system is often overactive, contributing to increased appetite, fat storage (lipogenesis), and insulin resistance.[5] By binding to and inactivating CB1 receptors in peripheral tissues, this compound helps to reverse these pathological effects. This leads to reduced food intake, decreased body weight, and improved glucose and lipid metabolism.[6][7]

cluster_Metabolic_Syndrome Metabolic Syndrome cluster_R_Monlunabant_Action This compound Action cluster_Therapeutic_Effects Therapeutic Effects Overactive Endocannabinoid System Overactive Endocannabinoid System CB1_Receptor Peripheral CB1 Receptor (Liver, Adipose Tissue, GI Tract) Overactive Endocannabinoid System->CB1_Receptor Activates R_Monlunabant This compound R_Monlunabant->CB1_Receptor Binds to Inverse_Agonism Inverse Agonism CB1_Receptor->Inverse_Agonism Reduced_Appetite Reduced Appetite Inverse_Agonism->Reduced_Appetite Weight_Loss Weight Loss Inverse_Agonism->Weight_Loss Improved_Glucose_Metabolism Improved Glucose Metabolism Inverse_Agonism->Improved_Glucose_Metabolism Improved_Lipid_Profile Improved Lipid Profile Inverse_Agonism->Improved_Lipid_Profile

Mechanism of Action of this compound.

Data Presentation

Preclinical Data: High-Fat Diet-Induced Obesity Mouse Model
ParameterVehicle ControlThis compound (3 mg/kg/day)OutcomeReference
Body WeightIncreasedSignificant reductionWeight loss[7]
Insulin ResistancePresentImprovedEnhanced insulin sensitivity[7]
Clinical Data: Phase 2a Trial in Humans with Obesity and Metabolic Syndrome
ParameterPlaceboThis compound (10 mg/day)This compound (20 mg/day)This compound (50 mg/day)Reference
Baseline Body Weight (kg) 110.1 (mean)110.1 (mean)110.1 (mean)110.1 (mean)[8]
Mean Weight Loss at 16 Weeks (kg) 0.77.17.78.0[8]
Mean Waist Circumference Reduction (cm) -3.8 - 5.4 (range across doses)3.8 - 5.4 (range across doses)3.8 - 5.4 (range across doses)[9]
HbA1c Reduction (percentage points) -0.16 - 0.17 (range across doses)0.16 - 0.17 (range across doses)0.16 - 0.17 (range across doses)[9]
Common Adverse Events -Mild to moderate gastrointestinal and psychiatric disorders (dose-dependent)Mild to moderate gastrointestinal and psychiatric disorders (dose-dependent)Mild to moderate gastrointestinal and psychiatric disorders (dose-dependent)[10]

Experimental Protocols

Preclinical Model: Diet-Induced Obesity (DIO) in Mice

This protocol outlines the induction of metabolic syndrome in mice through a high-fat diet and subsequent treatment with this compound.

1. Animal Model and Housing:

  • Species and Strain: C57BL/6J male mice, 8 weeks old.

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[11] Provide ad libitum access to water.

2. Diet-Induced Obesity Protocol:

  • Acclimatization: Acclimatize mice for one week with standard chow.

  • Dietary Regimen:

    • Control Group: Feed a standard chow diet (e.g., 10 kcal% fat).[12]

    • DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60 kcal% fat) for 15-20 weeks to induce obesity and insulin resistance.[11][12]

  • Monitoring: Monitor body weight and food intake weekly.[11]

3. This compound Treatment:

  • Treatment Groups:

    • Vehicle control (e.g., appropriate vehicle for oral gavage).

    • This compound (e.g., 3 mg/kg/day, administered by oral gavage).[7]

  • Duration: Treat for a specified period (e.g., 4-8 weeks).

4. Measurement of Metabolic Parameters:

  • Body Composition: Analyze body composition (fat and lean mass) using techniques like qNMR or EchoMRI.

  • Glucose Homeostasis:

    • Fasting Blood Glucose and Insulin: Measure after a 6-hour fast.[11]

    • Glucose Tolerance Test (GTT): Administer an intraperitoneal injection of glucose (e.g., 2 g/kg) after an overnight fast and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Insulin Tolerance Test (ITT): Administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg) and measure blood glucose at various time points.

  • Serum and Tissue Lipids: Measure levels of triglycerides, total cholesterol, HDL, and LDL in serum and liver tissue.

cluster_Phase1 Phase 1: Induction of Obesity cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Analysis Start 8-week-old C57BL/6J mice Diet High-Fat Diet (15-20 weeks) Start->Diet Monitoring1 Weekly monitoring: - Body weight - Food intake Diet->Monitoring1 Treatment Administer this compound (e.g., 3 mg/kg/day) or Vehicle Monitoring1->Treatment Duration 4-8 weeks Treatment->Duration Analysis Measure Metabolic Parameters: - Body Composition - Glucose Homeostasis (GTT, ITT) - Serum and Tissue Lipids Duration->Analysis

Preclinical Experimental Workflow.
Clinical Trial Protocol (Phase 2a Synopsis)

This protocol is a synopsis of the design for a Phase 2a clinical trial investigating the efficacy and safety of this compound in adults with obesity and metabolic syndrome.

1. Study Design:

  • Randomized, double-blind, placebo-controlled, dose-ranging trial.[13]

2. Participant Population:

  • Adults with obesity (e.g., BMI ≥ 30 kg/m ²) and metabolic syndrome.[8][14]

3. Treatment Arms:

  • Placebo.

  • This compound 10 mg, once daily.[13]

  • This compound 20 mg, once daily.[13]

  • This compound 50 mg, once daily.[13]

4. Treatment Duration:

  • 16 weeks.[13]

5. Primary Endpoint:

  • Mean change in body weight from baseline to week 16.[13]

6. Secondary Endpoints:

  • Change in waist circumference.

  • Change in HbA1c.

  • Assessment of lipid profile.

  • Safety and tolerability, including monitoring of adverse events.

7. Exclusion Criteria:

  • History of significant psychiatric disorders.[8]

cluster_Screening Screening & Randomization cluster_Treatment Treatment Arms (16 weeks) cluster_Endpoint Endpoint Analysis Screening Screening of Adults with Obesity & Metabolic Syndrome Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Dose1 This compound 10 mg Randomization->Dose1 Dose2 This compound 20 mg Randomization->Dose2 Dose3 This compound 50 mg Randomization->Dose3 Endpoint Primary Endpoint: Mean Change in Body Weight Secondary Endpoints: Waist Circumference, HbA1c, Lipids, Safety Placebo->Endpoint Dose1->Endpoint Dose2->Endpoint Dose3->Endpoint

Clinical Trial Logical Flow.

References

Application Notes and Protocols for (R)-Monlunabant in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Monlunabant, also known as (R)-MRI-1891, is a modulator of the Cannabinoid Receptor 1 (CB1) and is utilized in research related to obesity and metabolic diseases.[1][2] Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro experiments.

This document provides detailed protocols for the dissolution of this compound, summarizes its solubility in common laboratory solvents, and illustrates its mechanism of action and experimental workflow.

Data Presentation: Solubility of this compound

For in vitro experiments, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in aqueous media to the final working concentration. It is important to note that direct dissolution in aqueous buffers is challenging due to the compound's low water solubility.[3][4]

SolventSolubility (In Vitro)Concentration (Molar Equivalent)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL169.20 mMUltrasonic treatment may be needed to aid dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][5]
Ethanol25 mg/mL42.30 mMNo specific notes provided, but purging with an inert gas is a good practice for organic solvents.[4]
WaterInsolubleN/A[4]

Molecular Weight of this compound: 591.00 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of (R)--Monlunabant powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate until the solution is clear.[1][5] Gentle heating can also be applied if necessary.[1]

  • Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for in vitro experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture is non-toxic (typically ≤ 0.1%).

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes

Procedure:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

  • It is recommended to first prepare an intermediate dilution in the cell culture medium before making the final dilutions.

  • For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

  • Vortex the working solution gently before adding it to the cell cultures.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist or inverse agonist at the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR).[1][2][4] By blocking this receptor, it inhibits downstream signaling pathways that are typically activated by endocannabinoids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_Monlunabant This compound CB1R CB1 Receptor R_Monlunabant->CB1R Blocks G_Protein Gαi/o CB1R->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., altered neurotransmission, metabolic regulation) cAMP->Downstream Regulates

Caption: this compound blocks the CB1 receptor, preventing its inhibitory effect on adenylyl cyclase.

Experimental Workflow for In Vitro Dissolution

The following diagram outlines the logical steps for preparing this compound for use in in vitro experiments.

G start Start: this compound Powder weigh 1. Weigh Compound start->weigh add_dmso 2. Add Anhydrous DMSO (to 100 mg/mL) weigh->add_dmso dissolve 3. Vortex & Sonicate (until clear solution) add_dmso->dissolve stock 4. Aliquot & Store Stock Solution (-20°C or -80°C) dissolve->stock dilute 5. Prepare Working Solution (Dilute in culture medium) stock->dilute experiment 6. Add to In Vitro Assay (e.g., cell culture) dilute->experiment end End: Experiment experiment->end

References

Application Notes and Protocols for (R)-Monlunabant in Cannabinoid Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (R)-Monlunabant, a peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist, for studying cannabinoid receptor signaling. This document includes detailed protocols for key experiments, quantitative data for reference, and visualizations of relevant signaling pathways and workflows.

Introduction

This compound (also known as INV-202 or MRI-1891) is a second-generation, peripherally selective inverse agonist of the CB1 receptor.[1][2] Its design was a strategic response to the neuropsychiatric side effects observed with first-generation, brain-penetrant CB1 antagonists.[1] this compound exhibits a bias towards inhibiting β-arrestin-2 (βArr2) recruitment over G-protein activation, making it a valuable tool for dissecting the distinct roles of these two major signaling arms downstream of the CB1 receptor.[2] This compound has been investigated in clinical trials for obesity and metabolic syndrome.[3][4][5][6]

Mechanism of Action

This compound acts as an inverse agonist at the CB1 receptor, meaning it not only blocks the effects of agonists but also reduces the receptor's basal, constitutive activity.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, upon activation, the CB1 receptor can recruit β-arrestin-2, which mediates G-protein-independent signaling and receptor desensitization and internalization. This compound is characterized by its biased antagonism, showing a preference for inhibiting the β-arrestin-2 pathway.[2]

Data Presentation

The following tables summarize the quantitative data for this compound, providing key values for its binding affinity, selectivity, and functional activity.

Table 1: Binding Affinity and Selectivity of this compound

ParameterReceptorValueReference
Ki Human CB10.3 nM[1]
Selectivity CB1 vs. CB2>2000-fold[1]
IC50 ((R)-enantiomer) CB112 nM[1]
IC50 ((S)-enantiomer) CB185 nM[1]

Table 2: Functional Activity of this compound

AssayParameterValueReference
[35S]GTPγS Binding IC50 (inhibition of agonist-induced G-protein activation)6 nM[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with cannabinoid receptors are provided below.

Protocol 1: Radioligand Binding Assay for CB1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)

  • [3H]CP55,940 or other suitable radiolabeled CB1 receptor agonist/antagonist

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% (w/v) BSA, pH 7.4

  • Unlabeled CP55,940 for determining non-specific binding

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Scintillation counter

  • Plate shaker

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]CP55,940 (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled CP55,940 (at a high concentration, e.g., 10 µM), 50 µL of [3H]CP55,940, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of this compound dilution, 50 µL of [3H]CP55,940, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the effect of this compound on adenylyl cyclase activity by quantifying intracellular cAMP levels. As an inverse agonist of the Gi/o-coupled CB1 receptor, this compound is expected to increase cAMP levels from the basal state or reverse the agonist-induced decrease in cAMP.

Materials:

  • Cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2)

  • Forskolin (to stimulate adenylyl cyclase and establish a maximal response)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the CB1-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Preparation: Prepare dilutions of this compound and the CB1 agonist in stimulation buffer.

  • Assay:

    • To measure inverse agonism:

      • Remove the culture medium and add stimulation buffer.

      • Add different concentrations of this compound.

      • Incubate for 30 minutes at 37°C.

    • To measure antagonism:

      • Pre-incubate the cells with different concentrations of this compound for 15-30 minutes.

      • Add a fixed concentration of a CB1 agonist (e.g., EC80).

      • Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • For inverse agonism, plot the cAMP concentration against the concentration of this compound to determine the EC50.

    • For antagonism, plot the inhibition of the agonist response against the concentration of this compound to determine the IC50.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein (α, βγ) CB1->G_protein Inhibits activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition relieved Monlunabant This compound (Inverse Agonist) Monlunabant->CB1 Binds and inactivates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation events Beta_Arrestin_Signaling_Pathway cluster_membrane Plasma Membrane CB1 CB1 Receptor GRK GRK CB1->GRK Phosphorylation Inhibited Beta_Arrestin β-Arrestin-2 CB1->Beta_Arrestin Recruitment Blocked Monlunabant This compound (Biased Inverse Agonist) Monlunabant->CB1 Inhibits Endocytosis Receptor Internalization Beta_Arrestin->Endocytosis Inhibited MAPK MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK Inhibited Radioligand_Binding_Workflow prep Prepare CB1 Membranes and Reagents setup Set up 96-well plate: Total, Non-specific, & Competitive Binding prep->setup incubate Incubate at 30°C setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Calculate Ki count->analyze cAMP_Assay_Workflow seed Seed CB1-expressing cells in 96-well plate treat Treat cells with This compound +/- Agonist seed->treat incubate Incubate at 37°C treat->incubate lyse Lyse cells incubate->lyse measure Measure cAMP levels lyse->measure analyze Data Analysis: Determine EC50/IC50 measure->analyze

References

Application Notes and Protocols for (R)-Monlunabant Phase 2a Clinical Trial in Non-Alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-Monlunabant (formerly INV-202) is a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist.[1][2] The overactivity of the endocannabinoid system, particularly through the CB1 receptor, is implicated in the pathogenesis of metabolic disorders.[3] In peripheral tissues such as the liver, adipose tissue, and pancreas, CB1 receptor activation promotes lipogenesis, inflammation, and fibrosis.[4][5] this compound is designed to preferentially block these peripheral CB1 receptors, thereby aiming to provide therapeutic benefits for metabolic diseases while minimizing the neuropsychiatric side effects that led to the withdrawal of first-generation, brain-penetrant CB1 antagonists.[4][6]

Recent Phase 2a clinical data in obesity demonstrated that this compound can produce significant weight loss.[5][7] However, dose-dependent gastrointestinal and mild-to-moderate neuropsychiatric side effects were observed, suggesting some central nervous system exposure at higher doses.[8][9] Given the critical role of hepatic CB1 signaling in the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), this document outlines a comprehensive experimental design for a Phase 2a clinical trial to evaluate the efficacy, safety, and tolerability of this compound in patients with biopsy-confirmed NASH.

Signaling Pathway of CB1 Receptor and this compound's Mechanism of Action

The diagram below illustrates the signaling pathway of the CB1 receptor and the proposed mechanism of action for this compound. Endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) activate the CB1 receptor, a G-protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates other downstream pathways that collectively promote lipogenesis, inflammation, and fibrosis in hepatocytes. This compound acts as an inverse agonist, binding to the CB1 receptor to block its activity and reduce basal signaling, thereby aiming to reverse these pathological processes.

Caption: CB1 Receptor Signaling and this compound's Mechanism.

Phase 2a Clinical Trial Protocol

1. Study Title: A Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy, Safety, and Tolerability of this compound in Adult Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH).

2. Study Objectives

  • Primary Objective: To assess the efficacy of different doses of this compound compared to placebo in improving liver histology in adults with NASH.

  • Secondary Objectives:

    • To evaluate the effect of this compound on markers of liver injury and function.

    • To assess the effect of this compound on non-invasive markers of liver fibrosis and steatosis.

    • To evaluate the effect of this compound on metabolic parameters.

    • To characterize the safety and tolerability profile of this compound.

    • To determine the pharmacokinetic (PK) profile of this compound and its metabolites.

    • To explore the pharmacodynamic (PD) effects of this compound on relevant biomarkers.

3. Study Design

This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging Phase 2a study.[10][11] Eligible patients will be randomized in a 1:1:1:1 ratio to one of three dose cohorts of this compound or a matching placebo. The treatment duration will be 24 weeks, followed by a 4-week safety follow-up period.

Parameter Description
Study Phase 2a
Design Randomized, Double-Blind, Placebo-Controlled, Parallel-Group
Patient Population Adults (18-75 years) with biopsy-confirmed NASH and fibrosis stage F2-F3
Sample Size Approximately 160 patients (40 per arm)
Treatment Arms 1. This compound 10 mg (oral, once daily)[5] 2. This compound 20 mg (oral, once daily)[5] 3. This compound 50 mg (oral, once daily)[5] 4. Placebo (oral, once daily)
Treatment Duration 24 Weeks
Follow-up 4 Weeks

Table 1: High-Level Study Design Summary.

4. Patient Population

  • Inclusion Criteria:

    • Male or female, age 18 to 75 years.

    • Body Mass Index (BMI) ≥ 25 kg/m ².

    • Liver biopsy within 6 months of screening confirming NASH with a NAFLD Activity Score (NAS) ≥ 4 (with at least one point in each component: steatosis, lobular inflammation, and ballooning).

    • Liver fibrosis stage F2 or F3 according to the NASH CRN classification.

    • Stable body weight (± 5%) for at least 3 months prior to screening.

  • Exclusion Criteria:

    • Other causes of chronic liver disease (e.g., viral hepatitis, alcoholic liver disease).

    • Cirrhosis (fibrosis stage F4).

    • History of or current significant psychiatric conditions, including major depressive disorder, anxiety disorders requiring medication, or suicidal ideation.

    • Type 1 diabetes or poorly controlled Type 2 diabetes (HbA1c > 9.0%).

    • Significant cardiovascular disease.

    • Use of medications known to affect NASH within the last 6 months (e.g., GLP-1 agonists, pioglitazone).

5. Efficacy and Safety Endpoints

Endpoint Type Endpoint Assessment Timepoint
Primary Efficacy Percentage of patients with resolution of NASH (NAS of 0-1 for inflammation and 0 for ballooning) without worsening of liver fibrosis.Week 24
Key Secondary Efficacy Percentage of patients with at least a one-stage improvement in liver fibrosis without worsening of NASH.Week 24
Change from baseline in NAS.Week 24
Change from baseline in serum ALT, AST, GGT levels.Weeks 4, 8, 12, 16, 24
Change from baseline in non-invasive fibrosis scores (e.g., FIB-4, APRI) and imaging markers (e.g., MRI-PDFF for steatosis, MRE for stiffness).Baseline, Week 12, Week 24
Change from baseline in metabolic parameters (HbA1c, fasting glucose, lipid profile, body weight).Weeks 12, 24
Safety Incidence and severity of Adverse Events (AEs) and Serious Adverse Events (SAEs).Throughout the study
Vital signs, ECGs, and clinical laboratory tests.Throughout the study
Assessment of neuropsychiatric status using scales like the Columbia-Suicide Severity Rating Scale (C-SSRS) and Beck Anxiety Inventory (BAI).Baseline and monthly

Table 2: Primary and Secondary Endpoints.

Experimental Protocols

Liver Biopsy and Histological Assessment Protocol
  • Procedure: Liver biopsies will be obtained at screening (or within 6 months prior) and at the end of treatment (Week 24). Biopsies will be performed using a standard-of-care percutaneous approach, guided by ultrasound. A minimum sample length of 1.5 cm is required.

  • Sample Handling: The tissue will be fixed in formalin and embedded in paraffin.

  • Staining: Sections will be stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis assessment.

  • Histological Reading: Two independent, central pathologists blinded to treatment allocation will score the biopsies using the NASH Clinical Research Network (CRN) system for NAS and fibrosis staging. Any discrepancies will be resolved by a third adjudicating pathologist.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Protocol
  • PK Sample Collection: Whole blood samples (for plasma) will be collected at pre-dose and at 1, 2, 4, 8, and 12 hours post-dose on Day 1 and at Week 12. Trough samples will be collected at Weeks 4, 8, 16, and 24.

  • PK Analysis: Plasma concentrations of this compound and its major metabolites will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. PK parameters (Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis.[12]

  • PD/Biomarker Sample Collection: Serum and plasma samples will be collected at baseline and at specified time points for biomarker analysis.

  • PD/Biomarker Analysis:

    • Target Engagement: While direct CB1 receptor occupancy in peripheral tissues is challenging to measure in a clinical setting, downstream biomarkers will be assessed.[13] This includes measuring changes in plasma levels of endocannabinoids (AEA, 2-AG) and related lipids.

    • Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) will be measured using multiplex immunoassays.

    • Fibrosis Markers: Serum levels of established fibrosis markers (e.g., Pro-C3, TIMP-1, Hyaluronic Acid) will be quantified.

Safety Monitoring Protocol
  • Adverse Event Monitoring: All AEs will be recorded and graded for severity and relationship to the study drug. Special attention will be paid to two categories based on previous trial data[5][7]:

    • Gastrointestinal Events: Nausea, diarrhea, vomiting.

    • Neuropsychiatric Events: Anxiety, irritability, sleep disturbances, depression, and suicidal ideation. Standardized questionnaires (e.g., C-SSRS, BAI) will be administered at each visit to systematically capture these events.

  • Clinical Laboratory Monitoring: A comprehensive metabolic panel, complete blood count, and coagulation panel will be assessed at each study visit.

  • Cardiovascular Monitoring: 12-lead ECGs will be performed at screening, baseline, and specified post-dose time points to monitor for any cardiac effects.

Visualizations

Clinical Trial Workflow

The diagram below outlines the logical flow of a patient through the clinical trial, from initial screening to the final follow-up visit.

cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (24 Weeks) cluster_post_treatment Post-Treatment Phase Screening Screening (Inclusion/Exclusion Criteria, Informed Consent) Biopsy Screening Liver Biopsy (if not available) Screening->Biopsy Proceed if needed Baseline Baseline Visit (Assessments, Randomization) Screening->Baseline If eligible Biopsy->Baseline Dosing Daily Oral Dosing (this compound or Placebo) Baseline->Dosing Randomized Visits Study Visits (Weeks 4, 8, 12, 16) Dosing->Visits EOT_Visit End of Treatment Visit (Week 24) Dosing->EOT_Visit Visits->EOT_Visit EOT_Biopsy End of Treatment Liver Biopsy EOT_Visit->EOT_Biopsy FollowUp Safety Follow-Up Visit (Week 28) EOT_Biopsy->FollowUp

Caption: Patient Workflow for the this compound Phase 2a NASH Trial.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of (R)-Monlunabant in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of (R)-Monlunabant.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A1: this compound is a lipophilic (fat-loving) molecule with a high octanol-water partition coefficient (XLogP3-AA = 5.4), indicating its preference for non-polar environments over water. Its chemical structure lacks a sufficient number of polar groups that can interact favorably with water molecules, leading to its characterization as practically insoluble in water.[1]

Q2: What is the expected aqueous solubility of this compound?

Q3: Can I just use sonication or heating to dissolve this compound in my buffer?

A3: While sonication and gentle heating can assist in the dissolution process, especially when using co-solvents, these methods alone are unlikely to be sufficient to dissolve this compound in a purely aqueous medium.[4] These techniques can help break down particle agglomerates and increase the rate of dissolution but do not change the fundamental low equilibrium solubility of the compound in water.[2]

Q4: What are the most common strategies to improve the solubility of this compound for in vitro experiments?

A4: The most common and effective strategy is the use of a co-solvent system. This typically involves preparing a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then diluting this stock into your aqueous experimental medium.[2] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q5: Are there other, more advanced methods for solubilization if co-solvents are not suitable for my experiment?

A5: Yes, several other techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[2] These include the use of surfactants to form micelles, complexation with cyclodextrins, or creating amorphous solid dispersions.[2][3] These methods can provide more stable formulations and may be necessary for in vivo studies or when the use of organic solvents is not permissible.

Troubleshooting Guide

Problem: I added this compound directly to my aqueous buffer, and it won't dissolve, even with vortexing and sonication.

  • Cause: This is expected behavior due to the compound's high lipophilicity and poor aqueous solubility.[1]

  • Solution: You must use a solubility enhancement technique. The most straightforward approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

Problem: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer.

  • Cause: This often occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit, even with the presence of a small amount of co-solvent. The "shock" of the aqueous environment can cause the compound to crash out.

  • Solutions:

    • Decrease the Final Concentration: Try preparing a more dilute final solution.

    • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. Always run a vehicle control to ensure the solvent itself is not causing an effect.

    • Use Pluronic F-68 or Tween-80: Adding a small amount of a biocompatible surfactant like Tween-80 (as seen in in vivo formulations) to your final aqueous medium can help stabilize the compound and prevent precipitation.[4]

    • Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to the buffer in smaller increments while vortexing continuously.

Problem: I am seeing inconsistent results in my biological assays.

  • Cause: Poor solubility and precipitation can lead to inconsistent effective concentrations of this compound between experiments. The undissolved compound is not biologically available to interact with its target.

  • Solution: Before starting your assay, visually inspect your final solution for any signs of precipitation (cloudiness, particulates). If possible, centrifuge your solution and measure the concentration in the supernatant to confirm the amount of dissolved compound. Always prepare fresh dilutions from your stock solution for each experiment to ensure consistency.

Quantitative Data Presentation

The following tables summarize the known solubility of this compound in various solvents and provide examples of formulation strategies.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
WaterInsoluble[2]
Dimethyl Sulfoxide (DMSO)100 mg/mL (169.2 mM)Use of fresh, non-hygroscopic DMSO is recommended. Ultrasonic assistance may be needed.[2]
Ethanol25 mg/mL[2]

Table 2: Example Formulation Strategies for this compound

Formulation TypeComponentsFinal ConcentrationApplicationReference
Co-solvent System (Injectable)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLIn Vivo[4]
Co-solvent System (Injectable)10% DMSO, 90% Corn Oil2.5 mg/mLIn Vivo[3]
Suspension (Oral)0.5% Carboxymethyl cellulose sodium (CMC-Na) in water2.5 mg/mLIn Vivo[3]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution using a Co-Solvent System

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in in vitro assays.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a concentration of 100 mg/mL.[2]

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If particles are still visible, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[4] Gentle warming to 37°C can also be applied if necessary.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer.

  • Pre-warm Buffer: Warm your aqueous cell culture medium or assay buffer to the desired experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of the 100 mg/mL DMSO stock solution needed to reach your final target concentration. Ensure the final DMSO concentration is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Dilution: While gently vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent immediate precipitation.

  • Final Mix and Inspection: Vortex the final solution for another 30 seconds. Visually inspect the solution for any signs of cloudiness or precipitate. The solution should remain clear. Use this freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Application cluster_troubleshoot Troubleshooting start Weigh this compound Powder stock Prepare Concentrated Stock in DMSO (e.g., 100 mg/mL) start->stock Add DMSO, vortex/sonicate dilute Dilute Stock into Aqueous Buffer stock->dilute check Visual Check for Precipitation dilute->check precipitate Precipitate Forms? check->precipitate assay Use in Experiment (In Vitro Assay) precipitate->assay No remediate Modify Protocol: - Lower Concentration - Add Surfactant - Adjust Co-solvent % precipitate->remediate Yes remediate->dilute Retry

Caption: Workflow for preparing this compound solutions.

cosolvency_mechanism Mechanism: Co-solvents disrupt the hydrogen bonding network of water, reducing the polarity of the solvent system and allowing for favorable interaction with the lipophilic this compound molecule. cluster_water Aqueous Solution (Poor Solubility) cluster_cosolvent Co-solvent System (Enhanced Solubility) W1 Water W2 Water W3 Water W4 Water W5 Water W6 Water W7 Water W8 Water RM_agg This compound (Aggregate) CW1 Water CS1 Co-solvent (DMSO) CW2 Water CS2 Co-solvent (DMSO) CW3 Water CW4 Water CS3 Co-solvent (DMSO) CS4 Co-solvent (DMSO) RM_sol This compound (Solubilized)

Caption: Mechanism of co-solvency for solubility enhancement.

References

Mitigating gastrointestinal side effects of (R)-Monlunabant in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Monlunabant. The focus is on mitigating the gastrointestinal side effects observed in preclinical and clinical studies.

Troubleshooting Guide: Managing Gastrointestinal Side Effects

Issue: Participant reports nausea after administration of this compound.

Potential Cause Suggested Action
Dose-dependent effect The gastrointestinal side effects of this compound are dose-dependent.[1][2][3][4] Consider reducing the dose to the lowest effective level. A larger Phase IIb trial is anticipated to further investigate optimal dosing.[2][4]
Individual sensitivity Monitor the participant closely. If nausea persists or worsens, consider dose reduction or discontinuation of the study drug for that participant.
Food-drug interaction Investigate the effect of administering this compound with food. While specific data for this compound is not available, co-administration with food can sometimes mitigate gastrointestinal upset with oral medications.
Concomitant medications Review all concomitant medications for potential interactions that could exacerbate nausea.

Issue: Participant experiences diarrhea during the study.

Potential Cause Suggested Action
CB1 receptor inverse agonism This compound, as a CB1 receptor inverse agonist, can increase gastrointestinal motility, potentially leading to diarrhea. This is a known class effect.
Dose-related effect Similar to nausea, the incidence of diarrhea is likely dose-dependent. Evaluate if a dose reduction is feasible without compromising the study's primary endpoints.
Dehydration risk Ensure the participant maintains adequate hydration. Advise on the intake of clear fluids. For persistent or severe diarrhea, supportive care measures should be implemented according to the study protocol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind the gastrointestinal side effects of this compound?

A1: this compound is a cannabinoid receptor 1 (CB1) inverse agonist.[1][4][5] The endocannabinoid system plays a crucial role in regulating gastrointestinal motility and the sensation of nausea.[6] CB1 receptor activation generally inhibits gastrointestinal motility. By acting as an inverse agonist, this compound can counteract this effect, leading to increased gut transit and side effects such as diarrhea. Furthermore, the complex interplay of the endocannabinoid system in both the gut and the central nervous system can lead to nausea.[6]

Q2: Are the gastrointestinal side effects of this compound severe?

A2: Based on the Phase IIa clinical trial data, the gastrointestinal adverse events associated with this compound were predominantly mild to moderate in severity.[1][2][3][4] However, these side effects were dose-dependent and did lead to a higher rate of study withdrawal at higher doses.[1]

Q3: What are the reported rates of gastrointestinal side effects in clinical trials?

A3: Please refer to the data summary table below from the Phase IIa trial (NCT05891834) for detailed information on the incidence of adverse events and study withdrawals.

Q4: How can we monitor and grade the severity of gastrointestinal side effects in our study?

A4: It is recommended to use a standardized grading system such as the Common Terminology Criteria for Adverse Events (CTCAE). This will ensure consistent and objective assessment of side effects like nausea and diarrhea. A detailed experimental protocol for this is provided in this document.

Q5: Have any formulation strategies been explored to reduce the gastrointestinal side effects of this compound?

A5: Specific information regarding formulation changes for this compound is not publicly available. However, for oral drugs with gastrointestinal side effects, various formulation strategies can be considered. These include the development of controlled-release or delayed-release formulations to reduce the peak concentration of the drug in the gastrointestinal tract. Such approaches could potentially minimize local irritation and systemic side effects.

Data Presentation

Table 1: Summary of Adverse Events and Withdrawals in the Phase IIa Trial of this compound (NCT05891834)

Dosage GroupNumber of ParticipantsParticipants with any Adverse Event (%)Gastrointestinal Adverse EventsWithdrawals due to Adverse Events (%)
Placebo6142 (69%)N/A0 (0%)
10 mg this compound6142 (69%)Most common, mild to moderate8 (13%)
20 mg this compound6047 (78%)Most common, mild to moderate16 (27%)
50 mg this compound6055 (92%)Most common, mild to moderate25 (42%)

Data compiled from published results of the Phase IIa trial. Gastrointestinal events were reported as the most common, with the majority being mild to moderate and dose-dependent.[1][2]

Experimental Protocols

Protocol for the Assessment and Grading of Gastrointestinal Adverse Events

1. Objective: To systematically assess and grade the severity of nausea and diarrhea in participants receiving this compound, using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

2. Materials:

  • Participant diary or electronic data capture tool.
  • CTCAE v5.0 grading scale for nausea and diarrhea.
  • Standard Operating Procedure (SOP) for adverse event reporting.

3. Procedure:

Visualizations

cluster_drug_action Drug Action cluster_physiological_effect Physiological Effect in GI Tract cluster_clinical_outcome Clinical Outcome R_Monlunabant This compound CB1_Receptor CB1 Receptor R_Monlunabant->CB1_Receptor Inverse Agonist Endocannabinoid_Tone Reduced Endocannabinoid Tone CB1_Receptor->Endocannabinoid_Tone Increased_Motility Increased GI Motility Endocannabinoid_Tone->Increased_Motility Nausea Nausea Endocannabinoid_Tone->Nausea Central & Peripheral Mechanisms Diarrhea Diarrhea Increased_Motility->Diarrhea

Caption: Mechanism of this compound Induced GI Side Effects.

start Participant Reports GI Adverse Event assess Assess Severity (CTCAE Grading) start->assess mild Grade 1 (Mild) assess->mild Severity moderate Grade 2 (Moderate) assess->moderate Severity severe Grade 3+ (Severe) assess->severe Severity continue_monitoring Continue Study & Monitor mild->continue_monitoring dose_reduction Consider Dose Reduction moderate->dose_reduction supportive_care Implement Supportive Care (e.g., Hydration) moderate->supportive_care severe->supportive_care discontinuation Consider Study Discontinuation severe->discontinuation dose_reduction->continue_monitoring

Caption: Decision Workflow for Managing GI Adverse Events.

References

Technical Support Center: (R)-Monlunabant Analogs and Neuropsychiatric Adverse Events

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (R)-Monlunabant and its analogs. The focus is on addressing and mitigating potential neuropsychiatric adverse events observed with CB1R inverse agonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known neuropsychiatric adverse effects?

This compound (also known as INV-202) is a peripherally restricted cannabinoid receptor 1 (CB1R) inverse agonist.[1][2] It was developed to treat metabolic disorders by preferentially blocking CB1 receptors in peripheral tissues, thereby aiming to avoid the central nervous system (CNS) side effects that led to the withdrawal of the first-generation CB1R antagonist, rimonabant.[3][4][5] However, clinical trials with monlunabant have reported mild to moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances.[6][7][8][9][10] These events were observed to be dose-dependent.[6][8][10]

Q2: What is the proposed mechanism behind the neuropsychiatric adverse events of CB1R inverse agonists?

CB1 receptors in the brain have a degree of constitutive (basal) activity that is important for maintaining cellular homeostasis.[4] Inverse agonists, like this compound and rimonabant, not only block the effects of endogenous cannabinoids (agonists) but also reduce this basal activity of the receptor.[4][11] It is hypothesized that this reduction in the basal signaling of CB1 receptors in the CNS contributes to the observed neuropsychiatric side effects such as anxiety and depression.[3][4]

Q3: How can the neuropsychiatric adverse effects of this compound analogs be mitigated?

Several strategies are being explored to reduce or eliminate the neuropsychiatric side effects associated with CB1R blockade:

  • Developing Neutral Antagonists: Unlike inverse agonists, neutral antagonists block the receptor from being activated by agonists without affecting its basal activity.[4][11] This approach is expected to reduce the psychiatric side effects while still being effective in conditions with excessive endocannabinoid signaling.[4]

  • Increasing Peripheral Restriction: Designing analogs with physicochemical properties that limit their ability to cross the blood-brain barrier can minimize their central effects.[4]

  • Biased Signaling: Developing ligands that are "biased" towards or away from certain signaling pathways (e.g., G-protein signaling vs. β-arrestin recruitment) may help to separate the therapeutic metabolic effects from the adverse neuropsychiatric effects.

Quantitative Data on this compound and Analogs

The following tables summarize key quantitative data for this compound and related compounds to facilitate comparison.

Table 1: In Vitro Pharmacological Data

CompoundTargetAssay TypeKi (nM)Selectivity (CB1 vs. CB2)Functional ActivityReference
This compoundHuman CB1RRadioligand Displacement0.3>2000-foldInverse Agonist[12]
RimonabantHuman CB1RRadioligand Binding~2>500-foldInverse Agonist
AM4113CB1RNot SpecifiedNot SpecifiedNot SpecifiedNeutral Antagonist[11]
AM6527CB1RNot SpecifiedNot SpecifiedNot SpecifiedNeutral Antagonist

Table 2: Phase 2a Clinical Trial Data for this compound in Obesity

Treatment GroupMean Weight Loss (kg)Placebo-Adjusted Weight Loss (kg)Common Adverse EventsReference
Placebo0.7--[10]
10 mg this compound7.16.4GI issues, anxiety, irritability, sleep disturbances[10]
20 mg this compoundLimited additional weight lossLimited additional weight lossGI issues, anxiety, irritability, sleep disturbances[10]
50 mg this compoundLimited additional weight lossLimited additional weight lossGI issues, anxiety, irritability, sleep disturbances[10]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of this compound analogs.

In Vitro Assays

1. CB1R Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the CB1 receptor.

  • Materials:

    • Human recombinant Chem-1 cells expressing CB1R

    • [3H]SR141716A (radioligand)

    • CP-55,940 (for non-specific binding)

    • Assay buffer (20 mM HEPES, pH 7.0, 0.5% BSA)

    • Test compounds

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, incubate the cell membranes with the radioligand (e.g., 2 nM [3H]SR141716A) and varying concentrations of the test compound for 90 minutes at 37°C.

    • To determine non-specific binding, a parallel set of incubations should include a high concentration of an unlabeled ligand (e.g., 10 µM CP-55,940).

    • Terminate the binding reaction by rapid filtration through a filter plate, followed by four washes with ice-cold wash buffer.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.[13]

2. [35S]GTPγS Binding Assay

  • Objective: To assess the functional activity of test compounds as agonists, inverse agonists, or neutral antagonists at the CB1R.

  • Materials:

    • Cell membranes expressing CB1R

    • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

    • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4)

    • GDP

    • Test compounds

  • Procedure:

    • Incubate cell membranes with the test compound and GDP in assay buffer for a pre-incubation period.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

    • Agonists will stimulate [35S]GTPγS binding, inverse agonists will decrease basal [35S]GTPγS binding, and neutral antagonists will have no effect on their own but will block agonist-stimulated binding.[8][14]

3. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

  • Objective: To measure the ability of a ligand to promote the interaction between CB1R and β-arrestin.

  • Materials:

    • Cells co-expressing CB1R fused to a β-galactosidase fragment and β-arrestin fused to the complementing fragment.

    • Test compounds

    • Assay medium

    • Detection reagents

  • Procedure:

    • Plate the engineered cells in a 384-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for 90 minutes at 37°C.

    • Add the detection reagents, which contain a substrate for β-galactosidase.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[2][15]

In Vivo Behavioral Assays

1. Elevated Plus Maze (EPM)

  • Objective: To assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to the animal at a predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

    • Anxiogenic compounds typically decrease the time spent in and the number of entries into the open arms.[1][3][4][6]

2. Forced Swim Test (FST)

  • Objective: To assess depression-like behavior (behavioral despair) in rodents.

  • Apparatus: A cylinder filled with water from which the animal cannot escape.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • Place the animal in the water-filled cylinder for a 6-minute session.

    • Record the animal's behavior, specifically the time spent immobile (making only movements necessary to keep its head above water).

    • An increase in immobility time is interpreted as a depression-like phenotype.[9][16][17][18][19]

Visualizations

Signaling Pathways

G cluster_signaling Downstream Signaling Agonist Agonist (e.g., Endocannabinoid) CB1_Active CB1R (Active) Agonist->CB1_Active Stabilizes Active State InverseAgonist Inverse Agonist (e.g., this compound) CB1_Inactive CB1R (Inactive) InverseAgonist->CB1_Inactive Stabilizes Inactive State NeutralAntagonist Neutral Antagonist NeutralAntagonist->CB1_Inactive Blocks Agonist Binding NeutralAntagonist->CB1_Active No effect on basal activity G_Protein G-Protein Activation (e.g., Gi/o) CB1_Active->G_Protein Beta_Arrestin β-Arrestin Recruitment CB1_Active->Beta_Arrestin CellularResponse Cellular Response G_Protein->CellularResponse Beta_Arrestin->CellularResponse

Caption: CB1R signaling by different ligand types.

Experimental Workflow

G cluster_0 Compound Synthesis & Initial Screening cluster_1 In Vitro Functional Characterization cluster_2 Preclinical Assessment of Neuropsychiatric Effects cluster_3 Data Analysis & Candidate Selection Synthesis Synthesize this compound Analogs BindingAssay Radioligand Binding Assay (Determine Ki for CB1R & CB2R) Synthesis->BindingAssay GTPgS [35S]GTPγS Binding Assay (Assess G-protein modulation) BindingAssay->GTPgS Arrestin β-Arrestin Recruitment Assay (Assess β-arrestin bias) BindingAssay->Arrestin EPM Elevated Plus Maze (Assess anxiety-like behavior) GTPgS->EPM FST Forced Swim Test (Assess depression-like behavior) Arrestin->FST Analysis Analyze Data: - Affinity & Selectivity - Functional Potency & Efficacy - Behavioral Phenotype EPM->Analysis FST->Analysis Selection Select Lead Candidates with Improved Neuropsychiatric Profile Analysis->Selection

Caption: Preclinical workflow for this compound analogs.

Troubleshooting Guides

In Vitro Assay Troubleshooting

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Variability in Radioligand Binding Assay Results Cause1 Ligand Adsorption to Plastics Problem->Cause1 Cause2 Inconsistent Membrane Preparation Problem->Cause2 Cause3 Radioligand Degradation Problem->Cause3 Solution1 Use low-binding plates/tubes. Include BSA in buffer. Cause1->Solution1 Solution2 Standardize homogenization and centrifugation steps. Ensure consistent protein concentration. Cause2->Solution2 Solution3 Aliquot and store radioligand properly. Check for degradation with a fresh batch. Cause3->Solution3

Caption: Troubleshooting radioligand binding assays.

In Vivo Behavioral Assay Troubleshooting

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Baseline Anxiety in Elevated Plus Maze Cause1 Inconsistent Animal Handling Problem->Cause1 Cause2 Environmental Stressors (e.g., noise, bright light) Problem->Cause2 Cause3 Order Effects from Previous Behavioral Tests Problem->Cause3 Solution1 Habituate animals to the experimenter. Handle all animals consistently. Cause1->Solution1 Solution2 Conduct tests in a quiet, dimly lit room. Acclimate animals to the testing room. Cause2->Solution2 Solution3 Allow sufficient time between tests. Counterbalance the order of testing. Cause3->Solution3

References

Optimizing (R)-Monlunabant dosage to maximize efficacy and minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (R)-Monlunabant in experimental settings. It includes frequently asked questions and troubleshooting guides to maximize efficacy and minimize potential side effects during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as INV-202, is a peripherally acting inverse agonist of the cannabinoid type-1 receptor (CB1R).[1][2] CB1 receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[3] Agonist binding to CB1R typically inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[3][4] As an inverse agonist, this compound preferentially binds to and stabilizes the inactive state of the CB1 receptor.[3] This action blocks the constitutive activity of the receptor, leading to an increase in cAMP production and preventing the activation of the signaling pathway by endocannabinoids.[3][4] While designed to be peripherally selective, some studies suggest it may also exert effects through central CB1 receptors to suppress appetite.[5][6]

Q2: What is the rationale for using a peripherally selective CB1R inverse agonist?

A2: The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite and metabolism.[7] First-generation CB1R antagonists, like rimonabant, were effective for weight loss but were withdrawn from the market due to serious neuropsychiatric side effects, including anxiety and depression, which were linked to their action on CB1 receptors in the central nervous system (CNS).[8][9] this compound was specifically designed to preferentially block CB1 receptors in peripheral tissues (e.g., gastrointestinal tract, liver, kidneys, adipose tissue) to achieve therapeutic effects on metabolism and weight while minimizing brain exposure and associated CNS side effects.[9][10]

Q3: What efficacy has been observed in recent clinical trials for obesity?

A3: In a 16-week, Phase 2a clinical trial involving 243 participants with obesity and metabolic syndrome, this compound demonstrated statistically significant weight loss at all tested doses compared to placebo.[7][11] The 10 mg once-daily dose resulted in a 7.1 kg weight loss from a baseline of 110.1 kg, compared to a 0.7 kg reduction with placebo.[7][12] However, increasing the dose to 20 mg and 50 mg provided limited additional weight loss.[7][11]

Q4: What are the known side effects associated with this compound and are they dose-dependent?

A4: Yes, the observed side effects appear to be dose-dependent.[7][11] The most common adverse events reported in the Phase 2a obesity trial were gastrointestinal.[12][13] Mild to moderate neuropsychiatric side effects, primarily anxiety, irritability, and sleep disturbances, were also reported more frequently with this compound than with placebo and their incidence increased with the dose.[7][8][12] These side effects led to dose-dependent withdrawals from the study.[11] No serious neuropsychiatric adverse events were reported.[7][12]

Q5: Has this compound shown efficacy in other indications?

A5: A Phase 2 trial investigating this compound for diabetic kidney disease did not meet its primary endpoint for improving the urine albumin-creatinine ratio after 16 weeks.[14]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the 16-week Phase 2a clinical trial (NCT05891834) in adults with obesity and metabolic syndrome.[11][12]

Table 1: Efficacy Results (Weight Loss) at 16 Weeks

Treatment GroupMean Weight Loss (kg)Placebo-Adjusted Weight Loss (kg)
Placebo (n=61)0.7N/A
This compound 10 mg (n=61)7.16.4
This compound 20 mg (n=60)7.66.9
This compound 50 mg (n=60)8.78.0

Data sourced from references[11][12]. Weight loss for 20mg and 50mg calculated from least squares mean difference vs placebo.

Table 2: Key Safety and Tolerability Findings

Treatment GroupParticipants with Adverse Events (%)Withdrawals due to Adverse Events (%)Primary Adverse Event Types
Placebo (n=61)69%0%N/A
This compound 10 mg (n=61)69%13%Gastrointestinal, Psychiatric
This compound 20 mg (n=60)78%27%Gastrointestinal, Psychiatric
This compound 50 mg (n=60)92%42%Gastrointestinal, Psychiatric

Data sourced from reference[11].

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in in vitro cell-based assay results.

  • Question: My cAMP accumulation or reporter gene assay shows high well-to-well variability when testing this compound. What could be the cause?

  • Answer:

    • Cell Health and Passage Number: Ensure you are using a consistent and low passage number for your CB1R-expressing cell line. Cells at high passage numbers can have altered receptor expression and signaling capacity.

    • Cell Density: Inconsistent cell seeding density is a common cause of variability. Optimize and strictly control the number of cells plated per well.

    • Compound Solubility: this compound is soluble in DMSO.[1] Ensure the final DMSO concentration is consistent across all wells (typically <0.1%) and does not affect cell viability or assay performance. Precipitated compound can lead to inaccurate concentrations.

    • Incubation Times: Adhere strictly to optimized incubation times for both compound treatment and substrate/reagent addition.

    • Reagent Preparation: Prepare fresh reagents and compound dilutions for each experiment to avoid degradation.

Issue 2: Unexpected cell viability or cytotoxicity in culture.

  • Question: I'm observing a decrease in cell viability at higher concentrations of this compound that is not expected from its primary mechanism. Why might this be happening?

  • Answer:

    • Off-Target Effects: At high concentrations, compounds can exhibit off-target effects. Perform a counter-screen using a parental cell line that does not express CB1R to determine if the observed toxicity is receptor-mediated.

    • Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control wells have the same final solvent concentration as your highest compound concentration.

    • Assay Interference: The compound may interfere with the viability assay chemistry itself (e.g., auto-fluorescence or reaction inhibition). Validate your results with an orthogonal viability assay (e.g., if you used a metabolic assay like MTT, try a membrane integrity assay like LDH release).

Issue 3: Lack of expected in vivo efficacy (e.g., no effect on body weight or food intake in animal models).

  • Question: My mouse study with this compound is not showing the expected reduction in food intake or body weight. What should I troubleshoot?

  • Answer:

    • Route of Administration and Formulation: this compound has been administered via oral gavage in mouse studies.[15] Ensure the compound is properly formulated and completely in solution or a stable suspension. Confirm the stability of your formulation over the course of the experiment.

    • Pharmacokinetics (PK): The dose may be insufficient to achieve therapeutic exposure in the target peripheral tissues. If possible, perform satellite PK studies to measure plasma and tissue concentrations of this compound to ensure adequate exposure is being reached.

    • Animal Model: The chosen animal model may not be appropriate. For metabolic studies, diet-induced obese (DIO) mice are commonly used.[15] Ensure the model exhibits the relevant pathophysiology, such as an overactive endocannabinoid system.

    • Acclimatization and Handling: Improper acclimatization or excessive handling stress can significantly impact feeding behavior and body weight, masking the pharmacological effect of the compound. Ensure animals are properly acclimatized and handling is minimized.

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound acts as an inverse agonist on the CB1 receptor, which is coupled to a Gi protein. This action prevents the inhibition of adenylyl cyclase, thereby increasing the production of cAMP.

Monlunabant_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R_inactive CB1-R (Inactive) CB1R_active CB1-R (Active) Gi Gαi/βγ CB1R_active->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R_active Activates Monlunabant This compound Monlunabant->CB1R_inactive Stabilizes (Inverse Agonist) ATP ATP ATP->cAMP Converts Response Decreased Cellular Response cAMP->Response Leads to

Caption: CB1R signaling and the inverse agonist action of this compound.

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the inverse agonist activity of this compound on CB1 receptor-expressing cells.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human CB1R (HEK-hCB1R) in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418). Maintain cells at 37°C in a 5% CO2 incubator.

  • Cell Plating: Harvest cells and seed them into a 96-well solid white assay plate at a density of 10,000-20,000 cells per well in 100 µL of media. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these in assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor) to a 10X final concentration.

  • Assay Procedure:

    • Aspirate the culture medium from the cell plate.

    • Add 50 µL of assay buffer to all wells.

    • Add 5 µL of the 10X compound dilutions or vehicle (DMSO in assay buffer) to the respective wells.

    • To determine agonist-mediated inhibition, add 5 µL of a known CB1R agonist (e.g., CP-55,940 at EC80 concentration) to a set of control wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (basal cAMP level) and the forskolin-stimulated control (maximum cAMP level).

    • Plot the cAMP concentration against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis p1 1. Culture & Seed HEK-hCB1R Cells in 96-well plate p2 2. Prepare Serial Dilution of this compound a1 3. Add Compound/Vehicle to Cells p2->a1 a2 4. Incubate (37°C, 30 min) a1->a2 r1 5. Lyse Cells & Add cAMP Detection Reagents a2->r1 r2 6. Incubate (per kit instructions) r1->r2 r3 7. Read Plate (e.g., HTRF reader) r2->r3 r4 8. Analyze Data (Calculate EC50) r3->r4

Caption: Workflow for an in vitro cAMP accumulation assay.

Protocol 2: In Vivo Appetite Suppression Study in Mice

This protocol outlines a method to assess the effect of this compound on food intake in a mouse model.[6][15]

Methodology:

  • Animals: Use male C57BL/6 mice made obese by feeding a high-fat diet (60% kcal from fat) for 10-12 weeks. House animals individually to allow for accurate food intake monitoring.

  • Acclimatization: Acclimatize mice to single housing and handling for at least one week before the study begins. Accustom them to the oral gavage procedure using the vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80) for 3 days prior to the experiment.

  • Experimental Groups: Randomize mice into groups (n=8-10 per group) based on body weight.

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 3 mg/kg)

    • Group 3: this compound (e.g., 10 mg/kg)

    • Group 4: this compound (e.g., 30 mg/kg)

  • Procedure:

    • Fast the mice for 4-6 hours before dosing (with free access to water).

    • Administer the vehicle or the assigned dose of this compound via oral gavage (p.o.) in a volume of 10 mL/kg.

    • Immediately after dosing, provide a pre-weighed amount of the high-fat diet.

  • Measurements:

    • Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing by weighing the remaining food.

    • Monitor animal body weight daily.

    • Observe animals for any adverse clinical signs, particularly those related to CNS effects (e.g., anxiety-like behavior, altered activity).

  • Data Analysis:

    • Calculate the food intake (in grams) for each time point.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

InVivo_Workflow cluster_setup Setup & Acclimatization cluster_experiment Dosing & Measurement cluster_analysis Data Analysis s1 1. Induce Obesity in Mice (High-Fat Diet) s2 2. Acclimatize to Single Housing & Gavage s1->s2 s3 3. Randomize into Treatment Groups s2->s3 e1 4. Fast Mice (4-6 hours) s3->e1 e2 5. Administer Vehicle or This compound (p.o.) e1->e2 e3 6. Measure Food Intake (1, 2, 4, 8, 24h) e2->e3 e4 7. Monitor Body Weight & Clinical Signs e3->e4 a1 8. Calculate Cumulative Food Intake e4->a1 a2 9. Perform Statistical Analysis (ANOVA) a1->a2

Caption: Workflow for an in vivo appetite suppression study.

References

Troubleshooting (R)-Monlunabant stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific long-term stability data for (R)-Monlunabant is not extensively available in the public domain. The following troubleshooting guide and frequently asked questions have been compiled based on general principles of small molecule stability, information on analogous compounds such as Rimonabant, and recommended handling procedures for research chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term storage conditions for this compound stock solutions?

For short-term storage, it is recommended to keep this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] To ensure the integrity of your experimental results, it is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q2: I observed precipitation in my this compound solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gentle warming and sonication can help redissolve the compound.[1] If precipitation persists, it may indicate degradation or the use of an inappropriate solvent. It is recommended to verify the solvent compatibility and concentration.

Q3: How can I assess the purity of my stored this compound?

The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A validated stability-indicating HPLC method is often the preferred approach for quantitative analysis of purity and detection of degradation products.[2]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not publicly documented, similar compounds can be susceptible to hydrolysis, oxidation, and photolysis.[2] For instance, the structurally related CB1 antagonist Rimonabant has been shown to undergo oxidative dehydrogenation and cleavage of its amide linkage.[3] Therefore, it is crucial to protect this compound from excessive heat, light, and reactive chemicals.

Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?

Inconsistent experimental results can indeed be a consequence of compound degradation. If you suspect instability, it is crucial to re-evaluate your storage and handling procedures. Performing a purity check of your current stock of this compound against a freshly prepared solution or a new batch is recommended.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the long-term storage and use of this compound.

Issue Possible Cause Recommended Action
Reduced Potency or Activity Degradation of this compound due to improper storage conditions (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles).1. Verify storage conditions against recommended guidelines (-20°C for short-term, -80°C for long-term).2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Protect solutions from light by using amber vials or wrapping containers in foil.4. Perform a purity analysis (e.g., HPLC) to quantify the active compound and detect potential degradants.5. If degradation is confirmed, acquire a new batch of the compound.
Appearance of New Peaks in Chromatogram Formation of degradation products.1. Characterize the new peaks using LC-MS or NMR to identify potential degradation products.2. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to incompatible solvents, extreme pH, or oxidizing agents).3. Based on the identified degradants, adjust storage conditions to mitigate these pathways (e.g., store under an inert atmosphere if oxidation is suspected).
Color Change or Precipitation in Solution Chemical degradation or reduced solubility.1. Visually inspect the solution for any changes before each use.2. If a color change is observed, this may indicate significant degradation, and the solution should be discarded.3. For precipitation, attempt to redissolve with gentle warming and sonication. If this fails, it may indicate the formation of insoluble degradants or that the solubility limit has been exceeded. Prepare a fresh, lower-concentration solution.
Inconsistent Results Between Batches Variation in the initial purity or stability of different batches.1. Always perform a quality control check on new batches of this compound before use.2. Compare the analytical data (e.g., HPLC purity, certificate of analysis) of different batches.3. If significant variations are observed, contact the supplier for further information.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from methods developed for the stability testing of Rimonabant and can serve as a starting point for assessing the stability of this compound.[2]

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water. A common starting point is a 75:25 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at an appropriate wavelength (e.g., 215 nm).

  • Column Temperature: 25°C

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution (e.g., 20 µL).

    • Run the analysis for a sufficient time to allow for the elution of the parent compound and any potential degradation products (e.g., 15 minutes).

    • Analyze the chromatogram for the peak area of this compound and any additional peaks.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies can be performed by exposing this compound solutions to stress conditions such as:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heating the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Exposing the solution to UV light (e.g., 254 nm) for 24 hours.

Visualizations

G Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage and Handling Procedures start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis degradation_present Degradation Confirmed? purity_analysis->degradation_present characterize Characterize Degradants (LC-MS, NMR) degradation_present->characterize Yes continue_use Continue Use and Monitor Stability degradation_present->continue_use No new_batch Acquire New Batch and Implement Corrective Actions characterize->new_batch end Resolution new_batch->end continue_use->end

Caption: Troubleshooting workflow for this compound stability.

G CB1 Receptor Signaling Pathway ligand This compound (Inverse Agonist) cb1r CB1 Receptor ligand->cb1r Binds and Inhibits gi_protein Gi/o Protein cb1r->gi_protein Inactivates ac Adenylyl Cyclase gi_protein->ac Inhibition of Gi leads to disinhibition of AC mapk MAPK Pathway gi_protein->mapk Modulation camp cAMP ac->camp Decreased Production pka PKA camp->pka Decreased Activation cellular_response Cellular Response pka->cellular_response Downstream Effects mapk->cellular_response Downstream Effects

Caption: CB1 receptor signaling pathway.

G Experimental Workflow for Stability Assessment start Start: this compound Sample storage Store under Defined Conditions (e.g., -20°C, 4°C, 25°C/60% RH) start->storage sampling Sample at Time Points (e.g., 0, 1, 3, 6 months) storage->sampling analysis Analyze by Stability-Indicating Method (HPLC) sampling->analysis data_eval Evaluate Data: - Purity (%) - Degradant Profile analysis->data_eval end Determine Shelf-Life and Optimal Storage data_eval->end

Caption: Workflow for stability assessment.

References

Technical Support Center: Improving the Oral Bioavailability of (R)-Monlunabant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of (R)-Monlunabant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as INV-202 or (S)-MRI-1891) is a peripherally acting inverse agonist of the cannabinoid type-1 receptor (CB1R).[1] As an inverse agonist, it binds to the CB1 receptor and reduces its basal activity, leading to effects opposite to those of CB1R agonists.[2][3] This mechanism is being explored for the treatment of metabolic disorders.[1]

Q2: What are the main challenges in formulating this compound for oral delivery?

This compound is reported to be insoluble in water, which is a primary challenge for achieving adequate oral bioavailability.[1] Like many Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability), its absorption is limited by its dissolution rate in the gastrointestinal fluids.[4] Key challenges include overcoming its poor aqueous solubility, preventing precipitation in the gastrointestinal tract, and ensuring consistent absorption.[5][6]

Q3: What are the initial physicochemical properties of this compound that I should be aware of?

Q4: What formulation strategies are recommended for improving the oral bioavailability of poorly soluble drugs like this compound?

Several strategies can be employed to enhance the oral bioavailability of BCS Class II compounds such as this compound. These generally aim to increase the drug's surface area, improve its wettability, or present it in a pre-dissolved or amorphous state. Common approaches include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[8][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can keep the drug in a solubilized state in the gastrointestinal tract.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Rates
Potential Cause Troubleshooting Steps
Poor wettability of the drug powder. Incorporate a surfactant (e.g., sodium lauryl sulfate, Tween 80) into the dissolution medium or the formulation itself.[5][10]
Drug particle agglomeration. Consider particle size reduction techniques like micronization or nanosizing. Ensure adequate mixing and deagglomeration during formulation.[5]
Inappropriate dissolution medium. For a BCS Class II drug, standard aqueous buffers may not be sufficient. Consider using biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) to better mimic in vivo conditions.[4] The addition of a surfactant to the medium is often necessary to achieve sink conditions.[11]
Recrystallization of amorphous formulations. Ensure the chosen polymer in an amorphous solid dispersion is appropriate for stabilizing the amorphous form of this compound. Optimize the drug-to-polymer ratio.[6]
Issue 2: Poor In Vivo Bioavailability Despite Promising In Vitro Dissolution
Potential Cause Troubleshooting Steps
In vivo precipitation. The drug may dissolve in the stomach but precipitate in the higher pH of the intestine. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. Lipid-based formulations can also help maintain the drug in a solubilized state.
First-pass metabolism. Investigate the extent of hepatic first-pass metabolism. While formulation changes have limited impact on this, understanding its contribution is crucial for dose adjustments and interpretation of results.
Poor in vitro-in vivo correlation (IVIVC). The in vitro dissolution method may not be predictive of the in vivo performance. Refine the dissolution method using different media, apparatus, and agitation speeds to better correlate with in vivo data.[4][12][13] For lipid-based formulations, consider in vitro lipolysis models.[12]
Food effects. The presence of food can significantly alter the gastrointestinal environment. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound (Illustrative Data)
Formulation StrategyKey ExcipientsExpected Improvement in Bioavailability (Relative to simple suspension)Potential AdvantagesPotential Challenges
Micronized Suspension Micronized this compound, suspending agent (e.g., methylcellulose), surfactant (e.g., Tween 80)2-5 foldSimple manufacturing process.Limited improvement for highly insoluble compounds; potential for particle aggregation.
Amorphous Solid Dispersion (ASD) This compound, polymer (e.g., HPMC-AS, PVP VA64), surfactant5-20 foldSignificant solubility enhancement; potential for supersaturation.Physical instability (recrystallization); requires specialized manufacturing (e.g., spray drying, hot-melt extrusion).[8][14]
Self-Emulsifying Drug Delivery System (SEDDS) This compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol HP)10-30 foldMaintains drug in a solubilized state; can enhance lymphatic absorption.Potential for GI side effects from high surfactant concentrations; chemical stability of the drug in the formulation.

Note: The data presented in this table is illustrative and intended to provide a general comparison of formulation strategies. Actual improvements in bioavailability will depend on the specific formulation composition and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Formulations

This protocol is designed for a BCS Class II compound like this compound and aims to differentiate the performance of various enabling formulations.

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid). For early-stage screening, a simpler medium of phosphate buffer (pH 6.8) with 0.5% w/v Sodium Lauryl Sulfate (SLS) can be used.[5]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure: a. Place one dose of the this compound formulation into each dissolution vessel. b. Begin the test and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). c. Immediately filter each sample through a suitable filter (e.g., 0.45 µm PTFE). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV). f. Calculate the percentage of drug dissolved at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a basic single-dose pharmacokinetic study to evaluate the oral bioavailability of an this compound formulation.

  • Animals: Male Wistar rats (250-300 g).

  • Housing: Standard conditions with a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[15]

  • Formulation Preparation: Prepare a suspension or solution of the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water). An example of an in vivo formulation for this compound is a solution prepared by dissolving the compound in DMSO, then diluting with PEG300, Tween-80, and saline.[16]

  • Dosing: a. Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).[15] b. For determination of absolute bioavailability, an additional group of rats should receive an intravenous (IV) dose of this compound dissolved in a suitable vehicle.

  • Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[15] b. Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). c. Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: a. Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life using appropriate software. b. Calculate the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.

Visualizations

CB1 Receptor Signaling Pathway for an Inverse Agonist

CB1_Inverse_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1R_inactive CB1 Receptor (Inactive State) G_Protein Gαi/o Protein (Inactive) CB1R_inactive->G_Protein Reduces Basal Activation CB1R_active CB1 Receptor (Active State) CB1R_active->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Monlunabant This compound (Inverse Agonist) Monlunabant->CB1R_inactive Stabilizes Endocannabinoid Endocannabinoid (Agonist) Endocannabinoid->CB1R_active Activates

Caption: CB1 receptor signaling pathway with an inverse agonist.

Experimental Workflow for Improving Oral Bioavailability

Formulation_Workflow start Start: This compound API physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem formulation Formulation Strategy Selection (ASD, Lipid-based, etc.) physchem->formulation development Formulation Development & Optimization formulation->development invitro In Vitro Dissolution Testing development->invitro invitro->development Iterate & Refine invivo In Vivo Pharmacokinetic Study (e.g., in Rats) invitro->invivo Lead Formulations ivivc Establish In Vitro-In Vivo Correlation (IVIVC) invivo->ivivc ivivc->invitro Refine Dissolution Method end Optimized Formulation with Improved Bioavailability ivivc->end

References

Strategies to reduce off-target effects of (R)-Monlunabant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the peripherally acting CB1 receptor inverse agonist, (R)-Monlunabant (also known as INV-202).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (INV-202) is a small molecule that functions as an inverse agonist of the cannabinoid type-1 receptor (CB1R).[1][2] It is designed to be peripherally restricted, meaning it preferentially blocks CB1 receptors in tissues outside of the central nervous system (CNS), such as the kidneys, gastrointestinal tract, liver, pancreas, and adipose tissues.[3][4] The therapeutic goal of this peripheral blockade is to address metabolic and fibrotic diseases.

Q2: What are the known off-target or side effects of this compound observed in clinical trials?

A2: Phase 2a clinical trials have reported dose-dependent adverse events. The most common were mild to moderate gastrointestinal issues.[4][5][6] Mild to moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances, were also observed and occurred more frequently with this compound compared to placebo, and their frequency was also dose-dependent.[4][5][6][7]

Q3: Why does a peripherally restricted drug like this compound cause neuropsychiatric side effects?

A3: While designed to be peripherally restricted, some level of penetration into the central nervous system can still occur. Studies in mice suggest that the appetite-suppressing effects of this compound are mainly mediated by antagonism of central CB1 receptors.[8] This indicates that even at lower doses intended to target peripheral receptors, there may be enough central receptor engagement to cause neuropsychiatric effects.[8] This is a known challenge for CB1 receptor antagonists, as highlighted by the market withdrawal of the first-generation, brain-penetrant CB1 antagonist, Rimonabant, due to similar psychiatric side effects.

Q4: What are the main strategies to reduce the off-target effects of this compound?

A4: The primary strategies focus on minimizing central nervous system exposure and optimizing the therapeutic window. These include:

  • Dose Optimization: Clinical data suggests that adverse events are dose-dependent. Further investigation into lower doses may identify a therapeutic window with an acceptable safety profile.[9]

  • Formulation Strategies: Advanced formulation techniques, such as controlled-release or lipid-based formulations, can modify the pharmacokinetic profile of the drug to potentially reduce peak concentrations in the brain and minimize side effects.

  • Development of Neutral Antagonists: this compound is an inverse agonist. Developing neutral antagonists, which block the receptor without affecting its basal activity, is another strategy being explored to avoid the psychiatric side effects associated with inverse agonism of the CB1 receptor.

Troubleshooting Guides

Issue 1: High incidence of neuropsychiatric or gastrointestinal adverse events in preclinical in vivo studies.
Potential Cause Troubleshooting Step Rationale
Dose is too high, leading to significant CNS receptor occupancy. 1. Perform a dose-response study to identify the minimum effective dose. 2. Correlate plasma and brain concentrations of this compound with the observed side effects.Clinical trials have shown that the adverse effects of this compound are dose-dependent.[4][5] Reducing the dose may mitigate these effects while retaining therapeutic efficacy in peripheral tissues.
Rapid absorption and high peak plasma concentration leading to transiently high brain penetration. 1. Explore controlled-release formulations to slow the rate of absorption and reduce Cmax. 2. Investigate lipid-based formulations to potentially alter the drug's distribution profile.Modifying the pharmacokinetic profile can reduce the concentration gradient driving the drug across the blood-brain barrier.
On-target effects in the CNS are unavoidable even at low doses. 1. Consider co-administration with a peripherally acting P-glycoprotein (P-gp) inducer to enhance efflux from the brain. 2. Evaluate the therapeutic efficacy of a related peripherally restricted neutral CB1 antagonist as an alternative.If the therapeutic window is too narrow, enhancing efflux mechanisms or switching to a compound with a different pharmacological profile (neutral antagonist vs. inverse agonist) may be necessary.
Issue 2: Inconsistent or unexpected results in in vitro assays (e.g., binding affinity, functional assays).
Potential Cause Troubleshooting Step Rationale
Poor solubility of this compound in assay buffer. 1. Use a small amount of a suitable organic solvent like DMSO to prepare stock solutions. Ensure the final solvent concentration in the assay is low and consistent across all wells. 2. Visually inspect for precipitation.Poor solubility can lead to an underestimation of potency.
Degradation of the compound. 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect from light if the compound is light-sensitive.Compound degradation will lead to inaccurate results.
Problems with cell-based assays (e.g., cAMP assay). 1. Ensure cells are healthy and not passaged too many times. 2. Optimize cell seeding density. 3. Verify receptor expression levels.The physiological state of the cells is critical for reproducible results in functional assays.
Assay artifacts. 1. Run appropriate controls, including vehicle controls and reference compounds. 2. Test for interference with the assay detection system (e.g., fluorescence quenching or enhancement).Controls are essential to identify and troubleshoot assay-specific issues.

Data Presentation

Table 1: Phase 2a Clinical Trial Data for this compound in Obesity
Treatment Group Mean Weight Loss from Baseline (kg) Adverse Events Leading to Withdrawal (%) Common Adverse Events
Placebo0.70-
This compound 10 mg7.113Nausea, anxiety, diarrhea, irritability, sleep disorder[9]
This compound 20 mg-6.9 (vs placebo)27Nausea, anxiety, diarrhea, irritability, sleep disorder[9]
This compound 50 mg-8.0 (vs placebo)42Nausea, anxiety, diarrhea, irritability, sleep disorder[9]

Data compiled from a 16-week, randomized, double-blind, placebo-controlled, dose-ranging phase 2a trial in adults with obesity and metabolic syndrome.[9]

Experimental Protocols

Protocol 1: CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Materials:

  • Human recombinant Chem-1 cells expressing the CB1 receptor

  • [3H]SR141716A (radioligand)

  • CP-55,940 (for non-specific binding determination)

  • This compound (test compound)

  • Assay Buffer: 20 mM HEPES, pH 7.0, 0.5% BSA

  • 96-well plates

  • Scintillation counter and vials

  • Filter mats

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, 2 nM [3H]SR141716A, and either assay buffer (for total binding), 10 µM CP-55,940 (for non-specific binding), or the desired concentration of this compound.

  • Incubate the plate for 90 minutes at 37°C.

  • Terminate the binding reaction by rapid filtration through filter mats.

  • Wash the filters four times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for CB1 Receptor Inverse Agonism

Objective: To assess the inverse agonist activity of this compound at the CB1 receptor by measuring its effect on cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor

  • Forskolin

  • This compound (test compound)

  • Reference CB1 agonist (e.g., CP-55,940)

  • cAMP assay kit (e.g., HTRF-based)

  • Cell culture medium and supplements

  • 96-well cell culture plates

Procedure:

  • Seed the CB1-expressing CHO-K1 cells in a 96-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with assay buffer and incubate.

  • Prepare serial dilutions of this compound.

  • To measure inverse agonism, add different concentrations of this compound to the cells in the presence of a low concentration of forskolin (to stimulate basal cAMP production).

  • To measure antagonist activity, pre-incubate the cells with this compound before adding a reference agonist like CP-55,940.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the cAMP assay kit.

  • Generate dose-response curves and calculate the EC50 (for agonism) or IC50 (for antagonism/inverse agonism) values. A decrease in basal or forskolin-stimulated cAMP levels upon addition of this compound alone indicates inverse agonist activity.

Visualizations

Signaling_Pathway CB1R CB1 Receptor Gi Gi Protein CB1R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC

Caption: this compound's inverse agonism at the CB1 receptor.

Experimental_Workflow start Start: Assess Off-Target Effects dose_response In Vivo Dose-Response Study (Measure neuropsychiatric & GI effects) start->dose_response pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (Correlate drug exposure with side effects) dose_response->pk_pd decision Side Effects Still Unacceptable? pk_pd->decision formulation Evaluate Alternative Formulations (e.g., Controlled-Release) in_vitro_bbb In Vitro Blood-Brain Barrier Penetration Assay formulation->in_vitro_bbb formulation->decision outcome Outcome: Optimized Dose & Formulation with Reduced Off-Target Effects in_vitro_bbb->outcome Successful decision->formulation Yes decision->outcome No alternative Consider Neutral Antagonist as Alternative decision->alternative Yes, after formulation attempts Mitigation_Strategies cluster_strategies Mitigation Strategies cluster_formulation main This compound Off-Target Effects (Neuropsychiatric & GI) dose_opt Dose Optimization (Lower dose to reduce CNS exposure) main->dose_opt formulation Formulation Strategies main->formulation alt_moa Alternative Mechanism of Action (Neutral Antagonist) main->alt_moa controlled_release Controlled-Release (Reduce Cmax) formulation->controlled_release lipid_based Lipid-Based (Alter distribution) formulation->lipid_based

References

Dose-dependent adverse events of (R)-Monlunabant in clinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent adverse events of (R)-Monlunabant (also known as Monlunabant and INV-202) observed in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational small molecule that functions as a peripherally acting inverse agonist of the cannabinoid type-1 receptor (CB1R).[1] It is being developed for the treatment of obesity and metabolic syndrome.[2] Its mechanism is designed to preferentially block CB1 receptors in peripheral tissues such as the kidneys, gastrointestinal tract, liver, pancreas, adipose tissue, muscles, and lungs, with the goal of minimizing the centrally-mediated psychiatric side effects seen with previous CB1R antagonists.[2][3]

Q2: What are the most common adverse events associated with this compound in clinical trials?

The most frequently reported adverse events in clinical trials for this compound are gastrointestinal and neuropsychiatric in nature.[2][4][5][6] Gastrointestinal events are typically mild to moderate and include nausea and diarrhea.[7] Neuropsychiatric side effects, also generally mild to moderate, include anxiety, irritability, and sleep disturbances.[2][4][5][6]

Q3: Are the adverse events of this compound dose-dependent?

Yes, clinical trial data indicates that the adverse events associated with this compound are dose-dependent.[2][4][5][6][7] Higher doses have been associated with a greater frequency and severity of both gastrointestinal and neuropsychiatric side effects.[7][8] Withdrawals from studies due to adverse events also appear to be dose-dependent.[7]

Q4: How does the safety profile of this compound compare to first-generation CB1R antagonists?

First-generation CB1R antagonists, such as rimonabant, were withdrawn from the market due to significant psychiatric side effects, including anxiety and depression, which were linked to their action on CB1 receptors in the central nervous system.[9][10] this compound was designed to be peripherally selective to avoid these central nervous system effects.[1][3] However, studies have shown that it may still exert some effects on central CB1 receptors, leading to milder, dose-dependent neuropsychiatric side effects.[11][12] While these effects have been reported as generally mild to moderate, they are an important consideration in its clinical development.[2][4][5][6]

Troubleshooting Guide for Clinical Researchers

This guide addresses potential issues that may be encountered during clinical investigations of this compound.

Observed Issue Potential Cause Suggested Action
Higher than expected incidence of gastrointestinal adverse events (nausea, diarrhea). Dose level may be too high for the patient population.Consider evaluating lower doses to establish a better-tolerated dose range. Ensure standardized administration protocols (e.g., with or without food) to assess impact on tolerability.
Emergence of neuropsychiatric adverse events (anxiety, irritability, sleep disturbances). Potential for central nervous system (CNS) penetration and off-target effects, despite peripheral design.Implement comprehensive and frequent psychiatric monitoring using validated scales. Evaluate for potential drug-drug interactions that could alter CNS exposure.
High participant withdrawal rate due to adverse events. The therapeutic index at the tested doses may be narrow.Analyze withdrawal data to identify specific adverse events driving discontinuation. A dose-ranging study with smaller dose increments may be necessary to identify an optimal dose that balances efficacy and safety.[2]
Limited additional efficacy at higher doses despite increased adverse events. The dose-response curve for efficacy may have plateaued at lower doses.Focus on optimizing the lower end of the dosing spectrum to maximize the risk-benefit profile. Further investigation into the pharmacokinetics and pharmacodynamics could elucidate the saturation of the target receptors.[8]

Quantitative Data Summary

The following tables summarize the dose-dependent adverse events from a 16-week, randomized, double-blind, placebo-controlled, dose-ranging phase 2a trial in adults with obesity and metabolic syndrome.[7]

Table 1: Incidence of Adverse Events

Treatment GroupNumber of Participants (n)Participants with Adverse Events (%)
Placebo6142 (69%)
This compound 10 mg6142 (69%)
This compound 20 mg6047 (78%)
This compound 50 mg6055 (92%)

Table 2: Withdrawals Due to Adverse Events

Treatment GroupNumber of Participants (n)Withdrawals due to Adverse Events (%)Primary Adverse Events Leading to Withdrawal
Placebo610 (0%)N/A
This compound 10 mg618 (13%)Nausea, anxiety, diarrhea, irritability, and sleep disorder
This compound 20 mg6016 (27%)Nausea, anxiety, diarrhea, irritability, and sleep disorder
This compound 50 mg6025 (42%)Nausea, anxiety, diarrhea, irritability, and sleep disorder

Experimental Protocols

Detailed experimental protocols for clinical trials are proprietary. However, based on published information, the key methodologies for the phase 2a trial of this compound are summarized below.[7]

Study Design:

  • Trial Type: 16-week, randomized, double-blind, placebo-controlled, dose-ranging phase 2a trial.[7]

  • Population: Adults with obesity and metabolic syndrome.[7]

  • Intervention: Participants were randomly assigned (1:1:1:1) to receive once-daily oral tablets of this compound 10 mg, 20 mg, 50 mg, or a placebo.[7]

  • Primary Endpoint: The primary outcome measure was typically weight loss compared to placebo.[2][8]

  • Safety Assessment: Adverse events were monitored throughout the study.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane CB1R CB1 Receptor Downstream Downstream Signaling Pathways (e.g., related to appetite, metabolism) CB1R->Downstream Inhibition of Signaling Monlunabant This compound Monlunabant->CB1R Inverse Agonist Binding

Caption: Mechanism of action of this compound as a CB1R inverse agonist.

Experimental Workflow

cluster_workflow Adverse Event Monitoring Workflow Screening Patient Screening and Enrollment Randomization Randomization to Treatment Arms (Placebo, 10mg, 20mg, 50mg) Screening->Randomization Dosing Daily Dosing and Monitoring Randomization->Dosing AE_Reporting Adverse Event Reporting (Spontaneous and Solicited) Dosing->AE_Reporting Data_Analysis Data Collection and Analysis AE_Reporting->Data_Analysis Outcome Assessment of Dose-Dependent Adverse Events Data_Analysis->Outcome

References

Validation & Comparative

A Comparative Efficacy Analysis of (R)-Monlunabant and Other CB1 Inverse Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (R)-Monlunabant ((S)-MRI-1891, INV-202) with other notable cannabinoid receptor 1 (CB1) inverse agonists. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to CB1 Inverse Agonists

Cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system, which regulates various physiological processes, including appetite, metabolism, and mood.[1] Inverse agonists of the CB1 receptor not only block the receptor but also reduce its basal activity, leading to effects opposite to those of agonists. This mechanism has been a focal point for the development of therapies targeting obesity and metabolic disorders. However, the clinical development of first-generation CB1 inverse agonists, such as rimonabant, was halted due to significant neuropsychiatric side effects.[2][3][4] this compound is a next-generation, peripherally restricted CB1 inverse agonist designed to minimize central nervous system (CNS) exposure and thereby reduce the risk of such adverse effects.[3][5]

In Vitro Pharmacological Profile

The efficacy of a CB1 inverse agonist is initially characterized by its binding affinity (Ki) and its functional potency (IC50 or EC50) in various in vitro assays. These assays measure the compound's ability to bind to the CB1 receptor and to modulate its signaling pathways.

This compound exhibits high affinity and potent inverse agonism at the human CB1 receptor. Notably, it demonstrates biased signaling, showing greater potency in modulating the β-arrestin-2 pathway compared to the G-protein activation pathway.[1][6] This biased agonism may contribute to its distinct pharmacological profile.

Table 1: Comparative In Vitro Efficacy of CB1 Inverse Agonists

CompoundTargetKᵢ (nM)IC₅₀ (nM)Assay TypeSpeciesReference
This compound hCB10.3Radioligand BindingHuman[1][6]
hCB2613Radioligand BindingHuman[1]
hCB121 pMβ-arrestin-2 RecruitmentHuman[6]
hCB16GTPγS BindingHuman[6]
Rimonabant hCB1~1.6 - 11.8Radioligand BindingHuman[7]
hCB16.0Functional AssayHuman[5]
Taranabant hCB10.13Radioligand BindingHuman[8]
hCB1205Functional Assay (GRABeCB2.0)Human[8]
AM251 mCB1~1000-fold selective vs mCB2Radioligand BindingMouse[9]
rCB1GTPγS Binding (Inverse Agonist)Rat

hCB1: human Cannabinoid Receptor 1, hCB2: human Cannabinoid Receptor 2, mCB1: mouse Cannabinoid Receptor 1, rCB1: rat Cannabinoid Receptor 1. Ki: Inhibition constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration, a measure of potency.

Preclinical In Vivo Efficacy

Animal models, particularly those of diet-induced obesity (DIO), are crucial for evaluating the in vivo efficacy of CB1 inverse agonists on metabolic parameters.

This compound has demonstrated significant efficacy in preclinical models of obesity and related metabolic disorders. In a mouse model of obese asthma, oral administration of this compound (3 mg/kg) resulted in weight loss and improved airway hyperresponsiveness.[8][10] Further studies have shown its potential to improve insulin resistance and reduce renal fibrosis.[11]

Comparatively, first-generation CB1 inverse agonists like rimonabant and taranabant also showed robust weight loss effects in preclinical DIO models.[12] However, their central activity was associated with adverse behavioral effects. Peripherally restricted inverse agonists, such as JD5037, have been shown to be as effective as their brain-penetrant counterparts in reducing appetite and body weight in DIO mice, suggesting that peripheral CB1 receptor blockade is sufficient for these metabolic benefits.[6]

Clinical Efficacy and Safety

The ultimate measure of a drug's efficacy and utility is its performance in human clinical trials.

This compound has shown promising results in early-phase clinical trials. A Phase 1b study in subjects with metabolic syndrome demonstrated that a 25 mg daily dose of this compound resulted in a significant mean weight loss of 3.5 kg over 28 days, compared to a 0.6 kg gain in the placebo group.[13][14] Reductions in waist circumference and improvements in lipid profiles were also observed.[9][14] A subsequent Phase 2a trial in individuals with obesity and metabolic syndrome confirmed these findings, with the 10 mg daily dose leading to an average weight loss of 7.1 kg over 16 weeks, compared to 0.7 kg with placebo.[3][5][15]

The safety profile of this compound is a key differentiator. While dose-dependent gastrointestinal side effects were observed, the incidence of neuropsychiatric adverse events, such as anxiety and sleep disturbances, was reported as mild to moderate.[3] This contrasts with the severe psychiatric side effects that led to the discontinuation of centrally acting CB1 inverse agonists like rimonabant.[3][4]

Table 2: Clinical Efficacy of this compound in Obesity (Phase 2a Trial)

Treatment GroupMean Weight Change from Baseline (16 weeks)Placebo-Adjusted Weight LossReference
Placebo-0.7 kg-[3][5][15]
This compound (10 mg/day)-7.1 kg-6.4 kg[3][5][15]
This compound (20 mg/day)-7.7 kg-7.0 kg[15]
This compound (50 mg/day)-8.0 kg-7.3 kg[15]

Signaling Pathways and Experimental Workflows

The distinct pharmacological profile of this compound is rooted in its interaction with the CB1 receptor signaling pathways. CB1 receptors primarily signal through the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, they can also signal through β-arrestin pathways. This compound's biased antagonism towards the β-arrestin-2 pathway may be a key factor in its therapeutic efficacy and improved safety profile.

CB1_Signaling_Pathway cluster_0 CB1 Receptor Signaling cluster_1 Inverse Agonist Action CB1_Receptor CB1 Receptor G_Protein Gαi/o Protein CB1_Receptor->G_Protein Activation beta_Arrestin β-Arrestin-2 CB1_Receptor->beta_Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream_beta Downstream Signaling (e.g., MAPK) beta_Arrestin->Downstream_beta R_Monlunabant This compound R_Monlunabant->CB1_Receptor Binds and Inhibits Basal Activity R_Monlunabant->G_Protein Inhibition of Activation R_Monlunabant->beta_Arrestin Potent Inhibition of Recruitment (Biased) Other_IA Other CB1 Inverse Agonists Other_IA->CB1_Receptor Binds and Inhibits Basal Activity

Caption: CB1 Receptor Signaling and Inverse Agonist Intervention.

The following diagram illustrates a typical experimental workflow for characterizing CB1 inverse agonists.

Experimental_Workflow Start Compound Synthesis and Selection Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay GTP_Assay [35S]GTPγS Binding Assay (Measure G-protein activation) Functional_Assay->GTP_Assay cAMP_Assay cAMP Accumulation Assay (Measure adenylyl cyclase inhibition) Functional_Assay->cAMP_Assay beta_Arrestin_Assay β-arrestin Recruitment Assay (Assess biased signaling) Functional_Assay->beta_Arrestin_Assay In_Vivo_Models In Vivo Animal Models (e.g., Diet-Induced Obesity) Functional_Assay->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Clinical_Trials Clinical Trials (Phase I, II, III) PK_PD->Clinical_Trials End Regulatory Approval Clinical_Trials->End

Caption: Drug Discovery Workflow for CB1 Inverse Agonists.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment and comparison of CB1 inverse agonists.

Radioligand Binding Assay for CB1 Receptor

This assay determines the binding affinity (Ki) of a test compound to the CB1 receptor.

  • Materials:

    • Cell membranes expressing the human CB1 receptor.

    • Radioligand (e.g., [³H]SR141716A).

    • Test compound (this compound or other inverse agonists).

    • Non-specific binding control (e.g., a high concentration of a known CB1 ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of the non-specific binding control.

    • After incubation (e.g., 60-90 minutes at 30°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. Inverse agonists will decrease basal [³⁵S]GTPγS binding.

  • Materials:

    • Cell membranes expressing the CB1 receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Procedure:

    • Pre-incubate the cell membranes with the test compound at various concentrations.

    • Initiate the binding reaction by adding a mixture of [³⁵S]GTPγS and GDP.

    • Incubate for a defined period (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the data to determine the effect of the test compound on basal G-protein activation and calculate the IC50 for inverse agonism.

Conclusion

This compound represents a promising advancement in the development of CB1 inverse agonists for the treatment of obesity and metabolic disorders. Its peripherally restricted action and biased signaling profile appear to translate into a favorable efficacy and safety profile in clinical trials, particularly concerning the avoidance of the severe neuropsychiatric side effects that plagued its predecessors. The quantitative data presented in this guide highlights its high potency and clinical effectiveness in promoting weight loss. Further long-term clinical studies will be crucial to fully establish its therapeutic window and long-term benefits in a broader patient population.

References

A Comparative Analysis of (R)-Monlunabant and Semaglutide for Weight Management in Obesity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic has spurred the development of novel pharmacotherapies aimed at achieving significant and sustained weight loss. This guide provides an objective comparison of two such agents, (R)-Monlunabant and semaglutide, which employ distinct mechanisms of action to address this complex metabolic disease. We will delve into their respective clinical trial data, experimental protocols, and underlying signaling pathways to offer a comprehensive overview for the scientific community.

Mechanism of Action: A Tale of Two Pathways

This compound and semaglutide achieve their weight loss effects through entirely different biological pathways.

This compound is a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist[1]. The CB1 receptor, a key component of the endocannabinoid system, is involved in regulating appetite and metabolism[2]. By acting as an inverse agonist, this compound is designed to reduce the receptor's activity, thereby suppressing appetite[3]. The development of a peripherally selective agent aims to minimize the neuropsychiatric side effects that led to the withdrawal of the first-generation CB1 antagonist, rimonabant[3].

Semaglutide , on the other hand, is a glucagon-like peptide-1 (GLP-1) receptor agonist[4]. GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation[5][6]. Semaglutide mimics the action of native GLP-1, leading to enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and a direct effect on the brain's appetite centers to promote satiety[4][6][7].

Visualizing the Signaling Pathways

To better understand the distinct mechanisms, the following diagrams illustrate the signaling cascades initiated by each compound.

Monlunabant_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein G-protein (Gi/o) CB1R->G_protein Inhibits Monlunabant This compound Monlunabant->CB1R Binds & Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Appetite_Suppression Appetite Suppression cAMP->Appetite_Suppression

This compound Signaling Pathway

Semaglutide_Pathway cluster_membrane Cell Membrane GLP1R GLP-1 Receptor G_protein G-protein (Gs) GLP1R->G_protein Activates Gastric_Emptying Delayed Gastric Emptying GLP1R->Gastric_Emptying Appetite_Suppression Appetite Suppression (CNS) GLP1R->Appetite_Suppression Semaglutide Semaglutide Semaglutide->GLP1R Binds & Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion PKA->Glucagon_Suppression

Semaglutide Signaling Pathway

Clinical Efficacy: A Head-to-Head Look at the Data

Direct comparative trials between this compound and semaglutide are not yet available. However, we can analyze the results from their respective clinical trial programs to draw indirect comparisons.

ParameterThis compound (Phase 2a)[2][8]Semaglutide 2.4 mg (STEP 1 Trial)[9][10]Semaglutide 2.4 mg (STEP 5 Trial)[9]
Trial Duration 16 weeks68 weeks104 weeks
Participant Population 243 individuals with obesity and metabolic syndrome1,961 individuals with overweight or obesity304 individuals with overweight or obesity
Mean Baseline Body Weight 110.1 kgNot explicitly stated, but BMI ≥30 kg/m ² or ≥27 kg/m ² with comorbiditiesNot explicitly stated, but BMI ≥30 kg/m ² or ≥27 kg/m ² with comorbidities
Mean Weight Loss (Drug) -7.1 kg (at 10 mg dose)-14.9%-15.2%
Mean Weight Loss (Placebo) -0.7 kg-2.4%-2.6%
Proportion Achieving ≥10% Weight Loss Not Reported69-79%Not explicitly stated, but consistent with other STEP trials
Proportion Achieving ≥15% Weight Loss Not Reported51-64%Not explicitly stated, but consistent with other STEP trials

Safety and Tolerability Profile

The safety profiles of this compound and semaglutide are distinct, reflecting their different mechanisms of action.

Adverse Event ProfileThis compound (Phase 2a)[2][11]Semaglutide (STEP Trials)[9][10]
Common Adverse Events Gastrointestinal (mild to moderate, dose-dependent)Gastrointestinal (nausea, diarrhea, vomiting, constipation)
Notable Adverse Events Neuropsychiatric (mild to moderate, dose-dependent): anxiety, irritability, sleep disturbances-
Serious Adverse Events No serious neuropsychiatric adverse events reportedSimilar rates of serious adverse events between semaglutide and placebo groups
Discontinuation due to Adverse Events Dose-dependent; 13% (10mg), 27% (20mg), 42% (50mg)[12]4.5% due to gastrointestinal events (STEP 1)

Experimental Protocols: A Glimpse into the Trial Designs

This compound Phase 2a Trial
  • Objective: To evaluate the efficacy and safety of different doses of this compound for weight loss in individuals with obesity and metabolic syndrome[2].

  • Design: A randomized, double-blind, placebo-controlled, parallel-group trial[2][13].

  • Participants: 243 adults with obesity and metabolic syndrome[2].

  • Intervention: Participants were randomized to receive once-daily oral doses of this compound (10 mg, 20 mg, or 50 mg) or placebo for 16 weeks[2][8].

  • Primary Endpoint: The primary outcome was the change in body weight from baseline to 16 weeks[12].

Semaglutide STEP (Semaglutide Treatment Effect in People with obesity) Program
  • Objective: To investigate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or obesity[14].

  • Design: A series of phase 3, randomized, double-blind, placebo-controlled trials[9][14].

  • Participants: Thousands of participants across the various trials, with inclusion criteria generally being a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity[10][14].

  • Intervention: Participants were randomized to receive once-weekly subcutaneous injections of semaglutide 2.4 mg or placebo. Both groups received lifestyle intervention counseling[10][14]. The semaglutide dose was escalated every 4 weeks over 16 weeks to the target dose of 2.4 mg[9].

  • Primary Endpoint: The primary endpoints typically included the percentage change in body weight and the proportion of participants achieving at least 5% weight loss from baseline to the end of the treatment period (e.g., 68 weeks for STEP 1)[10].

Experimental_Workflow cluster_Monlunabant This compound Phase 2a cluster_Semaglutide Semaglutide STEP 1 M_Screening Screening of 243 Participants M_Randomization Randomization (1:1:1:1) M_Screening->M_Randomization M_Treatment 16 Weeks Treatment (10, 20, 50 mg or Placebo) M_Randomization->M_Treatment M_Endpoint Primary Endpoint: Change in Body Weight M_Treatment->M_Endpoint S_Screening Screening of 1,961 Participants S_Randomization Randomization (2:1) S_Screening->S_Randomization S_Treatment 68 Weeks Treatment (2.4 mg or Placebo) + Lifestyle Intervention S_Randomization->S_Treatment S_Endpoint Co-Primary Endpoints: % Change in Body Weight & Proportion with ≥5% Weight Loss S_Treatment->S_Endpoint

Comparison of Trial Workflows

Summary and Future Directions

This compound and semaglutide represent two distinct and promising approaches to the pharmacological management of obesity. Semaglutide has demonstrated robust and sustained weight loss in a large and long-term clinical trial program, establishing it as a highly effective therapeutic option[9][15][16]. Its safety profile is well-characterized, with gastrointestinal side effects being the most common[9][17].

This compound has shown statistically significant weight loss in a shorter-term Phase 2a trial[2][8]. While the magnitude of weight loss at the 10 mg dose is noteworthy for a 16-week period, the dose-dependent neuropsychiatric side effects, although reported as mild to moderate, warrant careful monitoring in future, larger trials, given the history of the CB1 antagonist class[18][11]. The limited additional weight loss at higher doses suggests a narrow therapeutic window[2][8].

Future research, including a planned Phase 2b trial for this compound in 2025, will be crucial to further delineate its efficacy and safety profile and to determine its optimal dosing[2][19]. Head-to-head comparative studies would be invaluable in providing a definitive assessment of the relative merits of these two different mechanistic approaches to treating obesity. For now, semaglutide stands as a treatment with more extensive clinical evidence supporting its use for significant and long-term weight loss in obese patients.

References

Validating the Peripheral Selectivity of (R)-Monlunabant In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Monlunabant, a second-generation cannabinoid receptor 1 (CB1R) antagonist, has been developed to mitigate the centrally-mediated psychiatric side effects that led to the withdrawal of the first-generation antagonist, Rimonabant. This guide provides a comparative analysis of the in vivo experimental data validating the peripheral selectivity of this compound against other CB1R antagonists. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in the field of drug development.

The therapeutic potential of blocking peripheral CB1 receptors for treating metabolic disorders is well-established. However, the clinical development of CB1R antagonists has been hampered by adverse psychiatric effects, such as anxiety and depression, associated with central CB1R blockade. This compound (also known as TM38837, INV-202, or MRI-1891) is designed to be a peripherally restricted CB1R inverse agonist, offering a promising therapeutic window for metabolic diseases without the central nervous system (CNS) side effects. This guide evaluates the in vivo evidence supporting its peripheral selectivity.

Comparative In Vivo Performance of CB1R Antagonists

The peripheral selectivity of a CB1R antagonist is primarily determined by its ability to exert therapeutic effects in peripheral tissues while having minimal penetration into the brain. This is quantified through pharmacokinetic and pharmacodynamic studies.

Pharmacokinetic Profile: Brain-to-Plasma Concentration Ratios

A key indicator of peripheral selectivity is the brain-to-plasma (B/P) concentration ratio. A lower ratio signifies restricted access to the CNS.

CompoundSpeciesAdministration RouteBrain/Plasma RatioReference
This compound (as TM38837) MouseOral~0.07 (10-fold lower than Rimonabant)[1]
This compound (as JM-00266) MouseIntraperitoneal & Oral0.3 - 0.5[2]
Rimonabant MouseIntraperitoneal & Oral>1[2]
Rimonabant MouseIntraperitoneal5-fold higher brain levels than Rimo-NPs[3]
TXX-522 RatIntravenous~0.02 (>60% for Rimonabant)[4]
Nimacimab Non-human primate-Very low, near limit of detection[5]
Pharmacodynamic Profile: Efficacy vs. CNS Side Effects

In vivo studies in animal models and clinical trials in humans have been conducted to assess the therapeutic efficacy (e.g., weight loss) and centrally-mediated side effects (e.g., anxiety, fear).

Animal Studies:

CompoundDose (mg/kg)SpeciesEfficacy (e.g., Body Weight Loss)CNS Side Effects (e.g., Anxiety, Fear)Reference
This compound (as TM38837) 100 (p.o.)Mouse-Significant increase in freezing behavior (similar to 10 mg/kg Rimonabant)[6]
This compound (as TM38837) 10, 30 (p.o.)Mouse-No significant increase in freezing behavior[6]
Rimonabant 10 (p.o.)MouseEffective in reducing food intake and body weightSignificant increase in freezing behavior; anxiogenic effects[3][6]
Nimacimab 75Mouse (hCB1R transgenic)~16% weight loss-

Human Studies:

CompoundDoseEfficacy (e.g., Weight Loss)CNS Side EffectsReference
This compound 10 mg, 20 mg, 50 mg (oral, once daily for 16 weeks)Statistically significant weight loss (7.1 kg, 7.7 kg, and 8.0 kg respectively vs 0.7 kg for placebo)Dose-dependent mild to moderate neuropsychiatric side effects (anxiety, irritability, sleep disturbances)[7][8][9][10][11]
This compound (as TM38837) 100 mgPredicted to be at least equipotent to Rimonabant for metabolic disordersNo impact on CNS effects (feeling high, body sway)[12]
Rimonabant 60 mg-Partly antagonized THC-induced CNS effects (feeling high, body sway)[12]
Nimacimab --No evidence of neuropsychiatric safety signals in Phase 1b[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments used to assess the peripheral selectivity of CB1R antagonists.

Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the efficacy of compounds on weight loss and metabolic parameters.

  • Animal Model: Male C57BL/6J mice are typically used.

  • Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity.

  • Compound Administration: The test compound (e.g., this compound) and vehicle control are administered daily via a specific route (e.g., oral gavage).

  • Measurements:

    • Body weight and food intake are monitored daily or weekly.

    • At the end of the study, plasma and tissue samples can be collected for analysis of metabolic markers (e.g., glucose, insulin, lipids) and drug concentrations.

    • Body composition (fat mass vs. lean mass) can be assessed using techniques like DEXA.

Fear Conditioning Test

This assay is used to assess fear memory, a centrally-mediated process.

  • Apparatus: A conditioning chamber with a grid floor for delivering a mild foot shock and a speaker for an auditory cue.

  • Conditioning (Day 1):

    • The mouse is placed in the chamber for a habituation period (e.g., 120 seconds).

    • A series of tone-shock pairings are presented (e.g., a 30-second tone followed by a 0.5-second foot shock).

  • Contextual Fear Testing (Day 2): The mouse is returned to the same chamber without any cues or shocks, and freezing behavior (a measure of fear) is recorded for a set duration (e.g., 6 minutes).

  • Cued Fear Testing (Day 3): The mouse is placed in a novel context (different chamber), and after a baseline period, the auditory cue is presented without the shock. Freezing behavior is recorded.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[1][6][14][15][16]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • The mouse is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).

  • Measurements: The time spent in and the number of entries into the open and closed arms are recorded. A preference for the closed arms is indicative of anxiety-like behavior. Anxiogenic compounds decrease the time spent in the open arms.

THC-Challenge Test in Healthy Volunteers

This clinical model is used to assess the central effects of CB1R antagonists in humans.[17][18][19]

  • Participants: Healthy volunteers with a history of cannabis use.

  • Procedure:

    • Participants receive the CB1R antagonist (e.g., this compound) or placebo in a double-blind, crossover design.

    • After a set period, they are administered a controlled dose of Δ⁹-tetrahydrocannabinol (THC), typically via inhalation.

  • Measurements:

    • Pharmacodynamic (PD) effects: Subjective measures like "feeling high" (using a Visual Analogue Scale - VAS), and objective measures like body sway and changes in heart rate are assessed at regular intervals.

    • Pharmacokinetic (PK) measurements: Blood samples are collected to determine the plasma concentrations of the antagonist and THC.

Visualizing the Mechanisms

Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in validating peripheral selectivity.

CB1R Signaling: G-protein vs. β-arrestin Pathway

This compound has been described as a β-arrestin-2-biased CB1R antagonist. This means it preferentially inhibits the β-arrestin-2 signaling pathway over the G-protein pathway. This biased antagonism may contribute to its improved safety profile.[4][20][12][21][22]

CB1R_Signaling cluster_membrane Plasma Membrane cluster_gprotein G-protein Pathway cluster_arrestin β-arrestin Pathway CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates P_CB1R Phosphorylated CB1R CB1R:s->P_CB1R:n Phosphorylation Agonist CB1R Agonist (e.g., Anandamide, THC) Agonist->CB1R Activates Monlunabant This compound (Biased Antagonist) Monlunabant->CB1R Preferentially Inhibits β-arrestin pathway AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP GRK GRK beta_arrestin β-arrestin-2 P_CB1R->beta_arrestin Recruitment Downstream Downstream Signaling (e.g., ERK activation, receptor internalization) beta_arrestin->Downstream

Caption: CB1R signaling pathways and the biased antagonism of this compound.

Experimental Workflow for Assessing Peripheral Selectivity

This workflow illustrates the logical progression of in vivo experiments to validate the peripheral selectivity of a novel CB1R antagonist.

experimental_workflow start Novel Peripherally Restricted CB1R Antagonist pk_studies Pharmacokinetic Studies (Brain/Plasma Ratio) start->pk_studies efficacy_studies Peripheral Efficacy Studies (e.g., DIO mouse model) pk_studies->efficacy_studies cns_studies CNS Side Effect Studies (e.g., Fear Conditioning, EPM) pk_studies->cns_studies evaluation Evaluation of Peripheral Selectivity efficacy_studies->evaluation cns_studies->evaluation clinical_trials Human Clinical Trials (e.g., THC-Challenge Test) favorable Favorable Profile: High Efficacy, Low CNS Effects clinical_trials->favorable Positive Outcome unfavorable Unfavorable Profile: Low Efficacy or High CNS Effects clinical_trials->unfavorable Negative Outcome evaluation->clinical_trials Promising Preclinical Data

Caption: Workflow for in vivo validation of a peripherally selective CB1R antagonist.

Conclusion

The in vivo data presented provides strong evidence for the peripheral selectivity of this compound compared to the first-generation CB1R antagonist, Rimonabant. Its lower brain-to-plasma concentration ratio and reduced propensity to induce centrally-mediated adverse effects in preclinical models at therapeutically relevant doses support its development as a peripherally restricted agent. However, recent Phase 2a clinical data for this compound in obesity indicate that while it produces significant weight loss, dose-dependent neuropsychiatric side effects were observed, highlighting the need for careful dose optimization to establish a safe and effective therapeutic window.[7][8][9][10][11]

In contrast, other peripherally restricted CB1R antagonists, such as the monoclonal antibody Nimacimab, have shown very limited brain penetration in non-human primates and a lack of neuropsychiatric adverse events in early clinical trials, suggesting a potentially superior safety profile.[5][13] The continued investigation and comparison of these next-generation CB1R antagonists are crucial for developing safe and effective treatments for metabolic disorders. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to this goal.

References

A Comparative Analysis of (R)-Monlunabant Clinical Trial Results for Obesity

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the clinical trial data for the novel cannabinoid receptor 1 (CB1) inverse agonist, (R)-Monlunabant, reveals promising weight-loss efficacy, alongside a dose-dependent increase in adverse events. This guide provides a comprehensive comparison of the available clinical trial results for this compound, juxtaposed with the first-generation CB1 inverse agonist, Rimonabant, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape of this therapeutic class.

Executive Summary

This compound, a second-generation CB1 receptor inverse agonist, has demonstrated statistically significant and clinically meaningful weight loss in a Phase 2a clinical trial in adults with obesity and metabolic syndrome.[1][2] However, the trial also highlighted a dose-dependent increase in gastrointestinal and psychiatric adverse events, raising questions about the therapeutic window for this compound.[1][2] In contrast, a Phase 2 trial of this compound in patients with diabetic kidney disease failed to meet its primary endpoint.[3][4][5][6] This guide will dissect the available clinical trial data for this compound, with a comparative look at the foundational RIO (Rimonabant in Obesity) trials for the first-generation CB1 inverse agonist, Rimonabant, to provide a thorough understanding of the efficacy and safety profiles of these compounds.

Mechanism of Action: CB1 Receptor Inverse Agonism

This compound functions as an inverse agonist of the cannabinoid receptor 1 (CB1).[7][8] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which is involved in appetite regulation, an inverse agonist like this compound is designed to reduce appetite and food intake.[7] The CB1 receptor, upon activation by endogenous cannabinoids (like anandamide) or exogenous agonists (like THC), stimulates appetite. By exerting an opposite effect, CB1 inverse agonists aim to promote weight loss.[7]

CB1_Signaling_Pathway cluster_endocannabinoid Endocannabinoid System cluster_cell Target Cell Anandamide Anandamide CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates G_Protein G-Protein (Gi/o) CB1_Receptor->G_Protein Activates Appetite_Suppression Appetite Suppression CB1_Receptor->Appetite_Suppression Leads to Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Appetite_Stimulation Appetite Stimulation PKA->Appetite_Stimulation Leads to R_Monlunabant This compound (Inverse Agonist) R_Monlunabant->CB1_Receptor Binds and Inactivates

CB1 Receptor Inverse Agonist Signaling Pathway

Cross-Study Comparison of Clinical Trial Results

The following tables summarize the key design features and outcomes of the this compound Phase 2a obesity trial and the pivotal Rimonabant RIO trials.

Table 1: Study Design and Patient Demographics
FeatureThis compound Phase 2a (NCT05891834)[1][9]Rimonabant RIO-North America[10][11][12]Rimonabant RIO-Europe[13][14][15]Rimonabant RIO-Lipids[16][17]
Indication Obesity and Metabolic SyndromeOverweight or ObesityOverweight or Obesity with/without Dyslipidemia or HypertensionOverweight or Obesity with untreated Dyslipidemia
Number of Patients 243304515071036
Mean Age (years) ~54~45~45Not Reported
Sex 69% FemaleNot ReportedNot ReportedNot Reported
Mean Baseline BMI ( kg/m ²) 39.7≥30 or >27 with comorbidities≥30 or >27 with comorbidities27-40
Treatment Arms 10 mg, 20 mg, 50 mg this compound, Placebo5 mg, 20 mg Rimonabant, Placebo5 mg, 20 mg Rimonabant, Placebo5 mg, 20 mg Rimonabant, Placebo
Treatment Duration 16 Weeks2 Years2 Years1 Year
Primary Endpoint Mean change in body weight from baseline at Week 16Body weight change over Year 1Weight change from baseline after 1 yearNot specified in provided results
Table 2: Efficacy Outcomes
OutcomeThis compound Phase 2a (16 Weeks)[1][2]Rimonabant RIO-North America (1 Year)[11]Rimonabant RIO-Europe (1 Year)[14]Rimonabant RIO-Lipids (1 Year)[16]
Mean Weight Loss vs. Placebo (kg) -6.4 (10 mg), -6.9 (20 mg), -8.0 (50 mg)-4.7 (20 mg)-4.8 (20 mg)-4.7 (20 mg)
Change in Waist Circumference vs. Placebo (cm) -3.8 to -5.4-3.6Not Reported-4.7
Change in HDL Cholesterol vs. Placebo (%) Not Reported+7.2Not Reported+8.1
Change in Triglycerides vs. Placebo (%) Not Reported-13.2Not Reported-12.4
Table 3: Key Adverse Events
Adverse Event ProfileThis compound Phase 2a[1]Rimonabant RIO Program[11][16][17][18]
Most Common Gastrointestinal (nausea, diarrhea), Psychiatric (anxiety, irritability, sleep disturbances)Nausea, dizziness, diarrhea, anxiety, insomnia
Dose-Dependency Adverse events appeared to be dose-dependentNot explicitly stated, but higher rates of discontinuation at 20mg
Serious Adverse Events No serious neuropsychiatric adverse events reportedInfrequent and almost equivalent to placebo
Discontinuation due to Adverse Events 13% (10 mg), 27% (20 mg), 42% (50 mg)Higher in Rimonabant groups compared to placebo

Detailed Experimental Protocols

This compound Phase 2a Obesity Trial (NCT05891834)
  • Study Design: A 16-week, randomized, double-blind, placebo-controlled, dose-ranging Phase 2a trial.[1]

  • Inclusion Criteria: Adults aged 18-75 years with a Body Mass Index (BMI) ≥ 30 kg/m ² and meeting at least three of the five criteria for metabolic syndrome (increased waist circumference, elevated triglycerides, reduced HDL cholesterol, elevated blood pressure, and elevated fasting glucose).[9]

  • Exclusion Criteria: History of significant psychiatric disorders, recent use of other weight loss medications, and other significant unstable medical conditions.

  • Interventions: Participants were randomized in a 1:1:1:1 ratio to receive once-daily oral tablets of this compound 10 mg, 20 mg, 50 mg, or placebo.[1]

  • Efficacy Assessments: The primary endpoint was the mean change in body weight from baseline to week 16. Body weight was measured at each study visit. Other efficacy measures included changes in waist circumference, and metabolic parameters.[1]

  • Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms at each study visit.

  • Statistical Analysis: The primary efficacy endpoint was analyzed using a mixed model for repeated measures.[1]

Monlunabant_Obesity_Trial_Workflow cluster_treatment 16-Week Treatment Period Screening Screening Randomization Randomization Screening->Randomization Eligible Participants Treatment_Arms Treatment_Arms Randomization->Treatment_Arms 1:1:1:1 Dose_10mg 10 mg this compound Treatment_Arms->Dose_10mg Dose_20mg 20 mg this compound Treatment_Arms->Dose_20mg Dose_50mg 50 mg this compound Treatment_Arms->Dose_50mg Placebo Placebo Treatment_Arms->Placebo Endpoint_Analysis Primary Endpoint Analysis (Change in Body Weight at Week 16) Dose_10mg->Endpoint_Analysis Dose_20mg->Endpoint_Analysis Dose_50mg->Endpoint_Analysis Placebo->Endpoint_Analysis

This compound Phase 2a Obesity Trial Workflow
Rimonabant RIO Program (RIO-North America, RIO-Europe, RIO-Lipids)

  • Study Design: The RIO program consisted of four large, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials of similar design.[18]

  • Inclusion Criteria: Overweight (BMI > 27 kg/m ²) with comorbidities (hypertension or dyslipidemia) or obese (BMI ≥ 30 kg/m ²) individuals.[19] The RIO-Lipids trial specifically enrolled patients with untreated dyslipidemia.[19]

  • Interventions: After a 4-week single-blind placebo run-in period where all patients were prescribed a hypocaloric diet (600 kcal/day deficit), they were randomized to receive once-daily oral Rimonabant (5 mg or 20 mg) or placebo.[11][19]

  • Efficacy Assessments: The primary outcome was the change in body weight. Secondary outcomes included changes in waist circumference, HDL cholesterol, triglycerides, and other cardiometabolic risk factors.[11]

  • Safety Assessments: Adverse events were recorded throughout the studies.

  • Statistical Analysis: Efficacy analyses were performed on the intention-to-treat population.

Discussion and Future Directions

The clinical trial results for this compound in obesity are encouraging, demonstrating superior weight loss compared to placebo. However, the dose-dependent increase in adverse events, particularly psychiatric symptoms like anxiety and irritability, is a significant concern and echoes the safety issues that led to the withdrawal of the first-generation CB1 inverse agonist, Rimonabant.[20]

The failure of this compound to meet its primary endpoint in the diabetic kidney disease trial suggests a more complex role for CB1 receptor modulation in different pathologies.[3][4][5][6]

Future research and development of this compound will likely focus on finding a therapeutic window that maximizes weight-loss efficacy while minimizing adverse effects. This may involve exploring lower doses, alternative dosing regimens, or combination therapies. A larger Phase 2b trial is planned to further investigate the dosing and safety profile of this compound.[8] The journey of CB1 receptor inverse agonists in the treatment of obesity continues to be a path of both promise and caution.

References

A Head-to-Head Showdown: (R)-Monlunabant vs. Taranabant for CB1 Receptor Inverse Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective treatments for metabolic disorders has led to a keen interest in the cannabinoid receptor 1 (CB1R). This G-protein coupled receptor plays a pivotal role in regulating appetite, energy balance, and metabolism. Two notable CB1R inverse agonists that have emerged from these research efforts are (R)-Monlunabant and taranabant. While both compounds were developed to combat obesity and related metabolic conditions, their clinical journeys and pharmacological profiles present a compelling basis for a head-to-head comparison.

This guide provides an objective comparison of this compound and taranabant, supported by available experimental data. We delve into their mechanisms of action, present quantitative data in a structured format, and provide detailed methodologies for key experiments.

Mechanism of Action: Inverse Agonism at the CB1 Receptor

Both this compound and taranabant function as inverse agonists of the CB1 receptor. Unlike neutral antagonists that simply block the receptor, inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal, constitutive activity. This action effectively dampens the signaling of the endocannabinoid system, which is often overactive in obesity and metabolic syndrome. The primary therapeutic effect of these compounds is a reduction in food intake and an increase in energy expenditure, leading to weight loss.[1]

The signaling pathway initiated by the activation of the CB1 receptor, and consequently inhibited by inverse agonists like this compound and taranabant, is multifaceted. Upon activation by endogenous cannabinoids (such as anandamide and 2-arachidonoylglycerol), the CB1 receptor, coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It also modulates ion channels and activates other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. By stabilizing the inactive state of the receptor, inverse agonists prevent these downstream effects.

cluster_membrane Cell Membrane CB1R CB1 Receptor (Inactive State) G_protein Gi/o Protein CB1R->G_protein Basal Activity AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition CB1R_active CB1 Receptor (Active State) CB1R_active->G_protein Activation Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R_active Activation Inverse_Agonist This compound / Taranabant Inverse_Agonist->CB1R Stabilization in Inactive State ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., increased appetite) cAMP->Downstream Modulation

Figure 1: Simplified signaling pathway of the CB1 receptor and the mechanism of action of inverse agonists.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and taranabant. It is important to note that the data presented here are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: In Vitro Pharmacological Profile

ParameterThis compoundTaranabant
CB1 Receptor Binding Affinity (Ki) 0.3 nM (human)0.13 nM
CB1 Functional Activity (IC50) 6 nM (G-protein activation)Not explicitly found in a comparable format
Selectivity >2000-fold for CB1 over CB2Selective for CB1

Disclaimer: The Ki and IC50 values are from different studies and may not be directly comparable.

Table 2: Clinical Efficacy in Weight Loss (Selected Studies)

CompoundStudy PhaseDose(s)DurationMean Weight Loss (vs. Placebo)
This compound Phase 2a10 mg, 20 mg, 50 mg/day16 weeks-6.4 kg, -7.0 kg, -7.3 kg (vs. -0.7 kg)[2][3]
Taranabant Phase 32 mg, 4 mg/day52 weeks-4.0 kg, -5.5 kg (vs. -2.6 kg)[4]
Taranabant Phase 30.5 mg, 1 mg, 2 mg/day52 weeks-2.6 kg, -3.2 kg, -3.9 kg (vs. -2.4 kg)[5]

Table 3: Key Adverse Events

CompoundCommon Adverse Events
This compound Gastrointestinal: Nausea, diarrhea. Psychiatric: Anxiety, irritability, sleep disturbances (dose-dependent).[2]
Taranabant Gastrointestinal: Nausea, vomiting, diarrhea. Psychiatric: Depression, anxiety, irritability (dose-dependent, led to discontinuation of development).[6]

Experimental Protocols

CB1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Prepare cell membranes expressing CB1 receptors Incubate Incubate membranes, radioligand, and test compound Membrane->Incubate Radioligand Prepare radioligand (e.g., [3H]CP55,940) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Measure Measure radioactivity of bound radioligand Filter->Measure Plot Plot % inhibition vs. log[test compound] Measure->Plot Calculate Calculate IC50 and Ki values Plot->Calculate Membrane Prepare cell membranes expressing CB1 receptors Incubate Incubate membranes with [35S]GTPγS, GDP, and test compound Membrane->Incubate GTPgS [35S]GTPγS GTPgS->Incubate GDP GDP GDP->Incubate Test_Compound Test Compound (this compound or Taranabant) Test_Compound->Incubate Separate Separate bound from free [35S]GTPγS via filtration Incubate->Separate Measure Measure radioactivity of bound [35S]GTPγS Separate->Measure Analyze Analyze data to determine EC50/IC50 and efficacy Measure->Analyze

References

Assessing the Long-Term Safety Profile of (R)-Monlunabant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Monlunabant is an investigational, orally administered, peripherally selective, small molecule inverse agonist of the cannabinoid receptor 1 (CB1). It is currently under development for the treatment of obesity and metabolic syndrome. The therapeutic targeting of the CB1 receptor has historically been a double-edged sword. The first-generation CB1 receptor antagonist, Rimonabant, was effective for weight loss but was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, stemming from its action in the central nervous system (CNS).[1][2][3] this compound is designed to limit brain penetration, thereby aiming to provide the metabolic benefits of CB1 receptor blockade without the associated neuropsychiatric risks.

This guide provides an objective comparison of the current safety profile of this compound with the historical data of Rimonabant and the established profile of Semaglutide, a widely used glucagon-like peptide-1 (GLP-1) receptor agonist for weight management.

Mechanism of Action: CB1 Receptor Inverse Agonism

The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite, energy balance, and metabolism.[4] CB1 receptors are highly expressed in the CNS but are also present in peripheral tissues like the liver, adipose tissue, and gastrointestinal tract.[4] While agonists of the CB1 receptor (like endocannabinoids) stimulate appetite and energy storage, inverse agonists block this activity, leading to reduced food intake and improved metabolic parameters.[5] Rimonabant acted centrally, leading to its adverse psychiatric profile.[1][2] this compound's intended peripheral restriction is the key differentiating factor aimed at improving its safety.

CB1R_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1R CB1 Receptor G_Protein Gαi/o Protein CB1R->G_Protein Activates Agonist Endocannabinoid (Agonist) Agonist->CB1R Activates InvAgonist Monlunabant (Inverse Agonist) InvAgonist->CB1R Inhibits (Inverse Agonism) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits CNS_Effects Adverse CNS Effects (Anxiety, Depression) G_Protein->CNS_Effects Mediates (Central Action) cAMP ↓ cAMP AC->cAMP Metabolic_Effects Therapeutic Effects (↓ Appetite, ↑ Metabolism) cAMP->Metabolic_Effects Leads to

Caption: Simplified CB1 Receptor Signaling Pathway.

Comparative Safety and Tolerability Data

The long-term safety of this compound is still under investigation, with the most robust data coming from a 16-week Phase 2a trial.[6] The following tables summarize the reported adverse events from this trial and compare them with data from the pivotal trials of Rimonabant (RIO program) and Semaglutide (STEP program).

Table 1: Gastrointestinal Adverse Events

Gastrointestinal side effects are common with metabolic therapies. For this compound, these events were generally mild to moderate and dose-dependent.[7] Semaglutide also shows a high incidence of GI events, which are typically transient and occur during dose escalation.[2]

Adverse EventThis compound (10mg)[8]Placebo (Monlunabant Trial)[8]Semaglutide (2.4mg)[2]Placebo (Semaglutide Trial)[2]Rimonabant (20mg)[9]Placebo (Rimonabant Trial)[9]
Nausea Dose-dependentN/A43.9%16.1%~11.5%~4.5%
Diarrhea Dose-dependentN/A29.7%15.9%~6.5%~4.0%
Vomiting Dose-dependentN/A24.5%6.3%N/AN/A
Constipation Dose-dependentN/A24.2%11.1%N/AN/A
Discontinuation due to Nausea N/AN/AN/AN/A1.4%0.1%

N/A: Data not available in the specified format from the cited sources.

Table 2: Neuropsychiatric Adverse Events

This is a critical safety category for CB1 receptor modulators. The Phase 2a trial of this compound reported mild to moderate, dose-dependent neuropsychiatric side effects, but no serious adverse events in this category were noted.[7][8] This contrasts sharply with Rimonabant, where psychiatric events, including depression and anxiety, were significant enough to cause treatment discontinuation and eventual market withdrawal.[10] Post-hoc analysis of Semaglutide's STEP trials showed that psychiatric adverse events were generally balanced between the drug and placebo groups.[5]

Adverse EventThis compound (10-50mg)[8]Placebo (Monlunabant Trial)[8]Semaglutide (2.4mg)[5]Placebo (Semaglutide Trial)[5]Rimonabant (20mg)[10]Placebo (Rimonabant Trial)[10]
Anxiety More frequent than placebo (dose-dependent)N/ABalancedBalanced~5.2%~2.5%
Irritability More frequent than placebo (dose-dependent)N/AN/AN/AN/AN/A
Sleep Disturbances More frequent than placebo (dose-dependent)N/AN/AN/A~4.9% (Insomnia)~2.6% (Insomnia)
Depressive Disorders N/AN/ABalancedBalanced~4.9%~2.9%
Suicidal Ideation None ReportedNone Reported≤1%≤1%Increased Risk Noted by FDAN/A
Discontinuation due to Depressive Disorders 0%0%N/AN/A1.9%0.8%
Discontinuation due to Anxiety 0%0%N/AN/A1.0%0.3%

N/A: Data not available in the specified format from the cited sources. "Balanced" indicates no significant difference between treatment and placebo groups.

Experimental Protocols: Phase 2a Clinical Trial Methodology

The safety and efficacy data for this compound were primarily generated from a randomized, double-blind, placebo-controlled, dose-ranging Phase 2a trial.[6] Such trials are crucial for establishing proof-of-concept and defining a therapeutic window before larger, more expensive Phase 3 studies.

Key Methodological Components:
  • Objective: To evaluate the efficacy (primary endpoint: percentage change in body weight) and safety of multiple doses of this compound compared to placebo over a defined period.[6]

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[6]

    • Randomization: Participants are randomly assigned to one of several treatment arms (e.g., 10mg, 20mg, 50mg of this compound, or placebo) to minimize bias.[6]

    • Blinding: Both the participants and the investigators are unaware of the treatment assignment (double-blind) to prevent bias in reporting and assessment of outcomes.

  • Participant Population: The trial enrolled adults with obesity (e.g., BMI ≥30 kg/m ²) or who were overweight (e.g., BMI ≥27 kg/m ²) with at least one weight-related comorbidity.[6] Key exclusion criteria often include a history of major psychiatric disorders, which is particularly relevant for this class of drugs.

  • Intervention: Participants receive a once-daily oral tablet of their assigned treatment for the duration of the study (e.g., 16 weeks).[6]

  • Data Collection & Endpoints:

    • Primary Efficacy Endpoint: Change in body weight from baseline to the end of the treatment period.[6]

    • Secondary Efficacy Endpoints: Proportion of patients achieving ≥5% or ≥10% weight loss, changes in waist circumference, and other metabolic parameters.

    • Safety Endpoints: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, ECGs, and clinical laboratory tests. Specific questionnaires, like the Patient Health Questionnaire (PHQ-9) and Columbia-Suicide Severity Rating Scale (C-SSRS), are used to systematically assess psychiatric safety.[5]

Phase2a_Workflow cluster_setup Trial Setup & Enrollment cluster_treatment Treatment Period (e.g., 16 Weeks) cluster_analysis Data Analysis & Reporting Screening Screening of Potential Participants (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments (Weight, Vitals, Labs, PHQ-9) Consent->Baseline Randomization Randomization (1:1:1:1) Baseline->Randomization ArmA Group A (Monlunabant 10mg) Randomization->ArmA ArmB Group B (Monlunabant 20mg) Randomization->ArmB ArmC Group C (Monlunabant 50mg) Randomization->ArmC ArmP Group D (Placebo) Randomization->ArmP Monitoring Ongoing Monitoring (Adverse Events, Vitals) EOT End of Treatment Visit (Final Assessments) ArmA->EOT ArmB->EOT ArmC->EOT ArmP->EOT Monitoring->EOT Throughout treatment Unblinding Database Lock & Unblinding EOT->Unblinding Analysis Statistical Analysis (Efficacy & Safety Endpoints) Unblinding->Analysis Report Clinical Study Report Analysis->Report

Caption: General Workflow of a Phase 2a Dose-Ranging Clinical Trial.

Conclusion and Future Directions

The current safety data for this compound from the Phase 2a trial is cautiously optimistic. While it demonstrates efficacy in weight loss, the dose-dependent gastrointestinal and neuropsychiatric side effects require careful consideration.[7][8] The key distinction from the first-generation antagonist Rimonabant is the mild-to-moderate nature of the neuropsychiatric events and the absence of reported serious events like suicidal ideation in this early-phase trial.[8]

However, the 16-week duration of the study is insufficient to assess the true long-term safety profile. The planned initiation of a larger, longer-duration Phase 2b trial in 2025 will be critical.[4][7] This future study must carefully evaluate whether the observed mild neuropsychiatric effects remain stable, worsen over time, or translate into more severe events with prolonged exposure. Ultimately, the long-term viability of this compound will depend on its ability to maintain a clear and significant safety margin over Rimonabant, particularly in the psychiatric domain, while offering a competitive efficacy and tolerability profile compared to established therapies like Semaglutide.

References

(R)-Monlunabant's Impact on Cardiovascular Risk Factors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of (R)-Monlunabant's effects on key cardiovascular risk factors reveals promising trends in early clinical trials when compared to placebo. This guide provides a detailed comparison based on available experimental data, outlining the methodologies employed in the key clinical studies of this novel cannabinoid receptor 1 (CB1) inverse agonist.

This compound, also known as INV-202, is an investigational small molecule designed to selectively block CB1 receptors in peripheral tissues. This mechanism is intended to mitigate the neuropsychiatric side effects associated with first-generation CB1 receptor blockers while still providing therapeutic benefits for obesity and metabolic syndrome. The impact of this compound on cardiovascular risk factors has been evaluated in Phase 1b and Phase 2a clinical trials.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound on cardiovascular risk factors compared to placebo from the available clinical trial results.

Table 1: Impact of this compound (25 mg) on Lipid Profile (Phase 1b Trial)

ParameterThis compound (25 mg)Placebop-value
Triglycerides (mmol/L)-0.179+0.0950.09
LDL-C (mmol/L)-0.50+0.020.004

Table 2: Impact of this compound on Body Weight (Phase 2a Trial)

Treatment GroupMean Weight Loss from Baseline (kg)Placebo-Subtracted Weight Loss (kg)
This compound (10 mg)7.16.4
This compound (20 mg)--
This compound (50 mg)--
Placebo0.7N/A

Note: Specific mean weight loss for the 20 mg and 50 mg arms of the Phase 2a trial are not yet publicly available in detail. The placebo-subtracted weight loss for the 10 mg arm is calculated based on the available data.

Experimental Protocols

A detailed understanding of the methodologies used in the clinical trials is essential for interpreting the results.

Phase 1b Clinical Trial

This study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and pharmacokinetics of this compound.

  • Participants: The trial enrolled 37 adult subjects with features of metabolic syndrome, including hypertriglyceridemia, abdominal obesity, and impaired glucose tolerance.

  • Intervention: Participants received either a 25 mg oral dose of this compound or a placebo once daily for 28 days.

  • Key Assessments: Lipid profiles, including triglycerides and LDL-C, were measured to assess the impact on cardiovascular risk factors. Safety and tolerability were also monitored throughout the study.

Phase 2a Clinical Trial (NCT05891834)

This was a larger, dose-ranging study to further evaluate the efficacy and safety of this compound in a target patient population.

  • Participants: The trial enrolled 243 individuals with obesity and metabolic syndrome.

  • Intervention: Participants were randomized to receive one of three doses of this compound (10 mg, 20 mg, or 50 mg) or a placebo, administered orally once daily for 16 weeks.

  • Key Assessments: The primary endpoint was the change in body weight from baseline. While the study was designed to also assess the drug's effect on other metabolic parameters, detailed quantitative data on cardiovascular risk factors such as lipid profiles and blood pressure from this trial are not yet fully available in the public domain.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the clinical trial process, the following diagrams are provided.

cluster_0 Endocannabinoid System & Cardiovascular Regulation CB1R CB1 Receptor Adipose Adipose Tissue CB1R->Adipose Increases Lipogenesis Liver Liver CB1R->Liver Increases De Novo Lipogenesis Vasculature Vasculature CB1R->Vasculature Promotes Vasodilation (in some contexts) Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activates Monlunabant This compound (Inverse Agonist) Monlunabant->CB1R Blocks cluster_1 Phase 2a Clinical Trial Workflow (NCT05891834) cluster_2 Treatment Arms (16 Weeks) Screening Patient Screening (Obesity & Metabolic Syndrome) Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Dose10 This compound 10 mg Randomization->Dose10 Dose20 This compound 20 mg Randomization->Dose20 Dose50 This compound 50 mg Randomization->Dose50 Endpoint Primary Endpoint Assessment (Change in Body Weight) Placebo->Endpoint Safety Safety Monitoring Placebo->Safety Dose10->Endpoint Dose10->Safety Dose20->Endpoint Dose20->Safety Dose50->Endpoint Dose50->Safety

A Comparative Analysis of Monlunabant Phase 2a Trial Data in Obesity

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The initial topic for this guide, "(R)-Monlunabant Phase 2a trial data" for neuropathic pain, appears to be based on a misunderstanding of the available clinical trial information. The recent Phase 2a trial for the drug monlunabant (also known as INV-202) was conducted for the treatment of obesity and metabolic syndrome . Furthermore, monlunabant is a cannabinoid receptor 1 (CB1) inverse agonist , not a CB2 inverse agonist. This guide will, therefore, provide a detailed statistical analysis and comparison of the publicly available data from the Monlunabant Phase 2a trial in obesity, placing it in the context of other CB1 receptor inverse agonists.

Introduction

The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy metabolism.[1][2] Consequently, antagonism of the CB1 receptor has been a therapeutic target for weight management. Monlunabant is a second-generation, peripherally acting CB1 receptor inverse agonist designed to mitigate the neuropsychiatric side effects that led to the withdrawal of the first-generation CB1 inverse agonist, rimonabant.[3][4][5] This guide provides a comparative analysis of the headline results from the Phase 2a clinical trial of monlunabant with data from other CB1 receptor inverse agonists, rimonabant and taranabant.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available quantitative data from the Phase 2a trial of monlunabant and comparative data from trials of rimonabant and taranabant.

Table 1: Efficacy Data - Weight Loss

DrugDoseTrial DurationBaseline Body Weight (kg)Mean Weight Loss (kg)Placebo-Adjusted Weight Loss (kg)Reference(s)
Monlunabant 10 mg16 weeks110.17.16.4[6][7]
20 mg16 weeks110.1Not specifiedNot specified[6]
50 mg16 weeks110.1Not specifiedNot specified[6]
Rimonabant 20 mg1 year~1015.33.9[8][9]
Taranabant 2 mg52 weeksNot specified6.64.0[10][11]
4 mg52 weeksNot specified8.15.5[10][11]

Table 2: Safety and Tolerability Data

DrugDose(s)Most Common Adverse EventsNotable Adverse EventsReference(s)
Monlunabant 10, 20, 50 mgGastrointestinal (mild to moderate, dose-dependent)Mild to moderate neuropsychiatric effects (anxiety, irritability, sleep disturbances), dose-dependent. No serious neuropsychiatric events reported.[6][7]
Rimonabant 20 mgNausea, dizzinessDepressed mood disorders. Led to market withdrawal due to serious psychiatric side effects including depression and anxiety.[8][9][12]
Taranabant 2, 4, 6 mgGastrointestinal, nervous system-relatedPsychiatric (anxiety, depression, irritability), dose-dependent. Development discontinued due to the overall safety and efficacy profile.[10][13][14][15]

Experimental Protocols

While the full, detailed protocol for the monlunabant Phase 2a trial is not publicly available, a general methodology for such a trial in obesity can be outlined based on standard practices.[16][17][18][19]

Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase 2a trial.

Participant Population: Adults with obesity (e.g., Body Mass Index [BMI] ≥30 kg/m ²) and evidence of metabolic syndrome.[6]

Intervention:

  • Participants are randomized to receive one of several doses of the investigational drug (e.g., monlunabant 10 mg, 20 mg, 50 mg) or a matching placebo, administered orally once daily for a specified duration (e.g., 16 weeks).[6]

Key Assessments:

  • Screening and Baseline: Collection of demographic data, medical history, physical examination, and baseline measurements of body weight, waist circumference, BMI, and relevant biomarkers (e.g., fasting glucose, lipid panel).[19]

  • Efficacy Endpoints:

    • Primary Endpoint: Mean change in body weight from baseline to the end of the treatment period.[6] Body weight is typically measured at each study visit under standardized conditions.[18]

    • Secondary Endpoints: Percentage of participants achieving ≥5% and ≥10% weight loss, change in waist circumference, and changes in metabolic parameters (e.g., HbA1c, fasting lipids).

  • Safety and Tolerability: Assessed through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

Statistical Analysis:

  • The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, which includes all randomized participants who received at least one dose of the study drug.

  • The treatment effect is often estimated using an analysis of covariance (ANCOVA) model, with the change from baseline in body weight as the dependent variable, and treatment group, baseline body weight, and other relevant covariates as independent variables.

  • Missing data are handled using appropriate statistical methods such as multiple imputation or a mixed model for repeated measures.[17]

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of a CB1 receptor inverse agonist and a typical experimental workflow for a Phase 2a obesity clinical trial.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates G_protein_inactive Inactive State AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts cAMP_production Decreased cAMP Production Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Binds & Activates Monlunabant Monlunabant (Inverse Agonist) Monlunabant->CB1R Binds & Inactivates ATP ATP

Caption: CB1 Receptor Inverse Agonist Signaling Pathway.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Weight, BMI, Labs) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_Arm Monlunabant (e.g., 10, 20, 50 mg) Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Regular Follow-up Visits (Weight, AEs, Vitals) Drug_Arm->Follow_Up Placebo_Arm->Follow_Up EOT End of Treatment Assessments Follow_Up->EOT Data_Analysis Statistical Analysis (Primary & Secondary Endpoints) EOT->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Phase 2a Obesity Clinical Trial Workflow.

References

A Comparative Study of (R)-Monlunabant and its Enantiomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of (R)-Monlunabant and its enantiomer, (S)-Monlunabant (also known as INV-202 or MRI-1891). The focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their differing pharmacological profiles, supported by available experimental data. (S)-Monlunabant is a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist that has been investigated for the treatment of obesity and metabolic disorders.[1][2][3] The stereochemistry of this compound is critical to its activity, with the (S)-enantiomer being the pharmacologically active component.

Executive Summary

(S)-Monlunabant is a potent and biased inverse agonist of the CB1 receptor, demonstrating preferential inhibition of the β-arrestin-2 signaling pathway over the G-protein signaling pathway.[4][5] This biased antagonism is hypothesized to retain the therapeutic metabolic benefits of CB1 receptor blockade while potentially mitigating the adverse neuropsychiatric side effects associated with first-generation, non-biased CB1 antagonists like rimonabant.[6][7] In contrast, the (R)-enantiomer of Monlunabant exhibits a significantly lower binding affinity for the CB1 receptor, suggesting it is the inactive enantiomer. While direct comparative functional and in vivo data for the (R)-enantiomer are limited, the profound difference in binding affinity strongly indicates a lack of significant pharmacological activity.

Data Presentation

Table 1: Comparative Pharmacological Profile of Monlunabant Enantiomers
Parameter(S)-Monlunabant (INV-202 / MRI-1891)This compoundReference Compound (Rimonabant)
Binding Affinity (IC50) 85 nM12 nM (Significantly higher affinity)Non-biased
Functional Activity
    β-Arrestin-2 Recruitment Inhibition (IC50)21 pM[4][5]Data not available (inferred to be significantly less potent)Non-biased[4]
    G-Protein Activation Inhibition (GTPγS) (IC50)6 nM[4][5]Data not available (inferred to be significantly less potent)Non-biased[4]
Bias Ratio (GTPγS IC50 / β-Arrestin-2 IC50) ~286[4][5]Not applicable~1 (Non-biased)[4]
In Vivo Efficacy (Weight Loss) Clinically meaningful weight loss observed in Phase 2a trials[3][8][9]Data not available (inferred to be inactive)Effective, but withdrawn due to psychiatric side effects
Adverse Effects Gastrointestinal and dose-dependent neuropsychiatric effects (anxiety, irritability, sleep disturbances) observed in clinical trials[8][9][10]Data not availableSignificant psychiatric side effects (anxiety, depression, suicidal ideation)

Experimental Protocols

CB1 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of compounds to the CB1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds ((R)- and (S)-Monlunabant) for the CB1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Human CB1 receptor-expressing cell membranes (e.g., from CHO-K1 cells)

  • Radioligand: [3H]-CP-55,940 or other suitable CB1 receptor ligand

  • Test compounds: this compound and (S)-Monlunabant

  • Non-specific binding control: A high concentration of a non-labeled CB1 receptor ligand (e.g., WIN 55,212-2)

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% BSA, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the cell membranes, radioligand, and either a test compound dilution, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor.

Objective: To determine the ability of test compounds to inhibit agonist-induced G-protein activation at the CB1 receptor.

Materials:

  • Human CB1 receptor-expressing cell membranes

  • CB1 receptor agonist (e.g., CP-55,940)

  • [35S]GTPγS

  • GDP

  • Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

  • Test compounds: (R)- and (S)-Monlunabant

Procedure:

  • Pre-incubate the cell membranes with the test compounds or vehicle at various concentrations.

  • Add the CB1 receptor agonist to stimulate G-protein activation.

  • Initiate the binding reaction by adding [35S]GTPγS and GDP.

  • Incubate the mixture at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [35S]GTPγS using a scintillation counter.

  • Analyze the data to determine the IC50 of the test compounds for inhibiting agonist-stimulated [35S]GTPγS binding.

Mandatory Visualization

CB1R_Signaling_and_Monlunabant_Action cluster_0 CB1 Receptor Signaling cluster_1 G-Protein Pathway cluster_2 β-Arrestin Pathway cluster_3 Pharmacological Intervention CB1R CB1 Receptor Gi_o Gαi/o CB1R->Gi_o GRK GRK CB1R->GRK AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP P_CB1R Phosphorylated CB1R GRK->P_CB1R B_Arrestin β-Arrestin-2 P_CB1R->B_Arrestin Internalization Receptor Internalization B_Arrestin->Internalization ERK_Signaling ERK Signaling B_Arrestin->ERK_Signaling S_Monlunabant (S)-Monlunabant S_Monlunabant->Gi_o Weak Inhibition (IC50 = 6 nM) S_Monlunabant->B_Arrestin Strong Inhibition (IC50 = 21 pM) R_Monlunabant This compound (Inactive) Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment Racemate_Synth Synthesis of Racemic Monlunabant Chiral_Sep Chiral Separation Racemate_Synth->Chiral_Sep R_Enantiomer This compound Chiral_Sep->R_Enantiomer S_Enantiomer (S)-Monlunabant Chiral_Sep->S_Enantiomer Binding_Assay CB1 Receptor Binding Assay R_Enantiomer->Binding_Assay S_Enantiomer->Binding_Assay Functional_Assay Functional Assays (β-Arrestin & GTPγS) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Efficacy_Studies Efficacy Studies (e.g., Weight Loss) PK_Studies->Efficacy_Studies

References

Replicating Preclinical Findings of (R)-Monlunabant: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The journey of a therapeutic candidate from bench to bedside is fraught with challenges, a primary one being the reproducibility of preclinical findings. (R)-Monlunabant (also known as INV-202), a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist, has shown promise in preclinical models for metabolic disorders, but has also yielded mixed results in clinical trials, underscoring the complexities of translating preclinical data.[1][2][3] This guide provides an objective comparison of this compound with alternative compounds, details key experimental protocols to aid in study replication, and discusses critical factors influencing the reproducibility of findings in different laboratory settings.

Comparative Analysis of this compound and Alternatives

This compound was designed to avoid the severe psychiatric side effects of first-generation CB1 antagonists like Rimonabant by limiting its action to peripheral tissues.[2][4][5] However, studies suggest it may still exert central effects, leading to appetite suppression but also neuropsychiatric side effects.[3][4][6] This has spurred the development of next-generation alternatives with improved peripheral restriction.

Table 1: Comparison of Preclinical and Clinical Data for CB1-Targeting Compounds

FeatureThis compound (INV-202)RimonabantNimacimab (SKYE)CRB-913 (Corbus)
Mechanism of Action Peripherally restricted CB1 Inverse Agonist[1][2]Non-selective CB1 Inverse Agonist[5]Peripherally restricted CB1 Allosteric Monoclonal Antibody[7][8]Peripherally restricted CB1 Agonist[3]
Binding Affinity (IC50/Ki) IC50 of 12 nM (R-enantiomer)[9]Ki of 1.8 nMNot applicable (allosteric)Preclinical candidate
Preclinical Efficacy - Reduces appetite and body weight in obese mice[4][10]- Improves lung compliance in asthma models[1]- Reduces renal fibrosis in diabetic nephropathy models[1]- Reduces food intake and body weight- Minimal brain accumulation in non-human primates[7]- 15-fold lower brain levels compared to monlunabant in mice[3]
Clinical Efficacy (Obesity) Phase 2a: Significant weight loss (7.1 kg vs 0.7 kg placebo at 10mg dose over 16 weeks)[2][11]Effective for weight loss but withdrawn from market[5]Phase 2 ongoing; targets 8% placebo-adjusted weight loss at 26 weeks[7][8]Phase 1 to begin in 2025[3]
Reported Side Effects Mild-to-moderate, dose-dependent neuropsychiatric effects (anxiety, irritability, sleep disturbances)[2][12]Severe psychiatric side effects (depression, suicidal ideation)[5]No neuropsychiatric adverse events observed in Phase 1 (N=62)[7]Preclinical
Development Status Phase 2b trial in diabetic kidney disease failed to meet primary endpoint[3]. Further Phase 2b in obesity planned[3][13]Withdrawn from marketPhase 2 for obesity ongoingPreclinical; Phase 1 planned

Experimental Protocols for Preclinical Evaluation

Accurate replication of preclinical findings necessitates meticulous adherence to standardized protocols. Below are methodologies for key experiments used to characterize CB1 inverse agonists.

In Vitro Receptor Binding and Functional Assays

a) Radioligand Displacement Assay (for Binding Affinity)

  • Objective: To determine the binding affinity (Ki) of the test compound for CB1 and CB2 receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells stably expressing human CB1 or CB2 receptors.

    • Incubate the membranes with a known concentration of a radiolabeled CB1/CB2 ligand (e.g., [³H]CP-55,940).

    • Add increasing concentrations of the test compound (this compound or alternative).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.[9]

b) cAMP Accumulation Assay (for Inverse Agonism)

  • Objective: To measure the ability of the compound to inhibit the basal activity of the Gαi/o-coupled CB1 receptor.[9]

  • Methodology:

    • Culture cells expressing the human CB1 receptor.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Treat cells with increasing concentrations of the test compound. Inverse agonists will decrease the basal level of cAMP.

    • To confirm antagonism, pre-incubate with the test compound before adding a known CB1 agonist (e.g., CP-55,940) and forskolin (to stimulate adenylyl cyclase).

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Data are expressed as a percentage of the forskolin-stimulated response.

In Vivo Efficacy Models

a) Diet-Induced Obesity (DIO) Mouse Model

  • Objective: To assess the effect of the compound on body weight, food intake, and metabolic parameters in an obesity model.[4][10]

  • Methodology:

    • Induce obesity in mice (e.g., C57BL/6) by feeding them a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.

    • Randomly assign obese mice to treatment groups (vehicle control, this compound, or alternative compound).

    • Administer the compound daily via a relevant route (e.g., oral gavage) for a predetermined period (e.g., 4-8 weeks).[10]

    • Monitor body weight and food intake regularly.

    • At the end of the study, collect blood and tissues for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and gene expression.

b) Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model

  • Objective: To evaluate the compound's potential to ameliorate kidney damage in a model of diabetes.[1]

  • Methodology:

    • Induce diabetes in mice by intraperitoneal injection of streptozotocin (STZ).

    • Confirm hyperglycemia (blood glucose > 250 mg/dL).

    • Begin daily treatment with the test compound or vehicle.

    • Monitor key indicators of kidney function and damage over several weeks, such as albumin-to-creatinine ratio in urine.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the preclinical evaluation of this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist (e.g., Anandamide) Agonist->CB1R Activates Inverse_Agonist This compound (Inverse Agonist) Inverse_Agonist->CB1R Inactivates (Reduces Basal Activity) ATP ATP ATP->AC Response Reduced Neuronal Excitability cAMP->Response Leads to

Caption: CB1 Receptor Inverse Agonist Signaling Pathway.

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Receptor Binding Assays (CB1/CB2 Affinity & Selectivity) Functional Functional Assays (cAMP, GTPγS for Inverse Agonism) Binding->Functional ADME In Vitro ADME (Metabolic Stability, Permeability) Functional->ADME PK Pharmacokinetics (PK Studies in Rodents) ADME->PK Efficacy Disease Models (e.g., DIO, Nephropathy) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox

Caption: Preclinical Evaluation Workflow for a CB1 Modulator.

Comparison_Logic cluster_compounds Compounds cluster_criteria Comparison Criteria Monlunabant This compound MOA Mechanism of Action (Inverse Agonist vs. Allosteric) Monlunabant->MOA Selectivity Peripheral vs. Central Selectivity Monlunabant->Selectivity Efficacy Preclinical & Clinical Efficacy Monlunabant->Efficacy Safety Safety Profile (Neuropsychiatric AEs) Monlunabant->Safety Rimonabant Rimonabant (1st Gen) Rimonabant->MOA Rimonabant->Selectivity Rimonabant->Efficacy Rimonabant->Safety Nimacimab Nimacimab (Biologic) Nimacimab->MOA Nimacimab->Selectivity Nimacimab->Efficacy Nimacimab->Safety

Caption: Logical Framework for Comparing CB1 Antagonists.

Enhancing Reproducibility in Preclinical Research

The challenge of replicating preclinical data is a well-documented issue in biomedical research.[14][15] For compounds like this compound, discrepancies in findings between labs can arise from several factors:

  • Study Design and Reporting: Lack of detailed reporting on methodologies, including randomization and blinding procedures, can hinder replication efforts.[14] Investigators should prospectively define data analysis plans to avoid selective reporting.[15]

  • Biological Reagents and Models: The source and validation of cell lines and the specific strain, age, and microbiome of animal models can significantly influence outcomes.

  • Protocol Nuances: Minor variations in experimental procedures, such as diet composition in DIO models or the timing of drug administration, can lead to different results.

To improve the likelihood of reproducing findings, researchers should prioritize transparency, rigor, and the use of detailed, standardized protocols. Publishing raw data and detailed methods in open platforms can further contribute to a culture of reproducibility.[14][15]

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-Monlunabant: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like (R)-Monlunabant, a cannabinoid receptor 1 (CB1) antagonist, is a critical component of laboratory safety and regulatory compliance.[1][2] This guide provides a comprehensive overview of the essential safety information, operational plans, and step-by-step disposal procedures for this compound, ensuring the protection of personnel and the environment.

Core Safety and Handling Information

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer was not located, the provided MSDS for Monlunabant offers critical safety data applicable to its handling.[3] All personnel should be thoroughly familiar with this information before working with the compound.

Table 1: Summary of Monlunabant Safety Data [3]

CategoryInformation
First Aid Measures
InhalationRelocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Skin ContactRinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
Eye ContactRemove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician.
IngestionWash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Get medical attention.
Fire Fighting Measures
Suitable Extinguishing MediaUse water spray, dry chemical, foam, or carbon dioxide fire extinguishers.
Special HazardsMay emit irritant fumes during combustion.
Firefighter AdviceWear self-contained breathing apparatus and protective clothing.
Accidental Release
Personal PrecautionsUse full personal protective equipment (PPE). Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.
Environmental PrecautionsPrevent further leakage or spillage. Keep the product away from drains and water sources.

Procedural Guidance for Proper Disposal

As this compound is a chemical compound used in research, it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. The following procedure is based on standard laboratory practices for chemical waste disposal.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation Segregate this compound waste from other waste streams. This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (gloves, etc.).

  • Liquid Waste: Solutions containing this compound.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects.

Step 3: Containerization

  • Solid Waste: Place in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not overfill containers.

  • Sharps Waste: Place in a designated, puncture-resistant sharps container.

Step 4: Labeling All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific contents and their approximate concentrations

  • The date of accumulation

Step 5: Storage Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials, drains, and high-traffic areas until collection by your institution's environmental health and safety (EHS) department.

Step 6: Disposal Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Follow all institutional, local, and national regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Need to Dispose of this compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Step 3: Place in Designated Hazardous Waste Containers segregate->containerize label Step 4: Label Containers Clearly ('Hazardous Waste', Chemical Name, Date) containerize->label storage Step 5: Store Securely in Designated Waste Area label->storage disposal Step 6: Arrange for Disposal via Institutional EHS storage->disposal end End: this compound Properly Disposed disposal->end

Caption: Workflow for the proper disposal of this compound.

This compound and the CB1 Receptor Signaling Pathway

This compound functions as an antagonist of the cannabinoid receptor 1 (CB1).[4] Understanding its mechanism of action is crucial for appreciating its biological effects and the importance of proper handling. The CB1 receptor is a G-protein coupled receptor (GPCR) that, when activated by an agonist, initiates a signaling cascade.[2] As an antagonist, this compound binds to the CB1 receptor but does not activate it, thereby blocking the effects of endogenous or exogenous agonists.

The diagram below illustrates the simplified signaling pathway of the CB1 receptor and the inhibitory action of this compound.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein G-protein Activation CB1->G_protein Initiates No_Effect No Biological Effect CB1->No_Effect Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1 Binds & Activates Monlunabant This compound (Antagonist) Monlunabant->CB1 Binds & Blocks Signaling Downstream Signaling Cascade G_protein->Signaling Biological_Effect Biological Effect (e.g., Neurotransmitter Release Inhibition) Signaling->Biological_Effect

Caption: Simplified CB1 receptor signaling and the antagonistic action of this compound.

References

Personal protective equipment for handling (R)-Monlunabant

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (R)-Monlunabant

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, a potent research compound. The following procedures are critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE for various handling scenarios.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles or a face shieldDouble-gloving with nitrile glovesA NIOSH-approved N95 respirator or a powered air-purifying respirator (PAPR)Disposable lab coat or gown, shoe covers
Solution Preparation and Handling Chemical safety gogglesNitrile glovesRequired if there is a risk of aerosolizationStandard lab coat
General Laboratory Use (in solution) Standard safety glasses with side shieldsNitrile glovesNot generally required if handled in a fume hoodStandard lab coat
Spill Cleanup (Dry Powder) Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesA NIOSH-approved P100 respirator or a PAPRDisposable coveralls, shoe covers, and booties
Waste Disposal Chemical safety gogglesNitrile glovesNot generally requiredStandard lab coat

Note: While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it should be handled as a potent compound. For potent pharmaceutical compounds, OELs can be in the range of 1-10 μg/m³.[1] Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control.

Handling and Operational Plans

Engineering Controls:

  • All work with powdered this compound should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.

  • For larger quantities or when the potential for dust generation is high, the use of a containment glove bag is recommended.[2]

Work Practices:

  • Avoid the creation of dust when handling the solid material.

  • Use wet cleaning methods to clean surfaces; dry sweeping is prohibited.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Immediately change any contaminated clothing.

Disposal Plan
  • Solid Waste: All disposable materials contaminated with this compound, including gloves, wipes, and vials, should be collected in a designated, sealed waste container labeled as "Hazardous Chemical Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Protocols

While specific experimental protocols involving this compound are not publicly available, the following general procedure for preparing a stock solution is provided as a guideline.

Preparation of a Stock Solution:

  • Pre-weighing: Tare a clean, empty vial on an analytical balance inside a chemical fume hood.

  • Weighing: Carefully add the desired amount of this compound powder to the vial.

  • Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at the recommended temperature, protected from light.

Visualizations

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow A Start: Handling this compound B Is the material a dry powder? A->B C Weighing, aliquoting, or potential for dust generation? B->C Yes E Is the material in solution? B->E No D High-Level PPE: - Chemical safety goggles/face shield - Double nitrile gloves - N95/PAPR respirator - Disposable gown/shoe covers C->D Yes C->E No I End D->I F Standard PPE: - Safety glasses with side shields - Nitrile gloves - Standard lab coat E->F No G Risk of aerosolization? E->G Yes F->I G->F No H Enhanced PPE: - Chemical safety goggles - Nitrile gloves - N95/PAPR respirator - Standard lab coat G->H Yes H->I

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.